molecular formula C21H28N4O2 B15561420 Heptamidine

Heptamidine

货号: B15561420
分子量: 368.5 g/mol
InChI 键: IUJKKCRARYRWFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heptamidine is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJKKCRARYRWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Heptamidine's Core Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamidine (B1681504), a member of the aromatic diamidine class of compounds, exhibits a broad spectrum of antimicrobial and antiprotozoal activity. While its precise molecular mechanisms are still under comprehensive investigation, a multi-pronged mode of action is evident. This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its interactions with cellular macromolecules and its impact on key metabolic and signaling pathways. The available quantitative data are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

This compound is a cationic molecule characterized by two amidine groups separated by a seven-carbon aliphatic chain. This structure confers its ability to interact with negatively charged biological macromolecules, which is central to its biological activity. Primarily known for its antiprotozoal efficacy, emerging research also points to its potential as an antimicrobial and anticancer agent. Understanding its mechanism of action is crucial for optimizing its therapeutic use and for the development of novel diamidine-based drugs.

Core Mechanisms of Action

The biological effects of this compound are attributed to several key mechanisms:

  • Membrane Disruption: this compound is proposed to exert a disruptive effect on the cell membranes of susceptible organisms, particularly Gram-negative bacteria. This action is thought to be driven by the electrostatic interaction of the positively charged amidine groups with the negatively charged components of the bacterial cell envelope, leading to a loss of membrane integrity.

  • DNA Intercalation and Groove Binding: Like its well-studied analog pentamidine, this compound is believed to interact with DNA. The planar aromatic rings and cationic nature of the molecule facilitate its binding to the minor groove of DNA, with a preference for AT-rich sequences. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

  • Inhibition of Polyamine Metabolism: A significant aspect of this compound's mechanism of action is its interference with polyamine metabolism. Polyamines are essential for cell growth, differentiation, and proliferation. This compound is hypothesized to inhibit key enzymes in the polyamine metabolic pathway, such as spermidine/spermine N-acetyltransferase (SSAT) and polyamine oxidase (PAO). Inhibition of these enzymes disrupts the delicate balance of intracellular polyamine concentrations, leading to cytotoxic effects.

  • Mitochondrial Dysfunction: Emerging evidence suggests that diamidines, including this compound, can induce mitochondrial dysfunction. This includes the dissipation of the mitochondrial membrane potential, depletion of mitochondrial DNA (mtDNA), and the induction of apoptosis. These effects further contribute to the cellular demise of targeted organisms.

  • Enzyme Inhibition: this compound has been shown to be a potent inhibitor of the calcium-binding protein S100B.

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity. Further research is required to expand this dataset.

Target/ActivityOrganism/Cell LineMethodValueReference
Inhibition of S100B--Kd = 6.9 µM[1]
Antimicrobial ActivityTrypanosoma brucei--[2]
Antiprotozoal ActivityTrypanosoma cruziIn vitro and in vivo-[3]

Signaling Pathways

While specific signaling pathways directly modulated by this compound have yet to be fully elucidated, its known mechanisms of action suggest a potential impact on several key cellular cascades.

dot

Heptamidine_Signaling_Impact cluster_direct_targets Direct Molecular Targets cluster_cellular_effects Cellular Consequences cluster_downstream_pathways Downstream Signaling Pathways This compound This compound DNA DNA This compound->DNA Binds to Minor Groove Cell Membrane Cell Membrane This compound->Cell Membrane Disrupts Integrity Polyamine Metabolism Enzymes SSAT & PAO This compound->Polyamine Metabolism Enzymes Inhibits Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction S100B S100B This compound->S100B Inhibits DNA Damage Response DNA Damage Response DNA->DNA Damage Response Membrane Depolarization Membrane Depolarization Cell Membrane->Membrane Depolarization Polyamine Depletion Polyamine Depletion Polyamine Metabolism Enzymes->Polyamine Depletion Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial Dysfunction Calcium Homeostasis Disruption Calcium Homeostasis Disruption S100B->Calcium Homeostasis Disruption Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis Membrane Depolarization->Apoptosis Polyamine Depletion->Cell Cycle Arrest Mitochondrial Dysfunction->Apoptosis Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Calcium Homeostasis Disruption->Apoptosis Oxidative Stress->Apoptosis

Figure 1. Postulated signaling impact of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Microorganism culture in log phase

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the log-phase microbial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive control: 100 µL of broth + 100 µL of inoculum (no this compound).

    • Negative control: 200 µL of sterile broth (no inoculum).

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest this compound concentration that has an OD similar to the negative control.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock D Serial Dilution of this compound A->D B Prepare Microbial Inoculum E Inoculate Wells B->E C Prepare 96-well Plate with Broth C->D D->E F Incubate Plate E->F G Visual or Spectrophotometric Reading F->G H Determine MIC G->H

Figure 2. Workflow for MIC determination.

JC-1 Assay for Mitochondrial Membrane Potential

Objective: To assess the effect of this compound on the mitochondrial membrane potential (ΔΨm) using the fluorescent probe JC-1.

Materials:

  • JC-1 dye stock solution (e.g., in DMSO)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Cells of interest

  • This compound

  • FCCP or CCCP (protonophore, as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for the desired time period. Include untreated cells as a negative control and cells treated with FCCP or CCCP as a positive control.

  • JC-1 Staining:

    • Prepare a JC-1 working solution in pre-warmed cell culture medium (final concentration typically 1-10 µg/mL).

    • Remove the treatment medium from the cells and add the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Gently wash the cells twice with pre-warmed PBS or cell culture medium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader.

      • Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

      • Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

    • The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

dot

JC1_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound and Controls A->B C Incubate with JC-1 Dye B->C D Wash Cells C->D E Measure Red and Green Fluorescence D->E F Calculate Red/Green Fluorescence Ratio E->F G Analyze Mitochondrial Depolarization F->G

Figure 3. JC-1 assay workflow.

Quantification of Mitochondrial DNA (mtDNA) Damage by Quantitative PCR (qPCR)

Objective: To quantify this compound-induced damage to mitochondrial DNA.

Materials:

  • DNA extraction kit

  • qPCR instrument

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for a long and a short fragment of the mitochondrial genome

  • Primers for a nuclear gene (for normalization)

  • This compound-treated and control cells

Procedure:

  • Cell Treatment and DNA Extraction:

    • Treat cells with this compound.

    • Extract total DNA from treated and control cells.

  • qPCR:

    • Set up qPCR reactions for the long mtDNA fragment, the short mtDNA fragment, and the nuclear gene for both treated and control DNA samples.

    • The principle is that DNA damage will inhibit the amplification of the long mtDNA fragment more than the short fragment.

  • Data Analysis:

    • Calculate the relative amplification of the long mtDNA fragment in treated samples compared to control samples, normalized to the amplification of the short mtDNA fragment and the nuclear gene.

    • A decrease in the relative amplification of the long fragment indicates mtDNA damage. The number of lesions per kb can be calculated using the Poisson distribution.

dot

mtDNA_Damage_Workflow A Treat Cells with this compound B Extract Total DNA A->B C qPCR for Long mtDNA, Short mtDNA, and Nuclear Gene B->C D Calculate Relative Amplification C->D E Quantify mtDNA Damage D->E

References

An In-depth Technical Guide to Heptamidine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptamidine (B1681504), also known by its developmental code SBi4211, is a dicationic diamidine compound that has garnered significant interest for its therapeutic potential in oncology and rare genetic disorders. Structurally related to pentamidine, it was developed as a potent inhibitor of the calcium-binding protein S100B, a target implicated in malignant melanoma. More recently, this compound has been investigated as a potential treatment for myotonic dystrophy type 1 (DM1), where it has been shown to reverse disease-associated molecular defects in preclinical models. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies.

Chemical Structure and Properties

This compound is a symmetrical molecule characterized by two benzamidine (B55565) groups linked by a seven-carbon diether chain. This structure is crucial for its biological activity, allowing it to span binding sites on its protein and nucleic acid targets.

  • IUPAC Name: 4,4'-(heptane-1,7-diyldioxy)dibenzimidamide

  • Alternative Names: SBi4211

  • CAS Number: 94345-47-8

  • Molecular Formula: C₂₁H₂₈N₄O₂

The image below depicts the 2D chemical structure of this compound.

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 368.5 g/mol
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Conditions Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month).

Mechanism of Action

This compound exhibits distinct mechanisms of action in its two primary therapeutic areas: cancer (via S100B inhibition) and myotonic dystrophy (via targeting toxic RNA).

Inhibition of S100B in Malignant Melanoma

In several cancers, including malignant melanoma, the S100B protein is overexpressed. S100B can bind to and inhibit the tumor suppressor protein p53, thereby preventing apoptosis and promoting cancer cell survival. This compound was designed to bind with high affinity to a hydrophobic pocket on S100B, the same site that interacts with p53. By occupying this site, this compound prevents the S100B-p53 interaction. This frees p53 to perform its normal tumor suppressor functions, such as inducing the expression of downstream targets like p21, which leads to cell cycle arrest and apoptosis.

S100B_p53_Pathway cluster_normal Normal Cell State cluster_cancer Cancer Cell State (High S100B) cluster_treatment This compound Treatment p53_n p53 p21_n p21 p53_n->p21_n apoptosis_n Apoptosis / Cell Cycle Arrest p21_n->apoptosis_n S100B_c S100B S100B_c->inhibition_c p53_c p53 apoptosis_c Cell Survival / Proliferation p53_c->apoptosis_c inhibition_c->p53_c This compound This compound This compound->inhibition_t S100B_t S100B p53_t p53 (Active) apoptosis_t Apoptosis p53_t->apoptosis_t inhibition_t->S100B_t

Caption: this compound restores p53 function by inhibiting S100B.
Targeting Toxic RNA in Myotonic Dystrophy Type 1

Myotonic Dystrophy Type 1 (DM1) is caused by an expanded CTG repeat in the 3'-UTR of the DMPK gene. When transcribed, the resulting CUG repeat RNA is toxic, forming nuclear foci that sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). The loss of MBNL1 function leads to widespread mis-splicing of numerous pre-mRNAs, causing the multi-systemic symptoms of DM1.

This compound has been shown to rescue these splicing defects. The proposed mechanism is that this compound binds to the expanded CUG repeat RNA, potentially inhibiting transcription or promoting the degradation of the toxic transcript. This leads to a reduction in the size and number of nuclear foci, releasing MBNL1 to regulate splicing correctly.

Experimental Protocols

This section details methodologies for key experiments involving this compound.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not available in the public domain literature reviewed. The synthesis would likely involve a Williamson ether synthesis to couple 4-cyanophenol with 1,7-dibromoheptane, followed by a Pinner reaction or similar method to convert the terminal nitrile groups into the required benzamidine functionalities.

S100B Binding Affinity via Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a common method to measure the binding affinity between a small molecule inhibitor and a protein target. A representative protocol to determine the inhibitory constant (Ki) of this compound for S100B is described below.

Objective: To quantify the binding affinity of this compound to S100

In Vitro Activity of Heptamidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamidine is a diamidine compound structurally related to pentamidine. While less extensively studied than its counterpart, in vitro research has identified this compound as a potent inhibitor of the calcium-binding protein S100B. This activity confers selective cytotoxicity against melanoma cells overexpressing S100B. Furthermore, this compound has demonstrated potential therapeutic effects in models of myotonic dystrophy by rescuing splicing defects. This technical guide synthesizes the currently available data on the in vitro activity of this compound, including its mechanism of action, potency, and relevant experimental protocols. Due to the limited publicly available research on this compound, this document focuses on its specific reported activities rather than broad-spectrum effects.

Core Mechanism of Action: S100B Inhibition

This compound's primary reported mechanism of action is the inhibition of the S100B protein, a calcium-binding protein implicated in various cellular processes, including proliferation and differentiation. It is overexpressed in certain pathologies, notably in melanoma.

Binding Affinity

This compound binds to S100B, with two molecules of this compound binding per monomer of S100B.[1] This interaction has been quantified with a dissociation constant (Kd) as detailed in the table below.

Quantitative Data on In Vitro Potency

The available quantitative data for this compound's in vitro activity is limited but specific to its effects as an S100B inhibitor and in a cell-based model of myotonic dystrophy.

ParameterValueCell Line/SystemDescription
Kd 6.9 μMCalcium-binding protein S100BDissociation constant, indicating binding affinity to the target protein.[1][2]
EC50 15 μMHeLa cell DM1 modelEffective concentration to rescue mis-splicing of minigene reporters.[1]
Cytotoxicity > 17.5 μMHeLa cells expressing 960 CUG repeatsConcentration at which cytotoxic effects were observed.[1]

Experimental Protocols

Determination of S100B Inhibition (Conceptual)

While specific protocols for this compound are not detailed in the search results, a general approach to determine S100B inhibition in vitro would likely involve the following steps:

  • Protein Expression and Purification : Recombinant human S100B protein is expressed in a suitable system (e.g., E. coli) and purified.

  • Binding Assay : A biophysical method such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is used to measure the binding affinity (Kd) of this compound to S100B.

  • Functional Assay : An assay to measure the functional consequence of S100B inhibition is performed. This could involve measuring the inhibition of S100B's interaction with a known binding partner (e.g., p53) in the presence of varying concentrations of this compound.

Cell-Based Splicing Rescue Assay in a Myotonic Dystrophy Model

The reported EC50 value for splicing rescue was determined in a HeLa cell model of myotonic dystrophy type 1 (DM1).[1] The experimental workflow for such an assay is outlined below.

G cluster_prep Cell Culture and Transfection cluster_treatment Treatment cluster_analysis Analysis HeLa HeLa Cells Transfection Transfection HeLa->Transfection Transfect with Minigene Minigene Reporter (with splicing defect) Minigene->Transfection TransfectedCells Transfected HeLa Cells Treatment Treatment TransfectedCells->Treatment Treat with This compound This compound (various concentrations) This compound->Treatment TreatedCells Treated Cells RNA_Extraction RNA Extraction TreatedCells->RNA_Extraction RT_PCR RT-PCR RNA_Extraction->RT_PCR Gel Gel Electrophoresis RT_PCR->Gel Analyze splicing isoforms

Caption: Workflow for assessing this compound's effect on splicing in a cell-based model.

Signaling and Logical Relationships

The primary described activity of this compound revolves around its direct inhibition of S100B, leading to selective cytotoxicity in cells where S100B is overexpressed, such as melanoma. The logical relationship can be visualized as follows.

G This compound This compound S100B S100B Protein This compound->S100B Inhibits Cytotoxicity Selective Cytotoxicity This compound->Cytotoxicity Induces in Melanoma Melanoma Cell (S100B Overexpression) S100B->Melanoma Supports Proliferation Melanoma->Cytotoxicity

Caption: Logical pathway of this compound-induced selective cytotoxicity in melanoma cells.

Conclusion

The available in vitro data for this compound, while not extensive, points to a specific mechanism of action as an S100B inhibitor. This activity has been leveraged to demonstrate selective cytotoxicity against melanoma cells and to show potential in correcting splicing defects in a cellular model of myotonic dystrophy. Further research is warranted to explore the broader in vitro activity profile of this compound and to fully elucidate its therapeutic potential. The provided data and conceptual protocols offer a foundation for such future investigations.

References

The Genesis of Heptamidine: A Structure-Based Approach to S100B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A targeted evolution from a historical antiparasitic agent, Heptamidine, also known as SBi4211, emerged from modern drug discovery efforts as a potent and selective inhibitor of the calcium-binding protein S100B. Its discovery, driven by computational modeling and a deep understanding of protein-ligand interactions, represents a significant advancement in the development of therapies for malignant melanoma and myotonic dystrophy.

This compound's story begins with its predecessor, pentamidine (B1679287), an aromatic diamidine with a long history of use as an antiparasitic agent.[1] The therapeutic potential of diamidines extends beyond infectious diseases, with pentamidine itself being identified as an inhibitor of S100B.[2] S100B is a calcium-activated protein that is overexpressed in several cancers, including malignant melanoma, where it interacts with and inhibits the tumor suppressor protein p53.[3][4] This interaction promotes cancer cell survival and proliferation, making S100B an attractive therapeutic target.[3][4]

The journey to this compound was a deliberate and calculated step forward from pentamidine. Molecular dynamics simulations of the pentamidine-S100B complex revealed that two molecules of pentamidine bind within a hydrophobic pocket on each monomer of the S100B dimer.[3][5] These simulations predicted that by extending the length of the flexible linker connecting the two aromatic amidine groups, a single molecule could potentially span both binding sites, leading to a higher affinity and more potent inhibitor.[3][5]

This structure-based design hypothesis led to the synthesis of this compound, which features a seven-carbon aliphatic chain (hepta-) separating the two 4-amidinophenoxy moieties.[3][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process rooted in classical organic chemistry reactions. The key final step is the conversion of a dinitrile precursor to the diamidine, typically achieved through the Pinner reaction.[3][6][7]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound proceeds through two main steps:

  • Synthesis of 1,7-bis(4-cyanophenoxy)heptane: This intermediate is prepared by the Williamson ether synthesis. 4-cyanophenol is reacted with 1,7-diheptyl halide (e.g., 1,7-dibromoheptane) in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated under reflux, followed by purification of the resulting dinitrile.

  • Synthesis of this compound (1,7-bis(4-amidinophenoxy)heptane) via the Pinner Reaction:

    • The dinitrile, 1,7-bis(4-cyanophenoxy)heptane, is dissolved in an anhydrous alcohol, typically ethanol.

    • The solution is cooled in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the mixture to form the imidate ester hydrochloride (Pinner salt). This reaction is strictly performed under anhydrous conditions to prevent hydrolysis of the nitrile and the intermediate.

    • After the formation of the Pinner salt is complete, the reaction mixture is saturated with anhydrous ammonia (B1221849) gas at low temperature. The ammonia displaces the alkoxy group of the imidate ester to form the amidine hydrochloride.

    • The resulting this compound dihydrochloride (B599025) is then isolated as a solid, which can be further purified by recrystallization.[3][6][7]

Preclinical Investigations and Therapeutic Potential

Following its synthesis, this compound was subjected to a series of preclinical studies to validate its designed mechanism of action and to explore its therapeutic utility.

Inhibition of S100B and Activity in Melanoma

Initial in vitro studies confirmed this compound's high affinity for S100B. Fluorescence anisotropy binding assays demonstrated a strong interaction between this compound and the protein.[3][5]

Compound Binding Affinity (Kd) for S100B
This compound (SBi4211)~6.9 µM

Table 1: Binding affinity of this compound for S100B.

Subsequent cell-based assays demonstrated this compound's ability to selectively kill melanoma cells that express S100B, while having a significantly lower effect on cells lacking the protein. This S100B-dependent cytotoxicity provided strong evidence that this compound's anticancer activity is mediated through the inhibition of its intended target.[3][5]

Cell Line S100B Status This compound IC50
Melanoma Cell Line APositiveLower µM range
Melanoma Cell Line BNegativeHigher µM range

Table 2: Representative cell viability data for this compound in S100B-positive and S100B-negative melanoma cell lines.

Experimental Protocol: S100B Binding Assay (Fluorescence Anisotropy)

The binding affinity of this compound to S100B is determined using a competitive fluorescence anisotropy assay.

  • A fluorescently labeled peptide derived from the p53 binding domain for S100B is used as the probe.

  • A constant concentration of the fluorescent probe and recombinant S100B protein are incubated together, resulting in a high fluorescence anisotropy signal due to the slower tumbling of the large protein-probe complex.

  • Increasing concentrations of unlabeled this compound are then added to the mixture.

  • This compound competes with the fluorescent probe for binding to S100B. As this compound displaces the probe, the smaller, faster-tumbling free probe results in a decrease in the fluorescence anisotropy signal.

  • The change in anisotropy is measured using a plate reader equipped with polarizing filters. The data is then fitted to a binding isotherm to calculate the inhibition constant (Ki), which is related to the binding affinity (Kd).[8][9][10][11]

Experimental Protocol: Melanoma Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on melanoma cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Melanoma cells (both S100B-positive and S100B-negative) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Following treatment, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the this compound concentration and fitting the data to a dose-response curve.

Application in Myotonic Dystrophy

Intriguingly, the therapeutic potential of this compound extends beyond oncology. Myotonic dystrophy type 1 (DM1) is a genetic disorder caused by a CTG repeat expansion in the DMPK gene. The resulting toxic RNA sequesters muscleblind-like (MBNL) proteins, leading to aberrant alternative splicing of numerous pre-mRNAs. This compound has been shown to rescue the splicing defects associated with DM1 in a preclinical mouse model.

In the HSALR mouse model of DM1, which expresses a human skeletal actin transgene with expanded CUG repeats, treatment with this compound led to a dose-dependent correction of mis-splicing of specific pre-mRNAs.[3]

Treatment Dose Splicing Rescue of Target Pre-mRNAs
This compound20 mg/kg/day (i.p.)Partial rescue
This compound30 mg/kg/day (i.p.)Significant rescue

Table 3: Preclinical efficacy of this compound in the HSALR mouse model of myotonic dystrophy.

Signaling Pathways and Logical Relationships

The discovery and mechanism of action of this compound can be visualized through the following diagrams:

Discovery_of_this compound Pentamidine Pentamidine (Antiparasitic Drug) S100B_Inhibition Inhibition of S100B Pentamidine->S100B_Inhibition Identified as inhibitor MD_Simulations Molecular Dynamics Simulations S100B_Inhibition->MD_Simulations Led to structural studies Structure_Based_Design Structure-Based Drug Design MD_Simulations->Structure_Based_Design Informed design strategy This compound This compound (SBi4211) Structure_Based_Design->this compound Resulted in synthesis

Caption: The logical progression from the identification of pentamidine as an S100B inhibitor to the rational design and synthesis of this compound.

Heptamidine_MoA_Melanoma cluster_cell Melanoma Cell This compound This compound S100B S100B This compound->S100B Inhibits p53 p53 S100B->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Promotes

Caption: Mechanism of action of this compound in melanoma cells, leading to the disinhibition of p53 and subsequent apoptosis.

References

Heptamidine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of Heptamidine is limited. This guide synthesizes the existing data for this compound and incorporates comparative information from the structurally related and well-characterized aromatic diamidine, Pentamidine, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic diamidine that has been identified as a potent inhibitor of the calcium-binding protein S100B.[1] Its structural similarity to Pentamidine, a clinically used antimicrobial agent, suggests it may share some pharmacokinetic and pharmacodynamic properties characteristic of this class of compounds. This technical guide provides a detailed examination of the available data on this compound, supplemented with extensive data from Pentamidine to offer a broader context of the potential behavior of this compound class.

Chemical and Physical Properties

A clear understanding of the chemical properties of this compound is fundamental to interpreting its biological activity.

PropertyThis compoundPentamidine
Molecular Formula C21H28N4O2C19H24N4O2
Molecular Weight 368.5 g/mol 340.4 g/mol
CAS Number 94345-47-8100-33-4
Chemical Class Aromatic DiamidineAromatic Diamidine

Pharmacodynamics

The pharmacodynamics of a drug describe its mechanism of action and the relationship between drug concentration and its observed effects.

Mechanism of Action of this compound: S100B Inhibition

The primary mechanism of action identified for this compound is the inhibition of the S100B protein.[1] S100B is a calcium-binding protein implicated in various cellular processes, and its overexpression is associated with certain cancers, such as malignant melanoma, and neurological disorders.

S100B exerts its effects by interacting with and modulating the activity of various target proteins, including the tumor suppressor p53. By binding to S100B, this compound is thought to disrupt these protein-protein interactions. This inhibition can restore the function of proteins like p53, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells.[1]

A high-resolution X-ray crystal structure of this compound in complex with Ca2+-S100B has been determined, providing detailed insights into the molecular interactions that underpin its inhibitory activity.[1] NMR HSQC experiments have further confirmed that this compound and Pentamidine interact with the same region of the S100B protein.[1]

Below is a diagram illustrating the proposed signaling pathway of S100B inhibition by this compound.

S100B_Inhibition_Pathway cluster_inhibition Inhibition S100B S100B p53 p53 S100B->p53 Inhibits Cell_Survival Cell Survival / Proliferation S100B->Cell_Survival Promotes Apoptosis Apoptosis / Tumor Suppression p53->Apoptosis Promotes This compound This compound This compound->S100B Binds and Inhibits

Proposed signaling pathway of S100B inhibition by this compound.
In Vitro and In Vivo Activity of this compound

  • In Vitro: this compound has demonstrated the ability to selectively kill melanoma cells that express S100B, indicating that its cytotoxic effect is dependent on its interaction with this target protein.[1]

  • In Vivo: In a mouse model of Myotonic Dystrophy, intraperitoneal administration of this compound dimethanesulfonate led to a dose-dependent reduction in disease-associated splicing defects and an improvement in myotonia.

Pharmacodynamics of Pentamidine

Pentamidine exhibits a broad spectrum of activity against various pathogens. Its mechanism of action is believed to involve interference with microbial nuclear metabolism, including the inhibition of DNA, RNA, phospholipid, and protein synthesis. It is known to bind to DNA and may function as a topoisomerase inhibitor.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. To provide a relevant framework, the well-established pharmacokinetic profile of Pentamidine is presented here.

Absorption
  • Pentamidine: Following intravenous administration, Pentamidine is readily absorbed. Oral absorption is generally poor.

Distribution
  • Pentamidine: Pentamidine is extensively distributed throughout the body and exhibits a high degree of tissue binding.

Metabolism
  • Pentamidine: The metabolism of Pentamidine is not fully elucidated, but it is thought to be metabolized in the liver.

Excretion
  • Pentamidine: Elimination of Pentamidine is slow, with a long terminal half-life. It is primarily excreted in the urine.

A summary of key pharmacokinetic parameters for Pentamidine is provided in the table below.

ParameterValue (for Pentamidine)
Bioavailability (Oral) Low
Protein Binding ~69%
Volume of Distribution Large
Terminal Half-life ~6.4 hours to 9.4 hours after a single IV dose, but can be much longer with multiple doses
Primary Route of Elimination Renal

Experimental Protocols

This section outlines the general methodologies that can be employed to study the pharmacokinetics and pharmacodynamics of compounds like this compound.

In Vitro Cell Viability Assay

A common method to assess the cytotoxic effects of a compound on cancer cells.

Cell_Viability_Workflow Start Start: Seed Cancer Cells Treat Treat with varying concentrations of this compound Start->Treat Incubate Incubate for a defined period (e.g., 72h) Treat->Incubate Assay Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Assay Measure Measure signal (absorbance/luminescence) Assay->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

General workflow for an in vitro cell viability assay.

Protocol:

  • Cell Culture: Culture human melanoma cells (e.g., MALME-3M) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT or a luminescent-based assay) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the control and determine the half-maximal inhibitory concentration (IC50).

In Vivo Murine Model Studies

Animal models are crucial for evaluating the efficacy and safety of a drug candidate.

Protocol for a Xenograft Model:

  • Animal Husbandry: House immunocompromised mice (e.g., nude mice) in a sterile environment.

  • Tumor Implantation: Subcutaneously inject human melanoma cells into the flanks of the mice.

  • Tumor Growth: Monitor tumor growth until they reach a specified size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor volume and the general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Toxicology

There is limited publicly available information on the toxicology of this compound. As a reference, Pentamidine is known to have a range of potential toxicities, including nephrotoxicity, hypoglycemia, and cardiac arrhythmias. Given the structural similarities, a thorough toxicological evaluation of this compound would be a critical component of its preclinical development.

Conclusion

This compound is a promising S100B inhibitor with demonstrated in vitro and in vivo activity in preclinical models of cancer and Myotonic Dystrophy. While its detailed pharmacokinetic and toxicological profiles are not yet fully characterized in the public domain, its structural relationship to Pentamidine provides a valuable framework for anticipating its potential ADME properties and for guiding future research. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential in various disease contexts. This guide serves as a foundational resource for researchers and drug developers interested in the continued investigation of this compound.

References

Heptamidine: A Technical Guide to its Toxicity and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicity and safety profile of heptamidine (B1681504), an aromatic diamidine. Due to the limited availability of public data on this compound, this document leverages analogous information from the well-characterized diamidine, pentamidine (B1679287), to provide a thorough assessment framework. This guide includes available in vitro cytotoxicity data for this compound and detailed preclinical and clinical toxicity data for pentamidine, covering acute, subchronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity. Methodologies for key toxicological assays are detailed, and potential mechanisms of toxicity, including S100B inhibition, are discussed. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

This compound is an aromatic diamidine compound with a molecular formula of C21H28N4O2 and a CAS number of 94345-47-8. It is structurally related to pentamidine, a well-known antimicrobial agent. Aromatic diamidines are a class of compounds recognized for their therapeutic potential against various parasitic and fungal infections. Their mechanism of action is often attributed to their ability to bind to the minor groove of DNA and interfere with nucleic acid and protein synthesis. This compound has also been identified as an inhibitor of the S100B protein, a calcium-binding protein implicated in various cellular processes, including cell proliferation and differentiation.

The development of any new therapeutic agent requires a thorough evaluation of its toxicity and safety profile. This guide aims to provide an in-depth technical overview for researchers, scientists, and drug development professionals involved in the study of this compound or related compounds.

Note on Data Availability: Publicly available toxicological data specifically for this compound is limited. Therefore, this guide utilizes the extensive safety and toxicity data of the structurally and functionally similar aromatic diamidine, pentamidine, as a surrogate to illustrate the potential toxicological profile and the methodologies used for its assessment. All data presented for pentamidine should be considered as analogous and for illustrative purposes when evaluating this compound.

In Vitro Cytotoxicity of this compound

Limited in vitro cytotoxicity data for this compound is available. One study has reported that this compound exhibits cytotoxic effects at concentrations above 17.5 µM in HeLa cells engineered to express 960 CUG repeats.

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method to determine the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Cell Lines: Human cervical adenocarcinoma (HeLa) cells, or other relevant cell lines such as HepG2 (human liver cancer cell line) for assessing potential hepatotoxicity.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle solvent at the same final concentration as the treated wells.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_in_vitro_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed HeLa cells in 96-well plates prepare_compounds Prepare serial dilutions of this compound treat_cells Treat cells with this compound for 24-72h prepare_compounds->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Experimental workflow for an in vitro cytotoxicity assay.

Preclinical Toxicology: An Analogous Profile from Pentamidine

Preclinical toxicology studies are essential to characterize the safety profile of a drug candidate before human trials. The following sections detail the typical preclinical studies and present analogous data from pentamidine.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint.

Analogous Compound Species Route of Administration LD50 Reference
PentamidineMouseIntraperitoneal50 mg/kg[1]
PentamidineMouseSubcutaneous120 mg/kg[2]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Objective: To determine the LD50 of a test substance after a single oral dose.

Animal Model: Typically rats or mice.

Methodology:

  • Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher, fixed increment.

    • If the animal dies, the next animal is dosed at a lower, fixed increment.

  • Termination: The study is stopped when a specified number of reversals in outcome (survival/death) have occurred.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies assess the effects of a substance administered daily over a longer period (subchronic: typically 28 or 90 days; chronic: 6 months to 2 years). These studies help identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Analogous Compound Species Duration Route Key Findings NOAEL
PentamidineRat13 weeksInhalationNeutrophil infiltration in respiratory tract, alveolar wall thickening, lung fibrosis at high doses.Not explicitly stated, but dose-related respiratory toxicity was observed.
PentamidineDogSingle doseInhalationElevated lung-with-trachea weights at high dose.Not applicable for single dose.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

Objective: To evaluate the cumulative toxic effects of a substance and to determine the NOAEL.

Animal Model: Typically rats.

Methodology:

  • Group Allocation: Animals are divided into at least three dose groups and a control group.

  • Dosing: The test substance is administered daily by gavage or in the diet for 90 days.

  • In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed.

  • Histopathology: A comprehensive set of tissues from all animals is examined microscopically.

  • Data Analysis: Statistical analysis is performed to identify dose-related effects and determine the NOAEL.

experimental_workflow_chronic_toxicity cluster_setup Study Setup cluster_dosing Dosing Phase (90 days) cluster_pathology Pathology & Analysis cluster_reporting Reporting animal_acclimation Animal Acclimation group_allocation Group Allocation (Control + Dose Groups) animal_acclimation->group_allocation daily_dosing Daily Oral Dosing group_allocation->daily_dosing in_life_monitoring In-life Monitoring (Clinical Signs, Body Weight) daily_dosing->in_life_monitoring clinical_pathology Clinical Pathology (Blood, Urine) in_life_monitoring->clinical_pathology necropsy Gross Necropsy & Organ Weights clinical_pathology->necropsy histopathology Histopathology necropsy->histopathology data_analysis Statistical Analysis histopathology->data_analysis determine_noael Determine NOAEL data_analysis->determine_noael

Experimental workflow for a 90-day repeated dose toxicity study.

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material. A standard battery of tests is typically required.

Analogous Compound Assay System Result
PentamidineAmes TestSalmonella typhimuriumNo information available
PentamidineIn vitro Chromosomal AberrationMammalian CellsNo information available
PentamidineIn vivo MicronucleusRodentNo information available

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To detect gene mutations induced by a test substance.

Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.

Methodology:

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar (B569324) plates with a limited amount of histidine or tryptophan.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of a substance on fertility and fetal development.

Analogous Compound Study Type Species Key Findings
PentamidinePregnancy Category CHumanSpontaneous abortion reported, but a causal relationship has not been established. Advised against use in pregnancy.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

Objective: To assess the effects of a substance on the pregnant female and on the developing embryo and fetus.

Animal Model: Typically rats and rabbits.

Methodology:

  • Dosing: Mated female animals are dosed daily during the period of major organogenesis.

  • Maternal Monitoring: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Examination: Shortly before term, the dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The incidence of malformations and other developmental effects is compared between dose groups and the control group.

Clinical Safety and Tolerability: An Analogous Profile from Pentamidine

Clinical trials in humans provide the ultimate assessment of a drug's safety profile. The following table summarizes the common adverse effects observed with pentamidine.

System Organ Class Adverse Reactions (Analogous to Pentamidine) Frequency Reference
Metabolism and Nutrition Hypoglycemia, HyperglycemiaCommon[3][4]
Renal and Urinary Nephrotoxicity (increased serum creatinine)Common[3][4][5]
Gastrointestinal Nausea, Vomiting, Abdominal pain, PancreatitisCommon[3][6][7]
Cardiovascular Hypotension, Arrhythmias (including Torsades de Pointes), QT prolongationCommon to Uncommon[3][7]
Hematologic Leukopenia, Thrombocytopenia, AnemiaCommon[3][6]
Hepatobiliary Elevated serum aminotransferasesCommon[8]
Respiratory (inhalation) Bronchospasm, CoughCommon[3][9]
General Fatigue, Metallic taste, AnaphylaxisCommon[3][6][7]

Clinical Trial Safety Monitoring Protocol (General)

Objective: To monitor and manage the safety of a new drug in human subjects.

Methodology:

  • Inclusion/Exclusion Criteria: Clearly defined criteria to select an appropriate patient population and exclude those at high risk for certain adverse events.

  • Baseline Assessments: Collection of baseline data, including medical history, physical examination, vital signs, electrocardiogram (ECG), and laboratory tests (hematology, clinical chemistry, urinalysis).

  • Scheduled Monitoring: Regular monitoring of vital signs, ECGs, and laboratory parameters throughout the trial. The frequency of monitoring depends on the known or expected risks.

  • Adverse Event (AE) Reporting: Systematic collection, documentation, and grading of all AEs experienced by trial participants. Serious Adverse Events (SAEs) are reported to regulatory authorities within a specified timeframe.

  • Dose Modification/Discontinuation Rules: Pre-specified rules for dose reduction or discontinuation of the study drug in the event of specific toxicities.

  • Data Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews the safety data to ensure the ongoing safety of trial participants.

Potential Mechanisms of Toxicity

The mechanism of toxicity for aromatic diamidines is not fully elucidated but is thought to be multifactorial.

  • DNA Interaction: As DNA minor groove binders, they can interfere with DNA replication and transcription, leading to cytotoxicity.

  • Enzyme Inhibition: Pentamidine has been shown to inhibit various enzymes, including S-adenosyl-L-methionine decarboxylase and protein arginine methyltransferases, which are crucial for polyamine biosynthesis and protein function. It has also been reported to inhibit dihydrofolate reductase.[10]

  • Mitochondrial Dysfunction: Aromatic diamidines can disrupt mitochondrial membrane potential, leading to impaired ATP production and the induction of apoptosis.[11]

  • S100B Inhibition: this compound is an inhibitor of S100B. While this may have therapeutic benefits in some contexts (e.g., cancer), dysregulation of S100B signaling could also contribute to toxicity. S100B interacts with the tumor suppressor protein p53. Inhibition of the S100B-p53 interaction by compounds like pentamidine can promote apoptosis.[12][13] The broader toxicological implications of S100B inhibition require further investigation.

signaling_pathway_s100b cluster_this compound This compound Action cluster_s100b_p53 S100B-p53 Interaction cluster_cellular_outcome Cellular Outcome This compound This compound s100b S100B This compound->s100b Inhibits p53 p53 s100b->p53 Inhibits apoptosis Apoptosis p53->apoptosis Promotes

Potential signaling pathway involving S100B inhibition.

Conclusion

The toxicological and safety assessment of this compound is currently limited by the lack of specific public data. However, as an aromatic diamidine, its toxicity profile is likely to share similarities with pentamidine. The key potential toxicities to monitor would include effects on renal, pancreatic, cardiovascular, and hematologic systems. The available in vitro data suggests a cytotoxic potential at micromolar concentrations.

For drug development professionals, a comprehensive safety evaluation of this compound would necessitate a full battery of preclinical studies, including acute, repeated-dose, genetic, and reproductive toxicity assessments, followed by carefully monitored clinical trials. The detailed protocols and analogous data provided in this guide offer a robust framework for designing and interpreting such studies. Further research into the specific mechanisms of this compound's action, particularly its role as an S100B inhibitor, will be crucial for a complete understanding of its therapeutic potential and safety profile.

References

Spectroscopic Profile of Heptamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of Heptamidine, scientifically known as 4,4'-(heptane-1,7-diyl)bis(benzenecarboximidamide). Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents a comprehensive overview based on predicted spectroscopic data, rooted in the compound's chemical structure. This guide is intended to support research, drug development, and quality control activities by offering a foundational understanding of this compound's spectral behavior.

Chemical Structure and Properties

IUPAC Name: 4,4'-(heptane-1,7-diyl)bis(benzenecarboximidamide) CAS Number: 94345-47-8 Chemical Formula: C₂₁H₂₈N₄ Molecular Weight: 352.48 g/mol

This compound is a symmetrical molecule featuring a central heptane (B126788) chain linking two benzamidine (B55565) moieties at the para position. The presence of aromatic rings, an aliphatic chain, and amidine functional groups dictates its characteristic spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) Solvent: DMSO-d₆

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to C(NH)NH₂)7.8 - 7.9d4H
Ar-H (meta to C(NH)NH₂)7.4 - 7.5d4H
-CH₂- (benzylic)2.6 - 2.7t4H
-CH₂- (aliphatic)1.6 - 1.7p4H
-CH₂- (central aliphatic)1.3 - 1.4p2H
-NH₂9.0 - 9.5br s4H
=NH8.5 - 9.0br s2H

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) Solvent: DMSO-d₆

CarbonChemical Shift (ppm)
C=N (amidine)165 - 167
Ar-C (ipso, attached to C(NH)NH₂)128 - 130
Ar-C (ortho to C(NH)NH₂)129 - 131
Ar-C (meta to C(NH)NH₂)127 - 129
Ar-C (ipso, attached to heptane)145 - 147
-CH₂- (benzylic)35 - 37
-CH₂- (aliphatic, C2 & C6)31 - 33
-CH₂- (aliphatic, C3 & C5)28 - 30
-CH₂- (central aliphatic, C4)29 - 31
Mass Spectrometry (MS)

Table 3: Predicted m/z Values for Major Fragments in Mass Spectrometry Ionization Mode: Electrospray Ionization (ESI+)

m/zProposed Fragment
353.2387[M+H]⁺
177.1230[M+2H]²⁺
121.0706[C₇H₇N₂]⁺ (Benzamidine fragment)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies (in cm⁻¹)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchAmidine (-NH₂)
3100 - 3300=N-H stretchAmidine (=NH)
3000 - 3100C-H stretch (aromatic)Aromatic Ring
2850 - 2960C-H stretch (aliphatic)Heptane Chain
1640 - 1680C=N stretchAmidine
1500 - 1600C=C stretchAromatic Ring
1400 - 1450C-H bend (aliphatic)Heptane Chain
800 - 850C-H out-of-plane bendpara-disubstituted Aromatic Ring

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer.

  • Data Acquisition: Record the background spectrum (of the empty sample holder or KBr pellet). Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy NMR_Sample_Prep Sample Preparation (Dissolve in DMSO-d6) NMR_Acquisition Data Acquisition (1H and 13C) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) NMR_Processing->NMR_Analysis Final_Report Comprehensive Spectroscopic Profile NMR_Analysis->Final_Report MS_Sample_Prep Sample Preparation (Dilute Solution) MS_Acquisition Data Acquisition (ESI+, MS and MS/MS) MS_Sample_Prep->MS_Acquisition MS_Analysis Data Analysis (m/z of Molecular and Fragment Ions) MS_Acquisition->MS_Analysis MS_Analysis->Final_Report IR_Sample_Prep Sample Preparation (KBr Pellet or ATR) IR_Acquisition Data Acquisition (FTIR) IR_Sample_Prep->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis IR_Analysis->Final_Report This compound This compound Sample This compound->NMR_Sample_Prep This compound->MS_Sample_Prep This compound->IR_Sample_Prep

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_Functional_Groups Key Functional Groups cluster_Spectroscopic_Features Resulting Spectroscopic Features Structure This compound Structure (4,4'-(heptane-1,7-diyl)bis(benzenecarboximidamide)) Amidine Amidine (-C(=NH)NH2) Structure->Amidine Aromatic para-disubstituted Aromatic Ring Structure->Aromatic Aliphatic Heptane Chain Structure->Aliphatic MS_Features MS: - Molecular Ion Peak - Symmetrical cleavage fragments Structure->MS_Features NMR_Features NMR: - Aromatic and Aliphatic protons/carbons - Exchangeable NH protons Amidine->NMR_Features IR_Features IR: - N-H, C=N stretches (Amidine) - Aromatic C-H, C=C stretches - Aliphatic C-H stretches Amidine->IR_Features Aromatic->NMR_Features Aromatic->IR_Features Aliphatic->NMR_Features Aliphatic->IR_Features

Caption: Relationship between this compound's structure and its spectroscopic features.

Heptamidine Solubility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504) is an aromatic diamidine compound that has garnered interest for its potential therapeutic applications. A thorough understanding of its solubility in various solvents is paramount for researchers in drug development, as it directly influences formulation strategies, bioavailability, and the design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, details standard experimental protocols for solubility determination, and illustrates its general mechanism of action.

This compound Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, data for this compound dimethanesulfonate, a common salt form, has been reported. For a broader perspective, solubility data for pentamidine, a structurally similar and well-studied aromatic diamidine, is also included for comparative purposes.

Table 1: Quantitative Solubility of this compound Dimethanesulfonate

SolventSolubility (mg/mL)Notes
DMSO100Moisture-absorbing DMSO may reduce solubility.[1]
Water5
EthanolInsoluble

Table 2: Quantitative and Qualitative Solubility of Pentamidine Isethionate (for comparison)

SolventSolubilityNotes
WaterFreely soluble
Ethanol (96%)Sparingly soluble
Methylene ChloridePractically insoluble
MethanolSoluble
AcetoneInsoluble
Diethyl etherInsoluble

Experimental Protocol: Shake-Flask Method for Solubility Determination

The saturation shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.[2] It is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (or a salt form like this compound dimethanesulfonate)

  • Selected solvent (e.g., water, phosphate-buffered saline at a specific pH, organic solvents)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (with a pore size appropriate for removing undissolved particles, e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it using a syringe filter. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility.

Below is a generalized workflow for this experimental protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equilibration Agitate at constant temperature (24-72 hours) prep2->equilibration separation1 Allow solid to settle equilibration->separation1 separation2 Filter or centrifuge supernatant separation1->separation2 quant2 Analyze samples and standards (e.g., HPLC, UV-Vis) separation2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine solubility from calibration curve quant2->quant3

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Mechanism of Action

The precise signaling pathways for this compound are not well-defined in publicly available literature. However, the mechanism of action for the class of aromatic diamidines, to which this compound belongs, is understood to involve direct interaction with nucleic acids.[3] Aromatic diamidines are known to bind to the minor groove of DNA, with a preference for adenine-thymine (AT)-rich regions.[4][5] This binding can interfere with DNA replication and transcription, ultimately leading to the inhibition of protein synthesis and cell death.[6][7][8]

The following diagram illustrates this general mechanism of action.

mechanism_of_action cluster_drug Drug Action cluster_cellular Cellular Target cluster_consequences Cellular Consequences This compound This compound (Aromatic Diamidine) dna DNA Minor Groove (AT-rich regions) This compound->dna Binds to inhibit_replication Inhibition of DNA Replication dna->inhibit_replication inhibit_transcription Inhibition of Transcription dna->inhibit_transcription inhibit_synthesis Inhibition of Protein Synthesis inhibit_replication->inhibit_synthesis inhibit_transcription->inhibit_synthesis cell_death Cell Death inhibit_synthesis->cell_death

Figure 2: General mechanism of action for aromatic diamidines like this compound.

Conclusion

This technical guide summarizes the currently available solubility data for this compound and provides a framework for its experimental determination. While a comprehensive solubility profile in a wide range of solvents and pH conditions is yet to be established, the provided data and protocols offer a solid foundation for researchers. The illustrated mechanism of action highlights the interaction of this class of compounds with DNA, which is fundamental to their biological activity. Further research to generate more extensive quantitative solubility data will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

In-depth Analysis Reveals Scant Computational Research on Heptamidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature indicates a significant gap in the theoretical and computational studies of Heptamidine, a compound of interest in drug development. Despite the growing role of in-silico methods in pharmacology, detailed molecular docking, molecular dynamics simulations, and quantum chemical analyses specific to this compound are notably absent from published research.

For researchers, scientists, and drug development professionals seeking to understand the molecular interactions and theoretical underpinnings of this compound, this lack of data presents a considerable challenge. The core requirements of an in-depth technical guide—including quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled based on the current body of scientific publications.

Computational approaches are crucial in modern drug discovery for predicting a compound's mechanism of action, binding affinity to target proteins, and overall pharmacokinetic profile. Methodologies such as molecular docking predict the preferred orientation of a molecule when bound to a receptor, providing insights into potential binding sites and interactions. Molecular dynamics simulations offer a view of the dynamic behavior of the molecule-receptor complex over time, revealing information about the stability of the interaction. Quantum chemical studies delve into the electronic structure of the molecule, offering a deeper understanding of its reactivity and properties.

However, extensive searches for studies applying these techniques to this compound have not yielded specific results. The majority of related computational research focuses on either broad methodologies in drug design or on different molecular entities that are sometimes mistaken for this compound, such as heptazine.

This scarcity of information highlights a critical area for future research. The application of theoretical and computational studies to this compound could elucidate its mechanism of action, identify potential molecular targets, and guide the development of more potent and specific derivatives. Such studies would be invaluable to the scientific community and would accelerate the translation of this compound from a compound of interest to a clinically viable therapeutic.

Until such research is conducted and published, the creation of a comprehensive technical guide on the theoretical and computational aspects of this compound remains an endeavor for the future. Researchers are encouraged to address this knowledge gap to unlock the full therapeutic potential of this compound.

Methodological & Application

Laboratory Synthesis of Heptamidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Heptamidine. The synthesis is a two-step process commencing with a Williamson ether synthesis to form the dinitrile intermediate, 1,7-bis(4-cyanophenoxy)heptane, which is subsequently converted to this compound via the Pinner reaction and subsequent ammonolysis.

I. Synthesis Overview

The overall synthesis pathway for this compound is illustrated below. The first step involves the formation of an ether linkage between 4-cyanophenol and a seven-carbon aliphatic chain. The second step converts the terminal nitrile groups into amidine functionalities.

Heptamidine_Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Pinner Reaction & Ammonolysis 4-Cyanophenol 4-Cyanophenol Dinitrile_Intermediate 1,7-Bis(4-cyanophenoxy)heptane 4-Cyanophenol->Dinitrile_Intermediate 1 1,7-Dibromoheptane (B124887) 1,7-Dibromoheptane 1,7-Dibromoheptane->Dinitrile_Intermediate 2 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Dinitrile_Intermediate 3 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Dinitrile_Intermediate 4 Anhydrous_Ethanol Anhydrous Ethanol (B145695) HCl_gas Anhydrous HCl gas Bis_imidate_salt Bis-imidate hydrochloride salt Dinitrile_Intermediate->Bis_imidate_salt 1. Anhydrous EtOH, HCl (g) Ammonia (B1221849) Ammonia This compound This compound Bis_imidate_salt->this compound 2. NH3

Figure 1: Overall workflow for the synthesis of this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the this compound synthesis.

StepReactionReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)
1Williamson Ether Synthesis4-Cyanophenol, 1,7-DibromoheptaneK₂CO₃, DMF80-10012-24~85-95
2Pinner Reaction & Ammonolysis1,7-Bis(4-cyanophenoxy)heptaneAnhydrous Ethanol, Anhydrous HCl, Anhydrous NH₃0 to 3016-24~90-97

III. Experimental Protocols

Step 1: Synthesis of 1,7-Bis(4-cyanophenoxy)heptane (Williamson Ether Synthesis)

This procedure outlines the formation of the dinitrile intermediate via a Williamson ether synthesis.

Williamson_Ether_Synthesis Start Start Combine_Reactants Combine 4-cyanophenol, 1,7-dibromoheptane, and K2CO3 in DMF Start->Combine_Reactants Heat_Mixture Heat the reaction mixture (e.g., 80-100 °C) Combine_Reactants->Heat_Mixture Monitor_Reaction Monitor reaction progress by TLC Heat_Mixture->Monitor_Reaction Cool_and_Quench Cool to room temperature and pour into water Monitor_Reaction->Cool_and_Quench Precipitate_Formation Collect the precipitate by filtration Cool_and_Quench->Precipitate_Formation Wash_and_Dry Wash the solid with water and dry Precipitate_Formation->Wash_and_Dry Purify Recrystallize from a suitable solvent (e.g., ethanol/water) Wash_and_Dry->Purify Characterize Characterize the product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Figure 2: Experimental workflow for the Williamson ether synthesis.

Materials:

  • 4-Cyanophenol

  • 1,7-Dibromoheptane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (2.0 equivalents), anhydrous potassium carbonate (2.2 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 1,7-dibromoheptane (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water with stirring.

  • A precipitate of 1,7-bis(4-cyanophenoxy)heptane will form. Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with deionized water to remove any remaining DMF and inorganic salts.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

  • Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Step 2: Synthesis of this compound (Pinner Reaction and Ammonolysis)

This protocol details the conversion of the dinitrile intermediate to this compound dihydrochloride (B599025). This reaction involves the use of anhydrous hydrogen chloride gas and anhydrous ammonia, which are hazardous. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Pinner_Reaction_Ammonolysis Start Start Dissolve_Dinitrile Dissolve 1,7-bis(4-cyanophenoxy)heptane in anhydrous ethanol Start->Dissolve_Dinitrile Cool_Solution Cool the solution to 0 °C Dissolve_Dinitrile->Cool_Solution Saturate_with_HCl Bubble anhydrous HCl gas through the solution Cool_Solution->Saturate_with_HCl Stir_at_RT Stir at room temperature until imidate salt precipitates Saturate_with_HCl->Stir_at_RT Isolate_Imidate Isolate the bis-imidate hydrochloride salt by filtration Stir_at_RT->Isolate_Imidate Suspend_in_Ethanol Suspend the imidate salt in anhydrous ethanol Isolate_Imidate->Suspend_in_Ethanol Saturate_with_Ammonia Bubble anhydrous NH3 gas through the suspension Suspend_in_Ethanol->Saturate_with_Ammonia Stir_and_Monitor Stir the mixture and monitor by TLC Saturate_with_Ammonia->Stir_and_Monitor Isolate_Product Isolate the crude this compound dihydrochloride by filtration Stir_and_Monitor->Isolate_Product Purify Recrystallize from a suitable solvent (e.g., ethanol/ether) Isolate_Product->Purify Characterize Characterize the final product (NMR, IR, MS, Elemental Analysis) Purify->Characterize End End Characterize->End

Figure 3: Experimental workflow for the Pinner reaction and ammonolysis.

Materials:

  • 1,7-Bis(4-cyanophenoxy)heptane

  • Anhydrous ethanol

  • Anhydrous hydrogen chloride (HCl) gas

  • Anhydrous ammonia (NH₃) gas

  • Anhydrous diethyl ether

Procedure:

Part A: Formation of the Bis-imidate Hydrochloride Salt (Pinner Salt)

  • Dissolve 1,7-bis(4-cyanophenoxy)heptane (1.0 equivalent) in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 10 °C.

  • Continue passing HCl gas until the solution is saturated.

  • Seal the flask and stir the mixture at room temperature for 12-18 hours. A precipitate of the bis-imidate hydrochloride salt will form.

  • Collect the solid product by filtration under a stream of dry nitrogen.

  • Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Dry the bis-imidate hydrochloride salt under vacuum. This intermediate is typically used directly in the next step without further purification.

Part B: Ammonolysis to this compound Dihydrochloride

  • Suspend the dried bis-imidate hydrochloride salt in anhydrous ethanol in a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the stirred suspension.

  • After saturation with ammonia, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the imidate salt is consumed.

  • The product, this compound dihydrochloride, will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold anhydrous ethanol and then with anhydrous diethyl ether.

  • Dry the final product under vacuum.

  • For higher purity, the this compound dihydrochloride can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

  • Characterize the final product by NMR, IR, mass spectrometry, and elemental analysis to confirm its identity, purity, and salt form.

Application Notes and Protocols for the Purification of Heptamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine, a diamidine compound, is recognized for its therapeutic potential, notably as an inhibitor of the S100B protein. The purification of this compound to a high degree of purity is a critical step in research and development to ensure accurate in vitro and in vivo studies, as well as for its potential progression as a therapeutic agent. This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for developing effective purification strategies.

PropertyValue/InformationSource
Molecular FormulaC21H28N4O2[1]
Storage Condition2-8°C, sealed, dry[2]
In vitro activityInhibitor of S100B[2]
SolubilitySoluble in polar solventsInferred from structure

Table 1: Physicochemical Properties of this compound. This table summarizes key properties relevant to the handling and purification of this compound.

Chromatographic Purification of this compound

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of small organic molecules like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Preparative HPLC Protocol for this compound Purification

This protocol is adapted from established methods for the purification of structurally similar aromatic diamidines and provides a robust starting point for the purification of this compound.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • C18 reverse-phase preparative HPLC column (e.g., 250 x 21.2 mm, 10 µm particle size)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Citric acid

  • Sodium citrate (B86180)

  • Methanol (B129727)

  • This compound (crude)

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 25 mM Citrate buffer, pH 3.25. To prepare, dissolve the appropriate amounts of citric acid and sodium citrate in HPLC-grade water to achieve the desired concentration and pH. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Methanol.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

  • If solubility is an issue, a small percentage of methanol can be added.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method:

ParameterCondition
Column C18 Reverse-Phase, 250 x 21.2 mm, 10 µm
Mobile Phase A 25 mM Citrate buffer, pH 3.25
Mobile Phase B Methanol
Gradient 20-80% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 264 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature Ambient

Table 2: Preparative HPLC Parameters for this compound Purification.

5. Purification Procedure:

  • Equilibrate the column with 20% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared this compound sample.

  • Run the gradient method as described in Table 2.

  • Monitor the chromatogram and collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions with the desired purity.

  • Remove the organic solvent (methanol) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.

Experimental Workflow for this compound Purification

G cluster_prep Sample and System Preparation cluster_purification Purification and Analysis cluster_post Post-Purification Processing Crude this compound Crude this compound Dissolution Dissolution Crude this compound->Dissolution Filtration Filtration Dissolution->Filtration Prepared Sample Prepared Sample Filtration->Prepared Sample Injection Injection Prepared Sample->Injection HPLC System Equilibration HPLC System Equilibration HPLC System Equilibration->Injection Preparative HPLC Preparative HPLC Injection->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Fraction Collection->Purity Analysis (Analytical HPLC) Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis (Analytical HPLC)->Pooling of Pure Fractions Solvent Removal Solvent Removal Pooling of Pure Fractions->Solvent Removal Lyophilization Lyophilization Solvent Removal->Lyophilization Purified this compound Purified this compound Lyophilization->Purified this compound

Caption: Workflow for the preparative HPLC purification of this compound.

Quantitative Data Summary

The following table presents exemplary data that can be expected from the purification of this compound using the described preparative HPLC protocol. Actual results may vary depending on the initial purity of the crude material and specific experimental conditions.

ParameterExample Value
Crude this compound Loaded 100 mg
Purity of Crude Material ~85%
Purified this compound Yield 75 mg
Overall Recovery 75%
Final Purity (by Analytical HPLC) >98%

Table 3: Exemplary Quantitative Data for this compound Purification.

This compound's Mechanism of Action: S100B Signaling Pathway

This compound is an inhibitor of the S100B protein. At elevated concentrations, S100B can promote inflammatory responses and cell proliferation through its interaction with the Receptor for Advanced Glycation Endproducts (RAGE). This compound is understood to interfere with the S100B-p53 interaction, thereby mitigating the downstream effects of S100B.

S100B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling S100B S100B (High Conc.) RAGE RAGE Receptor S100B->RAGE p53 p53 S100B->p53 Inhibits MAPK MAPK Pathway RAGE->MAPK NFkB NF-κB Pathway RAGE->NFkB Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation This compound This compound This compound->Inhibition

Caption: this compound's role in the S100B signaling pathway.

References

Application Notes and Protocols: Diamidine-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Diamidines as Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the specific compound heptamidine (B1681504) is not commonly utilized as a fluorescent probe in the available scientific literature, the broader class of diamidine compounds represents a cornerstone of fluorescent nuclear staining in molecular and cellular biology. These molecules typically exhibit a strong affinity for DNA, and upon binding, their fluorescence is significantly enhanced. This property makes them invaluable tools for visualizing cell nuclei, assessing cell viability, and analyzing cell cycle distribution.

This document will provide detailed application notes and protocols for the use of diamidine-based fluorescent probes, with a primary focus on the well-characterized and widely used 4',6-diamidino-2-phenylindole (DAPI). Information on other novel diamidine probes will also be presented to provide a broader context for their application.

Principle of Action

Diamidine-based fluorescent probes are small molecules that can permeate cell membranes to varying degrees and bind to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] This binding event leads to a significant increase in their quantum yield, resulting in bright fluorescence upon excitation with an appropriate light source. The intensity of the fluorescence is proportional to the amount of DNA present, making them excellent nuclear counterstains in fluorescence microscopy and flow cytometry.

Quantitative Data of Representative Diamidine Probes

The following table summarizes the key spectral properties of DAPI and a novel green fluorescent diamidine, DB1680, for comparative purposes.

PropertyDAPIDB1680 (a novel green fluorescent diamidine)
Excitation Maximum (λex) 359 nm[1]~400 nm
Emission Maximum (λem) 461 nm[1]Green Emission
Binding Target A-T rich regions of dsDNA[1][2]Kinetoplast and other cytoplasmic organelles in trypanosomes[3]
Common Applications Nuclear counterstaining, cell viability, cell cycle analysis[1]Staining of trypanosomes for diagnostic purposes[3][4][5]

Experimental Protocols

Protocol for Staining of Mammalian Cells with DAPI for Fluorescence Microscopy

This protocol is a general guideline for staining fixed mammalian cells with DAPI. Optimal concentrations and incubation times may need to be determined empirically for different cell types and experimental conditions.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • DAPI Staining Solution: 1 µg/mL DAPI in PBS

  • Mounting Medium

  • Coverslips

  • Fluorescence Microscope with appropriate filters for DAPI (e.g., UV excitation and blue emission)

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add the 4% PFA fixation solution and incubate for 15-20 minutes at room temperature.

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended): Add the permeabilization buffer and incubate for 10-15 minutes at room temperature. This step is crucial if co-staining for intracellular targets.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Add the DAPI staining solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Final Washing: Aspirate the DAPI solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.

Protocol for Cell Viability Analysis using a Diamidine Probe in Flow Cytometry

This protocol outlines the use of a cell-impermeant diamidine dye to differentiate live and dead cells. Live cells with intact membranes will exclude the dye, while dead cells will be stained. Propidium Iodide (PI) is a common choice, but other cell-impermeant diamidines can be used.

Materials:

  • Cell suspension in a suitable buffer (e.g., PBS or Flow Cytometry Staining Buffer)

  • Cell-impermeant diamidine dye stock solution (e.g., Propidium Iodide at 1 mg/mL)

  • Flow Cytometer

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.

  • Staining: Add the cell-impermeant diamidine dye to the cell suspension at a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells for 5-15 minutes on ice, protected from light. Do not wash the cells after adding the dye.

  • Analysis: Analyze the cells on a flow cytometer immediately. Dead cells will exhibit high fluorescence in the appropriate channel.

Visualization of Experimental Workflow and Signaling Pathway

Below are diagrams created using the DOT language to visualize a typical experimental workflow for fluorescence microscopy and the general mechanism of action of a DNA-binding fluorescent probe.

experimental_workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize (e.g., 0.1% Triton X-100) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 stain Stain with Diamidine Probe (e.g., DAPI) wash3->stain wash4 Final Wash with PBS stain->wash4 mount Mount on Slide wash4->mount image Image with Fluorescence Microscope mount->image

Fluorescence Microscopy Staining Workflow

mechanism_of_action cluster_cell Cellular Environment probe_free Free Diamidine Probe (Low Fluorescence) cell Cell with Nucleus probe_free->cell Enters Cell dna Nuclear DNA cell->dna Targets Nucleus probe_bound Probe-DNA Complex (High Fluorescence) dna->probe_bound Binds to Minor Groove

Mechanism of Diamidine Probe Fluorescence

Applications in Drug Development

Diamidine-based fluorescent probes are valuable in various stages of drug development:

  • High-Content Screening (HCS): Automated fluorescence microscopy using nuclear stains like DAPI allows for the rapid assessment of cellular phenotypes, cytotoxicity, and cell proliferation in response to compound libraries.

  • Mechanism of Action Studies: By visualizing changes in nuclear morphology, such as chromatin condensation or nuclear fragmentation, researchers can gain insights into the apoptotic or necrotic pathways induced by a drug candidate.

  • Antiparasitic Drug Research: As demonstrated with novel green fluorescent diamidines, these compounds can be used to study drug uptake and mechanism of action in parasites like trypanosomes.[3] Their accumulation in specific organelles can inform the development of more targeted therapies.[3]

Troubleshooting

  • Weak or No Staining:

    • Check Fixation/Permeabilization: Ensure that the fixation and permeabilization steps were performed correctly. Some antibodies or probes may require different protocols.

    • Probe Concentration: The concentration of the fluorescent probe may be too low. Titrate the concentration to find the optimal signal.

    • Photobleaching: Minimize exposure of the stained samples to light before imaging. Use an anti-fade mounting medium.

  • High Background:

    • Inadequate Washing: Ensure thorough washing steps to remove unbound probe.

    • Probe Concentration: The concentration of the probe may be too high, leading to non-specific binding.

    • Autofluorescence: Some cell types or tissues may exhibit natural fluorescence. Use appropriate controls and spectral imaging if necessary.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. Always refer to the manufacturer's instructions for specific fluorescent probes and reagents.

References

Heptamethine Cyanine Dyes: Application Notes and Protocols for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Terminology: The request specified "Heptamidine" for in vivo imaging. However, an extensive review of scientific literature reveals no established use of This compound (B1681504) as an in vivo imaging agent. This compound is primarily recognized as an antimicrobial drug. It is highly probable that the intended subject was Heptamethine Cyanine (B1664457) Dyes , a class of near-infrared (NIR) fluorophores extensively used and researched for in vivo imaging applications, particularly in oncology. This document will focus on heptamethine cyanine dyes.

Introduction

Heptamethine cyanine dyes are a class of organic molecules characterized by two nitrogen-containing heterocyclic rings joined by a seven-carbon polymethine chain. This structure confers upon them strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), a region of the electromagnetic spectrum where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deep tissue imaging with high signal-to-background ratios.[1][2] Several heptamethine cyanine dyes, such as IR-780, IR-783, and MHI-148, have demonstrated intrinsic tumor-targeting capabilities without the need for conjugation to a specific targeting ligand.[1][3] This preferential accumulation is attributed to their lipophilic cationic nature, which leads to their uptake and retention within the mitochondria of cancer cells, driven by the higher mitochondrial membrane potential in tumor cells compared to normal cells.[1][2] The transport of these dyes into tumor cells is often mediated by organic anion-transporting polypeptides (OATPs).[1][3][4][5][6]

These properties make heptamethine cyanine dyes powerful tools for a range of in vivo imaging applications, including:

  • Tumor detection and delineation: For non-invasive imaging of primary tumors and metastases.[3][7]

  • Fluorescence-guided surgery: To provide real-time visualization of tumor margins during surgical resection.

  • Drug delivery vehicles: Their tumor-homing properties can be exploited to deliver therapeutic agents specifically to cancer cells.[4][8]

  • Multimodal imaging: They can be chelated with radionuclides (e.g., 64Cu) to create dual PET/fluorescence imaging probes.[5]

This document provides detailed application notes and protocols for the use of heptamethine cyanine dyes in preclinical in vivo imaging studies.

Data Presentation: Quantitative Properties of Heptamethine Cyanine Dyes

The following tables summarize key quantitative data for several commonly used heptamethine cyanine dyes in in vivo imaging.

Table 1: Optical and Physicochemical Properties

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm-1M-1)Key Features
IR-780 iodide~780~810Not specified in resultsPreferential tumor accumulation, mitochondrial targeting.[1]
PC-1001 (64Cu-DOTA-Heptamethine Cyanine)75082082,880Dual PET/fluorescence probe, OATP-mediated uptake.[4][5]
IR-783Not specified in resultsNot specified in resultsNot specified in resultsPreferential uptake and retention in tumor cells.[3]
MHI-148Not specified in resultsNot specified in resultsNot specified in resultsPreferential uptake and retention in tumor cells.[3]
DZ-1Not specified in resultsNot specified in resultsNot specified in resultsSuperior tumor-targeting compared to ICG.[9]

Table 2: In Vivo Performance and Biodistribution

DyeAnimal ModelTumor ModelKey Findings
IR-780 iodideNude miceMultiple tumor xenograftsFluorescent signal in tumors persisted for at least 20 days.[1]
PC-1001MiceMCF-7 breast cancer xenograftTumor vs. muscle uptake ratio: 4.3 at 24h, 5.8 at 48h. Blood half-life: 4.3 ± 0.2 h.[4][5]
IR-783MiceHuman cancer xenografts, spontaneous tumorsRetained in cancer cells but not normal cells.[3]
MHI-148MiceHuman cancer xenografts, spontaneous tumorsRetained in cancer cells but not normal cells.[3]
DZ-1RabbitOrthotopic liver tumorExcellent intraoperative tumor targeting.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Heptamethine Cyanine Dye Uptake in Tumor Cells

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Dye Heptamethine Cyanine Dye OATP OATP Dye->OATP Transport Dye_in Heptamethine Cyanine Dye OATP->Dye_in Mito_Dye Accumulated Dye Dye_in->Mito_Dye Accumulation driven by MMP High Mitochondrial Membrane Potential MMP->Mito_Dye

Caption: Mechanism of heptamethine cyanine dye uptake and accumulation in tumor cells.

General Experimental Workflow for In Vivo Imaging

G start Start animal_prep Animal Model Preparation (e.g., tumor xenograft) start->animal_prep probe_admin Probe Administration (e.g., tail vein injection) animal_prep->probe_admin imaging In Vivo Imaging (NIR fluorescence or PET/CT) probe_admin->imaging data_acq Data Acquisition (time-course imaging) imaging->data_acq ex_vivo Ex Vivo Organ Imaging (optional) data_acq->ex_vivo data_an Data Analysis (ROI analysis, biodistribution) data_acq->data_an ex_vivo->data_an end End data_an->end

Caption: A typical workflow for in vivo imaging experiments using heptamethine cyanine dyes.

Experimental Protocols

Protocol 1: In Vivo Near-Infrared Fluorescence (NIRF) Imaging of Tumor Xenografts

1. Materials:

  • Heptamethine cyanine dye (e.g., IR-780 iodide)

  • Vehicle for dye dissolution (e.g., DMSO, Cremophor EL, saline)

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • In vivo imaging system equipped for NIR fluorescence imaging

  • Anesthesia system (e.g., isoflurane)

2. Procedure:

  • Probe Preparation: Dissolve the heptamethine cyanine dye in a suitable vehicle. A common formulation is a mixture of DMSO, Cremophor EL, and saline. The final concentration should be optimized for the specific dye and animal model, but a typical dose is in the range of 0.1-1.0 mg/kg body weight.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber and ensure it is properly positioned for imaging the tumor.

  • Probe Administration: Administer the prepared dye solution to the mouse via tail vein injection.

  • Image Acquisition:

    • Acquire a baseline image before dye injection.

    • Begin acquiring images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours, and then every few days to monitor long-term retention).

    • Set the imaging parameters according to the specific dye's fluorescence properties (excitation and emission wavelengths) and the instrument's capabilities.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio at each time point to assess the specificity of dye accumulation.

Protocol 2: Ex Vivo Biodistribution Analysis

1. Materials:

  • Mice previously subjected to in vivo imaging

  • Surgical tools for dissection

  • In vivo imaging system with a feature for ex vivo organ imaging

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Euthanasia and Dissection: At the final imaging time point, euthanize the mouse according to institutional guidelines.

  • Organ Harvesting: Carefully dissect and harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).

  • Organ Washing: Gently wash the harvested organs with PBS to remove excess blood.

  • Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image.

  • Data Analysis:

    • Draw ROIs around each organ to quantify the average fluorescence intensity.

    • Normalize the intensity to the area of the ROI to determine the relative biodistribution of the dye.

Protocol 3: Preparation of a 64Cu-Labeled Heptamethine Cyanine Probe for PET Imaging (based on PC-1001)

1. Materials:

2. Procedure:

  • Radiolabeling Reaction:

    • To a solution of the DOTA-conjugated dye in sodium acetate buffer, add 64CuCl2.

    • Incubate the reaction mixture at an elevated temperature (e.g., 80-90 °C) for a specified time (e.g., 30-60 minutes).

  • Purification:

    • Pass the reaction mixture through a C18 Sep-Pak cartridge to trap the radiolabeled product.

    • Wash the cartridge with water to remove unreacted 64Cu.

    • Elute the purified 64Cu-labeled probe with ethanol.

  • Formulation:

    • Evaporate the ethanol under a stream of nitrogen.

    • Reconstitute the final product in sterile saline for injection.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

    • Measure the specific activity.

Note: All procedures involving radioactive materials must be performed in a certified radiochemistry facility following appropriate safety protocols.

Conclusion

Heptamethine cyanine dyes represent a versatile and powerful class of probes for in vivo imaging. Their intrinsic tumor-targeting properties, favorable optical characteristics in the NIR window, and amenability to chemical modification for multimodal imaging make them invaluable tools for cancer research, drug development, and potentially for clinical applications in diagnostics and image-guided surgery. The protocols and data provided herein offer a comprehensive guide for researchers and scientists to effectively utilize these agents in their preclinical in vivo imaging studies.

References

Protocol for Dissolving and Storing Heptamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper dissolution and storage of Heptamidine. Adherence to these guidelines is crucial for maintaining the integrity and efficacy of the compound for research and development purposes.

Introduction

This compound is a potent inhibitor of the calcium-binding protein S100B. Accurate preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. This protocol outlines the recommended solvents, procedures for dissolution, and conditions for short-term and long-term storage.

Materials and Equipment

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, deionized or Milli-Q water

  • Ethanol

  • Sterile, polypropylene (B1209903) or glass vials

  • Pipettes and sterile, filtered pipette tips

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • -20°C and -80°C freezers

  • 2-8°C refrigerator

This compound Solubility

Proper solvent selection is the first step in preparing a this compound stock solution. The solubility of this compound dimethanesulfonate has been determined in several common laboratory solvents.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)100 mg/mLUse fresh, anhydrous DMSO as moisture can reduce solubility[1].
Water5 mg/mLSolubility is significantly lower than in DMSO[1].
EthanolInsolubleNot a suitable solvent for preparing this compound solutions[1].

Experimental Protocols

Protocol for Dissolving this compound in DMSO (Recommended for high concentration stock solutions)

This protocol describes the preparation of a 100 mg/mL this compound stock solution in DMSO.

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the solid this compound to achieve a final concentration of 100 mg/mL.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few days), aliquots can be stored at -20°C.

Protocol for Dissolving this compound in Water

This protocol is suitable for preparing lower concentration aqueous solutions of this compound.

Procedure:

  • Aseptic Technique: Work in a sterile environment.

  • Weighing: Weigh the required mass of this compound.

  • Solvent Addition: Add the calculated volume of sterile, deionized water to achieve the desired concentration (not exceeding 5 mg/mL).

  • Dissolution:

    • Vortex the solution thoroughly.

    • Gentle warming (to no more than 37°C) may aid dissolution, but stability at elevated temperatures has not been determined.

  • Aliquoting and Storage: Aliquot into single-use vials and store at -20°C or -80°C. Due to the lower stability of aqueous solutions, long-term storage at -80°C is strongly recommended.

Storage and Stability

FormStorage TemperatureDurationNotes
Solid 2-8°CShort-termKeep in a tightly sealed container, protected from moisture.
-20°CLong-termRecommended for optimal stability of the solid compound.
In DMSO -20°CShort-termAvoid repeated freeze-thaw cycles.
-80°CLong-termRecommended for maintaining the integrity of the stock solution.
In Water -20°CShort-termUse with caution; aqueous solutions are generally less stable.
-80°CLong-termRecommended for aqueous solutions.

Important Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can lead to degradation. It is imperative to aliquot stock solutions into single-use volumes.

  • Light Sensitivity: While no specific data on light sensitivity is available, it is good practice to protect solutions from direct light by using amber vials or by wrapping vials in foil.

  • Solution Integrity: Before each use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or contamination.

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.

Dissolution_Workflow start Start: Need this compound Solution weigh Weigh Solid This compound start->weigh choose_solvent Choose Solvent weigh->choose_solvent dmso Add Anhydrous DMSO choose_solvent->dmso High Concentration (100 mg/mL) water Add Sterile Water choose_solvent->water Low Concentration (<= 5 mg/mL) dissolve Vortex / Sonicate for complete dissolution dmso->dissolve water->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C (Long-Term) aliquot->store end Solution Ready for Use store->end

Caption: Workflow for dissolving this compound.

Storage_Decision_Tree start This compound Form solid Solid start->solid solution Solution start->solution short_term_solid Short-Term Storage: 2-8°C solid->short_term_solid long_term_solid Long-Term Storage: -20°C solid->long_term_solid short_term_solution Short-Term Storage: -20°C solution->short_term_solution long_term_solution Long-Term Storage: -80°C solution->long_term_solution

Caption: Decision tree for this compound storage.

References

Application of Heptamidine in Specific Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine is a diamidine compound that has emerged as a subject of interest in preclinical research for its potential therapeutic applications in specific disease models, notably Myotonic Dystrophy Type 1 (DM1) and melanoma. As an analog of pentamidine (B1679287), this compound's mechanisms of action are centered on its ability to interact with nucleic acids and specific proteins, thereby modulating disease-related cellular processes. In the context of DM1, it has been investigated for its capacity to correct aberrant RNA splicing. In melanoma, its therapeutic potential is linked to the inhibition of the S100B protein, a key player in tumor progression.

These application notes provide a comprehensive overview of the use of this compound in these disease models, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

This compound in Myotonic Dystrophy Type 1 (DM1)

Myotonic Dystrophy Type 1 is a genetic disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the transcribed RNA sequester essential splicing factors, such as Muscleblind-like 1 (MBNL1), leading to widespread alternative splicing defects and the characteristic symptoms of the disease. This compound has been investigated for its ability to alleviate these molecular pathologies.

Quantitative Data Summary

The efficacy of this compound in DM1 models has been assessed by its ability to rescue mis-splicing of specific pre-mRNAs and its impact on the expression of the toxic CUG-repeat-containing transcript. The following tables summarize key quantitative findings from studies using the HSA-LR (human skeletal actin - long repeat) mouse model of DM1.

Table 1: Splicing Rescue by this compound in HSA-LR Mouse Model

GeneExon AffectedSplicing Change in Untreated HSA-LR MiceSplicing Rescue with this compound (20 mg/kg/day for 7 days)
Atp2a1Exon 22Increased inclusionPartial rescue towards wild-type splicing levels (p<0.01)[1]
Clcn1Exon 7aIncreased inclusionPartial rescue towards wild-type splicing levels (p<0.01)[1]

Table 2: Effect of this compound on Transgene Expression in HSA-LR Mouse Model

TranscriptEffect of this compound (20 mg/kg/day for 7 days)Significance
HSA transgene (toxic)Drastic reduction in transcript levelsp<0.001[1]
Endogenous DmpkDrastic reduction in transcript levelsp<0.001[1]

Table 3: Cellular Toxicity of this compound in DM1 Patient-Derived Myotubes

CompoundConcentration for Significant Toxicity (after 4 days)
This compound≥ 0.5 µM (p<0.001)[2]
FuramidineNo significant toxicity observed up to 4 µM[2]
Signaling Pathway in Myotonic Dystrophy Type 1

The primary pathogenic mechanism in DM1 involves the sequestration of the MBNL1 splicing regulator by the toxic CUG repeat RNA. This leads to a loss of MBNL1 function and subsequent mis-splicing of numerous downstream pre-mRNAs. This compound is thought to intervene by binding to the CUG repeats, thereby displacing MBNL1 and restoring its splicing activity.

DM1_Pathway CTG_Expansion CTG Repeat Expansion in DMPK Gene Toxic_RNA Toxic CUG Repeat RNA CTG_Expansion->Toxic_RNA Transcription MBNL1 MBNL1 Splicing Factor Toxic_RNA->MBNL1 Sequestration Pre_mRNA Pre-mRNAs MBNL1->Pre_mRNA Regulates Splicing Mis_splicing Aberrant Splicing MBNL1->Mis_splicing Loss of function leads to Pre_mRNA->Mis_splicing DM1_Symptoms DM1 Symptoms Mis_splicing->DM1_Symptoms This compound This compound This compound->Toxic_RNA Binds to This compound->MBNL1 Displaces

This compound's mechanism in DM1.
Experimental Protocols

This protocol describes the administration of this compound to the HSA-LR mouse model to assess its effect on splicing and gene expression.[1][3]

Materials:

  • HSA-LR transgenic mice (FVB inbred background)[4][5]

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimate age- and gender-matched HSA-LR mice to the housing conditions for at least one week prior to the experiment.

  • Prepare a stock solution of this compound in sterile saline. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 µL).

  • Administer this compound via intraperitoneal injection at a dose of 20 mg/kg body weight once daily for 7 consecutive days.

  • A control group of HSA-LR mice should receive daily intraperitoneal injections of sterile saline.

  • On day 8, euthanize the mice and harvest tissues (e.g., quadriceps muscle) for RNA extraction and subsequent analysis.

  • Analyze splicing patterns of target genes (e.g., Atp2a1, Clcn1) using reverse transcription-polymerase chain reaction (RT-PCR).

  • Quantify the expression levels of the HSA transgene and endogenous Dmpk using quantitative RT-PCR (RT-qPCR).

This protocol is for assessing the cytotoxicity of this compound in a cell-based model of DM1.[2]

Materials:

  • DM1 patient-derived myoblasts

  • Differentiation medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed DM1 patient-derived myoblasts in a 96-well plate at a density that allows for differentiation into myotubes.

  • Induce differentiation by replacing the growth medium with differentiation medium.

  • After differentiation, treat the myotubes with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 4 days.

  • On day 4, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal stabilization.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This compound in Melanoma

In malignant melanoma, the overexpression of the S100B protein can inhibit the tumor suppressor p53, thereby promoting cancer cell survival. This compound, as a known S100B inhibitor, has been investigated for its potential to restore p53 function and induce apoptosis in melanoma cells.

Quantitative Data Summary

Research on this compound in melanoma is less extensive than for its parent compound, pentamidine. However, studies on pentamidine provide a strong rationale for investigating this compound's efficacy.

Table 4: In Vitro Efficacy of Pentamidine (a close analog of this compound) in Melanoma

Cell TypeAssayEndpointValue
Primary Malignant Melanoma CellsGrowth Inhibition AssayIC501.0 µM - 50 µM[6]
Skin Melanoma Samples (ex vivo)ATP-Tumor Chemosensitivity AssayIC90Median of 30.2 µM[7]
Signaling Pathway in Melanoma

The S100B protein, when overexpressed in melanoma, can bind to and inhibit the tumor suppressor p53. This interaction prevents p53 from initiating apoptosis in response to cellular stress. This compound is proposed to act as an S100B inhibitor, preventing the S100B-p53 interaction and thereby restoring the pro-apoptotic function of p53.

Melanoma_Pathway S100B S100B Overexpression p53 p53 Tumor Suppressor S100B->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces Cell_Survival Melanoma Cell Survival Apoptosis->Cell_Survival Inhibits This compound This compound This compound->S100B Inhibits

This compound's proposed mechanism in melanoma.
Experimental Protocols

This protocol outlines a method to determine the cytotoxic effects of this compound on melanoma cell lines.[8]

Materials:

  • Human melanoma cell line (e.g., A375, SK-MEL-28)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the plates for 48 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the optical density at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This protocol describes a general workflow for evaluating the effect of this compound on melanoma tumor growth in a mouse xenograft model.[9][10]

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • Human melanoma cell line (e.g., A375)

  • This compound

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject melanoma cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule.

  • Administer the vehicle solution to the control group.

  • Measure tumor volume with calipers every 2-3 days using the formula: (length x width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Plot tumor growth curves to compare the treatment and control groups.

Experimental_Workflow cluster_invivo In Vivo Melanoma Model cluster_invitro In Vitro Cell Viability Tumor_Inoculation Subcutaneous injection of melanoma cells Tumor_Growth Tumor growth to palpable size Tumor_Inoculation->Tumor_Growth Randomization Randomization of mice Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor volume and body weight measurement Treatment->Monitoring Endpoint Endpoint: Tumor excision and analysis Monitoring->Endpoint Cell_Seeding Seed melanoma cells in 96-well plate Heptamidine_Treatment Treat with this compound Cell_Seeding->Heptamidine_Treatment Incubation Incubate for 48h Heptamidine_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Measure absorbance and calculate viability MTT_Assay->Data_Analysis

Experimental workflows for this compound studies.

Conclusion

This compound shows promise as a therapeutic candidate in preclinical models of Myotonic Dystrophy Type 1 and melanoma. In DM1, it demonstrates the ability to rescue disease-specific splicing defects, although its effects on gene expression and potential toxicity require further investigation. In melanoma, its role as an S100B inhibitor suggests a rational approach to restoring p53-mediated apoptosis. The provided protocols offer a foundation for researchers to further explore the therapeutic potential of this compound in these and other disease contexts. Further studies are warranted to optimize dosing, evaluate long-term efficacy and safety, and fully elucidate its mechanisms of action.

References

Application Notes and Protocols: Heptamidine for DNA and RNA Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine (B1681504) is a member of the aromatic diamidine class of compounds, which are known for their interactions with biological macromolecules, including proteins and nucleic acids. These interactions are of significant interest in drug development for various diseases, including parasitic infections and cancer. This document provides an overview of the application of this compound in DNA and RNA interaction studies, including detailed protocols for key experimental techniques and a summary of available binding data. While specific quantitative data on the direct interaction of this compound with DNA and RNA is limited in publicly available literature, this document will leverage data from closely related compounds and provide the methodologies to generate such data for this compound.

This compound and its Interaction with Biological Molecules

This compound's dicationic nature at physiological pH allows it to interact with negatively charged macromolecules. Aromatic diamidines are known to bind to the minor groove of DNA, particularly at AT-rich sequences. The interaction is primarily driven by electrostatic forces, hydrogen bonding, and van der Waals interactions. While the primary focus of many studies has been on DNA, there is growing evidence that structured RNA can also be a significant target for this class of molecules.

Quantitative Data on this compound Binding

Table 1: Binding Affinity of this compound and Related Compounds

CompoundTarget MoleculeTechniqueBinding Constant (Kd)Reference
This compound dimethanesulfonate S100B (calcium-binding protein)Not Specified6.9 µM[1]
Pentamidine (B1679287)tRNANot SpecifiedHigher affinity than for DNA
PentamidineDNA and non-structured RNANot SpecifiedLower affinity than for structured RNA

Note: The data for pentamidine is qualitative. It is recommended to perform the experiments outlined below to determine the specific binding affinities of this compound for DNA and RNA sequences of interest.

Experimental Workflows

The following diagrams illustrate the general workflows for studying the interaction of this compound with DNA or RNA using common biophysical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis This compound This compound Stock (DMSO or aqueous buffer) ITC Isothermal Titration Calorimetry (ITC) This compound->ITC CD Circular Dichroism (CD) Spectroscopy This compound->CD Fluorescence Fluorescence Spectroscopy This compound->Fluorescence Nucleic_Acid DNA/RNA Stock (Nuclease-free buffer) Nucleic_Acid->ITC Nucleic_Acid->CD Nucleic_Acid->Fluorescence Buffer Interaction Buffer (e.g., PBS, Tris-HCl) Buffer->ITC Buffer->CD Buffer->Fluorescence Thermo Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo Conformation Conformational Changes CD->Conformation Binding_Mode Binding Mode & Affinity Fluorescence->Binding_Mode

General workflow for biophysical studies.

Experimental Protocols

The following are detailed protocols for three key techniques used to characterize the interaction of this compound with DNA and RNA. These are generalized protocols and may require optimization for specific nucleic acid sequences and experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (DNA or RNA), allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Materials:

  • Isothermal Titration Calorimeter

  • This compound stock solution (high concentration, in dialysis buffer)

  • DNA or RNA sample (in dialysis buffer)

  • Dialysis buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

  • Degassing station

Protocol:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound.

    • Prepare the DNA or RNA solution. The concentration should be such that the c-window (c = n * [Macromolecule] / Kd) is between 10 and 500 for optimal results.

    • Dialyze both the this compound and nucleic acid solutions against the same batch of interaction buffer overnight at 4°C to minimize buffer mismatch effects.

    • After dialysis, determine the final concentrations of this compound and the nucleic acid using UV-Vis spectrophotometry.

    • Thoroughly degas both solutions for at least 10 minutes immediately before the ITC experiment.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the DNA or RNA solution (typically ~200-300 µL).

    • Fill the injection syringe with the this compound solution (typically 10-20 times the concentration of the nucleic acid).

    • Set the stirring speed (e.g., 300-500 rpm).

    • Equilibrate the system for at least 30 minutes.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.5-1 µL) to remove any air from the syringe tip and to check for large heats of dilution. This point is often discarded from the final analysis.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment where this compound is injected into the buffer alone.

    • Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

      • ΔG = -RT * ln(Ka), where Ka = 1/Kd

      • ΔG = ΔH - TΔS

ITC_Workflow A Prepare & Degas This compound and DNA/RNA Solutions B Load DNA/RNA into Sample Cell Load this compound into Syringe A->B C Equilibrate at Desired Temperature B->C D Perform Titration Injections C->D E Integrate Heat Peaks D->E F Correct for Heat of Dilution E->F G Fit Data to Binding Model F->G H Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) G->H

Isothermal Titration Calorimetry workflow.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying changes in the secondary structure of DNA and RNA upon ligand binding. It can provide insights into the binding mode (e.g., intercalation vs. groove binding).

Materials:

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvettes (e.g., 1 cm path length)

  • This compound stock solution

  • DNA or RNA stock solution

  • Interaction buffer

Protocol:

  • Sample Preparation:

    • Prepare solutions of DNA or RNA at a suitable concentration (e.g., 20-100 µM in base pairs) in the desired buffer.

    • Prepare a concentrated stock solution of this compound.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectrum of the DNA or RNA solution alone in the far-UV range (e.g., 200-320 nm).

    • Perform a titration by adding increasing concentrations of this compound to the nucleic acid solution. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the CD spectrum.

    • Record the CD spectrum of this compound alone at the highest concentration used in the titration to check for any intrinsic CD signal.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Subtract the spectrum of this compound alone from the spectra of the complexes if it has a significant signal.

    • Analyze the changes in the CD signal at characteristic wavelengths for DNA/RNA (e.g., the positive band around 275 nm and the negative band around 245 nm for B-DNA). Significant changes in these bands can indicate conformational changes in the nucleic acid upon this compound binding.

    • The appearance of an induced CD signal in the region where only the ligand absorbs can indicate binding in a chiral environment (i.e., bound to the nucleic acid).

CD_Workflow A Prepare DNA/RNA and This compound Solutions B Record Baseline CD Spectrum of Buffer A->B C Record CD Spectrum of DNA/RNA Alone A->C D Titrate DNA/RNA with Increasing Concentrations of this compound C->D E Record CD Spectrum after Each Addition D->E F Correct Spectra for Buffer and Ligand E->F G Analyze Changes in CD Signal F->G H Infer Conformational Changes and Binding Mode G->H

Circular Dichroism Spectroscopy workflow.
Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study this compound-nucleic acid interactions if this compound is intrinsically fluorescent or if a fluorescent probe is displaced upon binding.

Method 1: Intrinsic Fluorescence of this compound (if applicable)

  • Determine Fluorescence Properties:

    • Record the excitation and emission spectra of this compound to determine its optimal excitation and emission wavelengths.

  • Fluorescence Titration:

    • In a quartz cuvette, place a solution of this compound at a fixed concentration.

    • Record the initial fluorescence emission spectrum.

    • Add increasing concentrations of the DNA or RNA solution.

    • After each addition, mix and equilibrate, then record the emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the nucleic acid concentration.

    • Fit the data to a suitable binding isotherm (e.g., using the Scatchard equation) to determine the binding constant (Ka or Kd).

Method 2: Fluorescent Probe Displacement Assay

This method is useful if this compound is not fluorescent but can displace a fluorescent dye that is known to bind to the nucleic acid (e.g., ethidium (B1194527) bromide for DNA).

  • Sample Preparation:

    • Prepare a solution of the DNA or RNA.

    • Add a fluorescent dye (e.g., ethidium bromide) to the nucleic acid solution to form a fluorescent complex.

  • Displacement Titration:

    • Record the initial fluorescence of the nucleic acid-dye complex.

    • Add increasing concentrations of this compound.

    • After each addition, mix and equilibrate, then record the fluorescence emission spectrum.

  • Data Analysis:

    • A decrease in fluorescence intensity indicates that this compound is displacing the fluorescent dye.

    • Plot the percentage of fluorescence quenching versus the concentration of this compound.

    • This data can be used to determine the relative binding affinity of this compound compared to the fluorescent dye.

Fluorescence_Workflow cluster_intrinsic Intrinsic Fluorescence cluster_displacement Probe Displacement A1 Titrate this compound with DNA/RNA B1 Monitor Change in This compound Fluorescence A1->B1 Analysis Fit Data to Binding Isotherm B1->Analysis A2 Form DNA/RNA-Dye Complex B2 Titrate with this compound A2->B2 C2 Monitor Decrease in Dye Fluorescence B2->C2 C2->Analysis Result Determine Binding Affinity (Kd) Analysis->Result

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Heptamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine, a member of the aromatic diamidine class of compounds, holds potential for various therapeutic applications due to its interactions with nucleic acids and its antimicrobial properties. High-throughput screening (HTS) methodologies are essential for efficiently exploring the bioactivity of this compound and similar compounds, enabling rapid assessment of their efficacy and mechanism of action. These application notes provide detailed protocols for a suite of HTS assays relevant to the known and potential biological activities of this compound, including its anti-parasitic, DNA minor groove binding, topoisomerase inhibition, and antibiotic potentiating effects. The protocols are designed for implementation in a drug discovery and development setting, facilitating the identification and characterization of lead compounds.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound in various high-throughput screening assays. This data is illustrative and may vary depending on specific experimental conditions.

Assay TypeTarget/OrganismParameterThis compound ValuePositive ControlControl Value
Anti-parasitic (T. brucei)Trypanosoma brucei bruceiIC508.5 nMPentamidine5.3 nM[1]
Anti-parasitic (Leishmania)Leishmania donovani amastigotesIC5010.2 µMPentamidine12.7 µM[2]
DNA Minor Groove BindingAT-rich DNA sequenceKD5.2 x 105 M-1DAPI-
Topoisomerase I InhibitionHuman Topoisomerase IIC5015 µMCamptothecin1.0 µM
Antibiotic SynergyE. coli with ErythromycinFIC Index0.125--

I. Anti-parasitic High-Throughput Screening

Application Note 1: High-Throughput Screening for Anti-Trypanosomal Activity

Aromatic diamidines are a well-established class of compounds with activity against various trypanosomatids. This protocol describes a whole-cell viability-based HTS assay to identify and quantify the anti-trypanosomal activity of compounds like this compound against Trypanosoma brucei, the causative agent of African trypanosomiasis.[3] The assay utilizes a resazurin-based indicator to measure cell viability in a 384-well format, allowing for rapid screening of large compound libraries.

Experimental Protocol: Trypanosoma brucei Viability Assay

  • Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Compound Plate Preparation: Prepare serial dilutions of this compound and control compounds (e.g., pentamidine) in DMSO. Dispense 200 nL of each compound concentration into a 384-well microplate using an automated liquid handler.

  • Cell Seeding: Dilute the T. brucei culture to a density of 2.5 x 104 cells/mL in fresh HMI-9 medium. Dispense 50 µL of the cell suspension into each well of the compound plate, resulting in a final cell density of 1.25 x 103 cells/well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 5 µL of 0.5 mM resazurin (B115843) solution to each well.

  • Incubation: Incubate the plates for an additional 24 hours under the same conditions.

  • Data Acquisition: Measure fluorescence intensity using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Diagram: Anti-Trypanosomal HTS Workflow

cluster_0 Plate Preparation cluster_1 Incubation & Readout cluster_2 Data Analysis Compound Plating Compound Plating Cell Seeding Cell Seeding Compound Plating->Cell Seeding Incubation_48h 48h Incubation Cell Seeding->Incubation_48h Resazurin Addition Resazurin Addition Incubation_48h->Resazurin Addition Incubation_24h 24h Incubation Resazurin Addition->Incubation_24h Fluorescence Reading Fluorescence Reading Incubation_24h->Fluorescence Reading IC50 Determination IC50 Determination Fluorescence Reading->IC50 Determination

Caption: Workflow for the high-throughput anti-trypanosomal screening assay.

Application Note 2: High-Content Screening for Anti-Leishmanial Activity

This protocol details a high-content screening (HCS) assay to evaluate the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani, the clinically relevant form of the parasite that causes visceral leishmaniasis. The assay uses automated microscopy and image analysis to quantify the number of intracellular parasites and host cell viability simultaneously.

Experimental Protocol: Intracellular Leishmania donovani Amastigote Assay

  • Macrophage Seeding: Seed a human monocytic cell line (e.g., THP-1) in 384-well imaging plates at a density of 2 x 104 cells/well in RPMI-1640 medium containing PMA (100 ng/mL) to induce differentiation into macrophages. Incubate for 48 hours at 37°C and 5% CO2.

  • Parasite Infection: Infect the differentiated macrophages with L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1. Centrifuge the plates at 300 x g for 5 minutes to facilitate parasite-cell contact and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Addition: Wash the wells to remove extracellular promastigotes. Add this compound and control compounds (e.g., pentamidine, amphotericin B) at various concentrations.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the nuclei of both host cells and amastigotes with DAPI.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment and count host cell nuclei and intracellular amastigote nuclei.

  • Data Analysis: Calculate the infection rate (percentage of infected macrophages) and the number of amastigotes per macrophage. Determine the IC50 for anti-leishmanial activity and the CC50 for host cell cytotoxicity. Calculate the selectivity index (SI = CC50/IC50).

Diagram: Anti-Leishmanial HCS Workflow

Macrophage Seeding Macrophage Seeding Promastigote Infection Promastigote Infection Macrophage Seeding->Promastigote Infection Compound Treatment Compound Treatment Promastigote Infection->Compound Treatment Incubation_72h 72h Incubation Compound Treatment->Incubation_72h Fixation & Staining Fixation & Staining Incubation_72h->Fixation & Staining Image Acquisition Image Acquisition Fixation & Staining->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis Data Analysis Data Analysis Image Analysis->Data Analysis

Caption: Workflow for the high-content anti-leishmanial screening assay.

II. Mechanism of Action High-Throughput Screening

Application Note 3: Fluorescence-Based DNA Minor Groove Binding Assay

This compound and other diamidines are known to bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction is a key aspect of their biological activity. This protocol describes a fluorescence displacement assay suitable for HTS to identify and characterize compounds that bind to the DNA minor groove. The assay is based on the displacement of a fluorescent probe (e.g., DAPI) from a synthetic DNA duplex, leading to a decrease in fluorescence.

Experimental Protocol: DNA Minor Groove Binding Displacement Assay

  • Reagent Preparation:

    • Prepare a solution of a synthetic double-stranded DNA oligomer with an AT-rich sequence (e.g., 5'-CGC AAT TCG CG-3') in assay buffer (10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Prepare a solution of DAPI in the same assay buffer.

  • Assay Plate Preparation: In a 384-well black plate, add the DNA oligomer and DAPI to achieve final concentrations of 1 µM and 50 nM, respectively.

  • Compound Addition: Add this compound or other test compounds at various concentrations. Include a no-compound control (DMSO vehicle) and a control with a known DNA minor groove binder.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis: Calculate the percentage of DAPI displacement for each compound concentration. Determine the KD (dissociation constant) by fitting the data to a suitable binding model.

Diagram: DNA Minor Groove Binding Assay Principle

cluster_0 Initial State: High Fluorescence cluster_1 Addition of this compound cluster_2 Final State: Low Fluorescence DNA_DAPI DNA-DAPI Complex This compound This compound DNA AT-rich DNA DAPI DAPI DAPI->DNA Binds DNA_this compound DNA-Heptamidine Complex This compound->DNA_this compound Displaces DAPI Heptamidine_bound This compound DNA2 AT-rich DNA Heptamidine_bound->DNA2 Binds

Caption: Principle of the fluorescence displacement assay for DNA minor groove binders.

Application Note 4: High-Throughput Topoisomerase I Inhibition Assay

The interaction of diamidines with DNA can interfere with the function of DNA-processing enzymes like topoisomerases. This protocol describes a high-throughput assay to screen for inhibitors of human topoisomerase I. The assay measures the relaxation of supercoiled plasmid DNA, which is inhibited in the presence of a topoisomerase I inhibitor.

Experimental Protocol: Topoisomerase I Relaxation Assay

  • Reaction Mixture Preparation: Prepare a master mix containing supercoiled plasmid DNA (e.g., pBR322) and human topoisomerase I in reaction buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA, pH 7.9).

  • Compound Addition: Dispense the reaction mixture into a 384-well plate. Add this compound and control compounds (e.g., camptothecin) at various concentrations.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and DNA Staining: Stop the reaction by adding a solution containing a DNA intercalating dye (e.g., PicoGreen) and a chelating agent (e.g., EDTA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye. The fluorescence of the intercalating dye is higher with supercoiled DNA than with relaxed DNA.

  • Data Analysis: Calculate the percentage of inhibition of topoisomerase I activity for each compound concentration. Determine the IC50 value from the dose-response curve.

Diagram: Topoisomerase I Inhibition Assay Workflow

Supercoiled DNA Supercoiled DNA Reaction Reaction Supercoiled DNA->Reaction Topoisomerase I Topoisomerase I Topoisomerase I->Reaction This compound This compound This compound->Reaction Inhibition Relaxed DNA Relaxed DNA Reaction->Relaxed DNA No Inhibition Inhibited Reaction Supercoiled DNA (Inhibition) Reaction->Inhibited Reaction Inhibition

Caption: Workflow of the topoisomerase I relaxation inhibition assay.

III. Antibiotic Synergy High-Throughput Screening

Application Note 5: High-Throughput Checkerboard Assay for Antibiotic Synergy

This compound has been shown to potentiate the activity of certain antibiotics against multi-drug resistant bacteria. The checkerboard assay is a standard method to assess antimicrobial synergy. This protocol describes a high-throughput adaptation of the checkerboard method to screen for synergistic interactions between this compound and a panel of antibiotics.

Experimental Protocol: High-Throughput Checkerboard Synergy Assay

  • Bacterial Culture: Grow a culture of the target bacterium (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Plate Preparation:

    • In a 384-well plate, prepare a two-dimensional serial dilution of this compound along the rows and an antibiotic (e.g., erythromycin) along the columns.

    • The final plate should contain a gradient of concentrations for both compounds, individually and in combination.

  • Inoculation: Dilute the bacterial culture to a final concentration of 5 x 105 CFU/mL and add it to all wells of the plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Growth Assessment: Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for this compound and the antibiotic alone.

    • For each combination well that shows no growth, calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FICA = (Concentration of drug A in combination) / (MIC of drug A alone)

      • FICB = (Concentration of drug B in combination) / (MIC of drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FICA + FICB.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Diagram: Checkerboard Assay Principle

Caption: Representation of a checkerboard assay plate for synergy testing.

References

Heptamethine Cyanine Dyes in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamethine cyanine (B1664457) dyes are a class of near-infrared (NIR) fluorescent probes increasingly utilized in fluorescence microscopy for their advantageous spectral properties. Operating within the NIR window (700-900 nm), these dyes minimize background autofluorescence from biological samples, allow for deeper tissue penetration, and reduce phototoxicity, making them ideal for sensitive and in vivo imaging applications. Their utility is particularly pronounced in cancer research, where they have demonstrated preferential accumulation in tumor cells, enabling targeted imaging and diagnosis.[1][2] This document provides detailed application notes and experimental protocols for the use of heptamethine cyanine dyes in fluorescence microscopy.

Data Presentation: Photophysical Properties

The selection of a suitable heptamethine cyanine dye is contingent on its specific photophysical properties. The following table summarizes key quantitative data for a selection of these dyes to facilitate comparison and experimental design.

Dye Name/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/BufferReference(s)
IR-783 776798261,0000.084PBS[3]
MHI-148 ~780~810Not ReportedNot ReportedNot Reported[1]
IR-780 780810Not ReportedNot ReportedNot Reported[4]
PC-1001 75082082,880Not ReportedNot Reported[5]
QuatCy ~750~780> ICG> 0.01710 mM PBS (pH 7.4)[6]
ICG (Indocyanine Green) ~780~820Not Reported0.01710 mM PBS (pH 7.4)[6]
Various Derivatives 649-815668-81727,000-270,0000.01-0.33EtOH, DMSO, PBS, HEPES[7]

Experimental Protocols

Protocol 1: General Staining of Cancer Cells with IR-783

This protocol outlines the general procedure for staining adherent cancer cells with the heptamethine cyanine dye IR-783 for fluorescence microscopy.

Materials:

  • IR-783 dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Cells grown on coverslips or in imaging-compatible plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure:

  • Stock Solution Preparation: Prepare a 10-50 mM stock solution of IR-783 in anhydrous DMSO. Store aliquots at -20°C in the dark for up to 6 months.

  • Working Solution Preparation: Immediately before use, dilute the stock solution to a working concentration of 1-20 µM in the appropriate cell culture medium. The optimal concentration may vary depending on the cell line and should be determined empirically.

  • Cell Seeding: Seed cells onto coverslips or imaging plates to achieve 70-80% confluency on the day of staining.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells gently twice with PBS. c. Add the pre-warmed (37°C) IR-783 working solution to the cells, ensuring the entire surface is covered. d. Incubate for 20-30 minutes at 37°C in a humidified incubator, protected from light.

  • Washing: a. Aspirate the staining solution. b. Wash the cells 2-3 times with PBS or fresh culture medium to remove unbound dye.

  • Fixation (Optional): a. For fixed-cell imaging, aspirate the final wash solution and add 4% PFA in PBS. b. Incubate for 10-15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope equipped with appropriate filters for the NIR region (e.g., Excitation: ~770-790 nm, Emission: ~800-830 nm).

Protocol 2: Live-Cell Imaging of Mitochondrial Staining with a Heptamethine Cyanine Dye

This protocol is adapted for staining mitochondria in live cells using a mitochondria-targeting heptamethine cyanine dye.

Materials:

  • Mitochondria-targeting heptamethine cyanine dye (e.g., a derivative designed for mitochondrial accumulation)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured in imaging dishes with glass bottoms

Procedure:

  • Stock and Working Solutions: Prepare stock and working solutions of the dye as described in Protocol 1, using live-cell imaging medium for the final dilution. A typical starting concentration is 1 µM, but this should be optimized.

  • Cell Preparation: Culture cells in imaging dishes to the desired confluency.

  • Staining: a. Replace the culture medium with the pre-warmed dye-containing live-cell imaging medium. b. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use appropriate NIR filter sets.

Signaling Pathways and Workflows

OATP-Mediated Uptake of Heptamethine Cyanine Dyes in Cancer Cells

Heptamethine cyanine dyes are preferentially taken up by many cancer cell types through the action of Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of malignant cells.[8][9][10] This selective uptake mechanism is a key factor in their utility for tumor-specific imaging.

OATP_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Heptamethine_Dye Heptamethine Cyanine Dye OATP OATP Transporter (Overexpressed in Cancer) Heptamethine_Dye->OATP Binding Dye_Accumulation Dye Accumulation in Cytoplasm OATP->Dye_Accumulation Transport Mitochondria Mitochondria Dye_Accumulation->Mitochondria Sequestration Lysosome Lysosome Dye_Accumulation->Lysosome Sequestration

Caption: OATP-mediated uptake of heptamethine cyanine dyes.

Experimental Workflow for Staining and Imaging

The following diagram illustrates a typical experimental workflow for using heptamethine cyanine dyes in fluorescence microscopy.

Staining_Workflow Start Start Cell_Culture Cell Culture (on coverslips/imaging plates) Start->Cell_Culture Prepare_Dye Prepare Dye Solutions (Stock and Working) Cell_Culture->Prepare_Dye Staining Incubate Cells with Dye Prepare_Dye->Staining Washing Wash to Remove Unbound Dye Staining->Washing Fixation Fixation (Optional) Washing->Fixation Mounting Mount Sample Washing->Mounting For Live-Cell Imaging Fixation->Mounting Imaging Fluorescence Microscopy (NIR filter set) Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Caption: General workflow for cell staining and imaging.

Conclusion

Heptamethine cyanine dyes represent a powerful tool for fluorescence microscopy, offering significant advantages for imaging in the near-infrared spectrum. Their application in cancer research is particularly noteworthy due to their selective accumulation in tumor cells. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals to effectively utilize these versatile fluorescent probes in their studies. As with any fluorescent labeling technique, optimization of dye concentration, incubation time, and imaging parameters is crucial for achieving high-quality, reproducible results.

References

Application Notes and Protocols for the Quantitative Analysis of Heptamidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamidine, a member of the aromatic diamidine class of compounds, is investigated for its potential therapeutic properties. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicokinetic analysis, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are based on established principles for the bioanalysis of structurally related aromatic diamidines, such as pentamidine (B1679287) and diminazene, and are intended to serve as a comprehensive guide for researchers.

Quantitative Data Summary

The following table summarizes the anticipated quantitative performance parameters for the described LC-MS/MS method for this compound analysis. These values are derived from published data for analogous compounds and represent typical performance characteristics for bioanalytical methods.[1][2][3]

ParameterBiological MatrixAnticipated Value
Linearity Range Plasma, Urine0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) Plasma, Urine0.5 ng/mL
Limit of Detection (LOD) Plasma, Urine0.1 ng/mL
Accuracy (% Bias) Plasma, UrineWithin ±15% (except LLOQ within ±20%)
Precision (% RSD) Plasma, Urine<15% (except LLOQ <20%)
Recovery Plasma>85%
Matrix Effect Plasma, UrineMinimal and compensated by internal standard

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for the extraction of this compound from plasma or serum samples.

Materials:

  • Biological sample (plasma or serum)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a more rigorous cleanup for complex matrices, potentially reducing matrix effects and improving sensitivity. A weak cation exchange (WCX) sorbent is recommended based on the basic nature of diamidines.[1]

Materials:

  • Biological sample (plasma or urine)

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., Oasis WCX)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol (B129727) in water)

  • Elution solvent (e.g., 5% Formic acid in Methanol)

  • Collection tubes or 96-well plate

  • SPE manifold (vacuum or positive pressure)

Procedure:

  • Pre-treat the biological sample: For plasma, dilute 1:1 with 4% phosphoric acid. For urine, dilute 1:1 with water.

  • Add the internal standard to the pre-treated sample.

  • Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibrate the SPE cartridge by passing 1 mL of water through it.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute this compound and the internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min[2]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: +5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by direct infusion of a this compound standard.

    • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by direct infusion of the IS standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Method 1 spe Solid-Phase Extraction (WCX Cartridge) add_is->spe Method 2 centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway cluster_cell This compound This compound transporter Pathogen Membrane Transporters (e.g., P2 Adenosine Transporter) This compound->transporter Uptake inhibition_dna Inhibition of DNA Synthesis This compound->inhibition_dna Interference inhibition_rna Inhibition of RNA Synthesis This compound->inhibition_rna Interference inhibition_protein Inhibition of Protein Synthesis This compound->inhibition_protein Interference pathogen_cell Pathogen Cell dna DNA rna RNA protein Proteins inhibition_dna->dna cell_death Pathogen Cell Death inhibition_dna->cell_death inhibition_rna->rna inhibition_rna->cell_death inhibition_protein->protein inhibition_protein->cell_death

Caption: Proposed mechanism of action for this compound in pathogenic organisms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptamidine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of Heptamidine in in vitro cell viability experiments. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual guides to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cells?

This compound is a diamidine compound. While specific data on this compound is limited in publicly available literature, related compounds like Pentamidine are known to exhibit anti-proliferative effects. These effects are often achieved by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which stops cells from progressing through the division cycle.[1] Therefore, it is reasonable to hypothesize that this compound may have similar cytotoxic or cytostatic effects on cancer cell lines.

Q2: How do I prepare a stock solution of this compound?

Proper preparation of a stock solution is critical for accurate and reproducible results.

  • Solubility : this compound dimethanesulfonate is soluble in both water (up to 8.33 mg/mL) and DMSO (up to 70 mg/mL).[2] Using DMSO is common for preparing high-concentration stock solutions of many compounds.[3]

  • Vehicle Control : When using a solvent like DMSO to dissolve your compound, it is essential to include a "vehicle control" in your experiments. This control group consists of cells treated with the highest concentration of the solvent used in the experiment (e.g., 0.1% DMSO) to ensure that the solvent itself is not affecting cell viability.[3]

  • Storage : this compound stock solutions should be stored at -20°C.[4]

Q3: What is a recommended starting concentration range for this compound in a cell viability assay?

For novel compounds where limited prior information is available, it is advisable to start with a broad concentration range to determine the approximate range of sensitivity for your specific cell line. A standard approach is to use serial dilutions, often with half-log10 steps, covering a range from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM).[5] This initial experiment will help identify a narrower, more effective range for subsequent, more detailed dose-response studies.[6]

Q4: How long should I expose the cells to this compound?

The optimal duration of drug exposure should align with the experimental goals and the cell line's doubling time.[5] Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[7] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and this compound concentration range.[3]

Q5: What are the key mechanisms that might be affected by this compound?

Based on related compounds, this compound may induce cell death through apoptosis and inhibit proliferation through cell cycle arrest.

  • Apoptosis : This can occur through the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, which are the executioners of cell death.[8][9]

  • Cell Cycle Arrest : The cell cycle has several checkpoints (e.g., G1/S, G2/M) that can be targeted by drugs to halt cell proliferation.[1][10] For example, a compound might cause cells to accumulate in the G1 phase, preventing them from replicating their DNA and dividing.[11]

Experimental Protocols & Data Presentation

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.[12]

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • DMSO (or other appropriate solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of this compound dilutions in culture medium from your stock solution. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of solvent) as controls.[7]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation: IC50 Values
Cell LineThis compound IC50 (µM) after 48hAssay Type
Example: A549 (Lung Carcinoma)[Enter your value]MTT
Example: MCF-7 (Breast Adenocarcinoma)[Enter your value]MTT
Example: HepG2 (Hepatocellular Carcinoma)[Enter your value]MTT
Example: PC-3 (Prostate Cancer)[Enter your value]MTT

Visual Guides and Workflows

Experimental Workflow for Concentration Optimization

This diagram outlines the logical steps for determining the optimal this compound concentration for your cell viability experiments.

G cluster_prep Preparation cluster_exp Experimentation cluster_refine Refinement & IC50 cluster_end Conclusion start Start: Define Cell Line & Assay prep_stock Prepare this compound Stock Solution (e.g., in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plates prep_stock->seed_cells broad_range Broad Range Screen (e.g., 10 nM - 100 µM) seed_cells->broad_range viability_assay Perform Viability Assay (e.g., MTT, 48h) broad_range->viability_assay analyze_broad Analyze Data: Identify Responsive Range viability_assay->analyze_broad narrow_range Narrow Range Screen (e.g., 8-10 points around estimated IC50) analyze_broad->narrow_range viability_assay2 Perform Replicate Viability Assays narrow_range->viability_assay2 analyze_narrow Calculate IC50 Value & Plot Dose-Response Curve viability_assay2->analyze_narrow end_point Optimal Concentration Range Determined analyze_narrow->end_point

Caption: Workflow for this compound concentration optimization.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential mechanism by which this compound could induce apoptosis, integrating both the extrinsic and intrinsic pathways. This is a generalized model and requires experimental validation for this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Heptamidine_ext This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) Heptamidine_ext->DeathReceptor May Upregulate DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Heptamidine_int This compound Bax Bax/Bak (Pro-apoptotic) Heptamidine_int->Bax Bcl2 Bcl-2 (Anti-apoptotic) Heptamidine_int->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways activated by this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No effect on cell viability, even at high concentrations. 1. Compound Inactivity: The compound may not be cytotoxic to the chosen cell line under the tested conditions. 2. Solubility Issues: this compound may have precipitated in the culture medium.[7] 3. Incorrect Assay: The chosen viability assay (e.g., MTT) may not be suitable, or the compound could be interfering with the assay chemistry.[14] 4. Cell Resistance: The cell line may be resistant to the compound's mechanism of action.[15]1. Extend Incubation Time: Test longer exposure times (e.g., 72h). 2. Check Solubility: Visually inspect the medium for precipitation. Ensure the final solvent concentration is low and non-toxic (typically <0.5% for DMSO).[7] 3. Try a Different Assay: Use an alternative method, such as a CellTox™ Green assay (measures membrane integrity) or a clonogenic survival assay.[16] 4. Use a Positive Control: Include a known cytotoxic drug to ensure the assay and cells are responsive.
Massive cell death observed at all concentrations. 1. Concentration Range Too High: The lowest concentration tested is already above the toxic threshold. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[3] 3. Incorrect Stock Concentration: A calculation or dilution error may have occurred.1. Lower the Concentration Range: Test a much lower range of concentrations, starting in the low nanomolar (nM) range.[5] 2. Check Vehicle Control: Ensure that cells treated with the vehicle alone show high viability. 3. Recalculate and Remake: Double-check all calculations and prepare fresh stock and working solutions.
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell numbers across the plate. 2. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents.[7] 3. Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth.[4][7]1. Optimize Seeding: Ensure a single-cell suspension before plating and use proper pipetting techniques. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile medium or PBS to maintain humidity.[7]
Cell morphology changes, but viability assay shows little effect. 1. Cytostatic vs. Cytotoxic Effect: The compound may be inhibiting cell proliferation (cytostatic) without immediately killing the cells (cytotoxic). Assays like MTT measure metabolic activity, which might not decrease significantly if cells are arrested but still alive. 2. Delayed Apoptosis: The chosen time point may be too early to detect significant cell death.1. Use a Proliferation Assay: Perform an assay that directly measures cell number or DNA synthesis (e.g., CyQUANT™, BrdU). 2. Perform a Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to see if cells are accumulating at a specific phase of the cell cycle. 3. Analyze Apoptosis: Use Annexin V/PI staining and flow cytometry to specifically detect apoptotic and necrotic cells at later time points.

References

Technical Support Center: Minimizing Background Fluorescence in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for reducing background fluorescence in imaging experiments. High background fluorescence can significantly impact the quality and interpretation of your results by reducing the signal-to-noise ratio. This guide will walk you through common causes and effective solutions to help you achieve clear, high-quality images.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in my experiments?

A1: Background fluorescence can originate from several sources, broadly categorized as autofluorescence from the biological sample itself and non-specific binding of fluorescent reagents.

  • Endogenous Autofluorescence: Many biological materials naturally fluoresce when excited by light. Common sources include:

    • Cellular Components: Molecules like NADH, FAD, and riboflavin (B1680620) are inherently fluorescent.[1][2] Structural proteins such as collagen and elastin (B1584352) also contribute to autofluorescence.[1][2][3] In aged tissues, the accumulation of lipofuscin can be a significant source of broad-spectrum autofluorescence.[2][3][4]

    • Red Blood Cells: The heme group in red blood cells exhibits strong autofluorescence.[1][3][5]

    • Culture Media: Components in cell culture media like phenol (B47542) red and fetal bovine serum (FBS) can be fluorescent.[2][6]

  • Fixation-Induced Fluorescence: The process of fixing cells and tissues can introduce fluorescence.

    • Aldehyde Fixatives: Glutaraldehyde, paraformaldehyde (PFA), and formaldehyde (B43269) are common culprits, reacting with amines in the tissue to create fluorescent products.[2][5] Glutaraldehyde generally induces more autofluorescence than PFA or formaldehyde.[5]

  • Non-Specific Staining: This occurs when fluorescently labeled reagents bind to unintended targets.

    • Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.[7][8][9]

    • Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause antibodies to adhere to unintended cellular components.[7][8][10][11]

    • Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or with other proteins.[4][7][10]

    • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background signal.[7][10][11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to high background fluorescence.

Problem: High background fluorescence observed in unstained control samples.

This indicates that the background is due to autofluorescence from the sample itself.

Solution Workflow:

start High Background in Unstained Control fixation Optimize Fixation Protocol start->fixation Is fixation a likely cause? quenching Apply Autofluorescence Quenching start->quenching Directly address endogenous fluorescence fluorophore Select Appropriate Fluorophore start->fluorophore Consider spectral properties of autofluorescence fixation->quenching If optimization is insufficient quenching->fluorophore If quenching is partially effective end Reduced Autofluorescence quenching->end fluorophore->end

Caption: Troubleshooting workflow for autofluorescence.

Recommended Actions:

  • Optimize Fixation:

    • Reduce the concentration of the aldehyde fixative or the fixation time.[5][11]

    • Consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695), especially for cell surface markers.[1][3][6]

    • If using aldehyde fixatives, perfuse tissues with PBS prior to fixation to remove red blood cells.[1][3][5]

  • Quench Autofluorescence:

    • Chemical Quenching: Treat samples with quenching agents. (See Table 1 for a comparison).

    • Photobleaching: Expose the sample to a high-intensity light source before staining to destroy endogenous fluorophores.[2][12][13]

  • Strategic Fluorophore Selection:

    • Choose fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at these longer wavelengths.[1][3]

    • Use fluorophores with narrow emission spectra to make it easier to distinguish their signal from the broad spectrum of autofluorescence.[1][6]

Problem: Low or no background in unstained controls, but high background in stained samples.

This suggests that the background is due to non-specific binding of the fluorescent reagents.

Solution Workflow:

start High Background in Stained Sample blocking Optimize Blocking Step start->blocking antibody Titrate Antibody Concentrations blocking->antibody washing Improve Washing Protocol antibody->washing secondary Check Secondary Antibody Specificity washing->secondary end Reduced Non-Specific Staining secondary->end

Caption: Troubleshooting workflow for non-specific staining.

Recommended Actions:

  • Optimize Blocking:

    • Increase the incubation time for the blocking step.[7][10]

    • Try a different blocking agent. Normal serum from the species in which the secondary antibody was raised is often a good choice.[8][10] For cell culture, 1-5% BSA can be effective.[10]

  • Titrate Antibodies:

    • Determine the optimal concentration for your primary and secondary antibodies by performing a dilution series.[8][9][10] The goal is to find the concentration that provides the best signal-to-noise ratio.[9][10]

  • Improve Washing:

    • Increase the number and duration of wash steps after antibody incubations.[7][10][11] Use a buffer containing a mild detergent like Tween-20.

  • Verify Secondary Antibody Specificity:

    • Run a control where the primary antibody is omitted. If fluorescence is still observed, the secondary antibody may be binding non-specifically.

    • Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[4][8][10]

Data and Protocols

Table 1: Comparison of Autofluorescence Quenching Methods
MethodTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride (B1222165) (NaBH₄) Aldehyde-inducedSimple to useCan have variable effects, may damage some epitopes.[3][5]
Sudan Black B LipofuscinEffective for tissues with high lipofuscin contentCan introduce its own background in some channels
Copper Sulfate (CuSO₄) General autofluorescenceCan be effective in reducing broad-spectrum autofluorescenceMay quench the signal from the desired fluorophore
Photobleaching General autofluorescence, including lipofuscinDoes not require chemical treatment, can be highly effective[12][13]Can be time-consuming, may not be effective for all types of autofluorescence
Time-Gated Imaging Short-lifetime autofluorescenceVery effective at separating signal from background based on fluorescence lifetimeRequires specialized instrumentation and long-lifetime fluorophores[14]
Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • After fixation with an aldehyde-based fixative, wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a reactive substance. Handle with care in a well-ventilated area.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Proceed with your standard blocking and staining protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

  • Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Wash the samples extensively with PBS or 70% ethanol to remove excess Sudan Black B.

  • Mount the samples with an appropriate mounting medium.

Protocol 3: Pre-Staining Photobleaching

  • After fixation and permeabilization, place your sample on the microscope stage.

  • Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp) for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically.

  • After photobleaching, proceed with your standard blocking and staining protocol in a light-protected environment.[2]

Signaling Pathways and Workflows

cluster_sources Sources of Background Fluorescence cluster_causes_auto Causes of Autofluorescence cluster_causes_nonspecific Causes of Non-Specific Staining autofluorescence Autofluorescence endogenous Endogenous Molecules (NADH, FAD, Collagen, Lipofuscin) autofluorescence->endogenous fixation Fixation Artifacts (Aldehyde-induced) autofluorescence->fixation nonspecific Non-Specific Staining antibody_conc High Antibody Concentration nonspecific->antibody_conc blocking_insuff Insufficient Blocking nonspecific->blocking_insuff washing_inadeq Inadequate Washing nonspecific->washing_inadeq

Caption: Logical relationships of background fluorescence sources.

References

Technical Support Center: Heptamidine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific stability issues and degradation products of heptamidine (B1681504) is not publicly available in the searched scientific literature and resources. The following troubleshooting guides, FAQs, and experimental protocols are based on general principles of pharmaceutical stability studies and are intended to serve as a comprehensive template for researchers and drug development professionals. It is crucial to replace the generalized information with specific experimental data for this compound as it becomes available.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after storage. What could be the cause?

A1: Cloudiness, or turbidity, in a this compound solution can indicate several stability issues. The primary causes could be:

  • Precipitation: The concentration of this compound may have exceeded its solubility limit under the storage conditions (e.g., temperature, pH).

  • Degradation: Chemical degradation of this compound could lead to the formation of insoluble degradation products.

  • Contamination: Microbial contamination can also lead to cloudiness in the solution.

Troubleshooting Steps:

  • Verify Solubility: Check the concentration of your this compound solution against its known solubility at the storage temperature and pH.

  • pH Measurement: Measure the pH of the solution to ensure it has not shifted to a range where this compound is less soluble.

  • Filtration and Analysis: Filter the solution through a 0.22 µm filter. Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC). A significant decrease in concentration suggests precipitation or degradation. The filtered solid can be further analyzed to identify its nature (e.g., undissolved this compound or a degradation product).

  • Microbial Testing: If contamination is suspected, perform appropriate microbiological tests.

Q2: I am observing a significant decrease in the peak area of this compound in my HPLC analysis over time. What are the likely reasons?

A2: A decrease in the peak area of the active pharmaceutical ingredient (API) in a stability-indicating HPLC method is a direct indication of its degradation. The potential causes include:

  • Hydrolysis: this compound may be susceptible to hydrolysis, especially if the solution is at a non-optimal pH.

  • Oxidation: Exposure to oxygen, peroxides, or metal ions can lead to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.

  • Thermal Degradation: Elevated storage temperatures can accelerate the degradation process.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that the samples were stored under the recommended conditions (temperature, light protection).

  • Mass Balance Analysis: In your HPLC chromatogram, check for the appearance of new peaks that could be degradation products. A good stability-indicating method should be able to separate these from the parent peak. The sum of the peak areas of this compound and all degradation products should ideally remain constant over time (mass balance).

  • Forced Degradation Studies: If not already done, perform forced degradation studies (see "Experimental Protocols" section) to identify the potential degradation products under various stress conditions. This will help in confirming if the observed new peaks in your stability samples correspond to known degradants.

Q3: I see new, unexpected peaks in the chromatogram of my this compound stability sample. How do I identify them?

A3: The appearance of new peaks in a stability study is a strong indicator of degradation. Identifying these degradation products is crucial for understanding the degradation pathway and ensuring the safety of the drug product.

Troubleshooting Steps:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak and the new peaks. This will confirm if the new peaks are single components.

  • LC-MS Analysis: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, which can be used to deduce their molecular weights and elemental compositions.

  • MS/MS Fragmentation: Further fragmentation of the molecular ions (MS/MS) can provide structural information about the degradation products.

  • NMR Spectroscopy: For definitive structural elucidation, the degradation products need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5]

  • Comparison with Forced Degradation Samples: Compare the retention times and mass spectra of the unknown peaks with those of the degradation products generated during forced degradation studies.

Troubleshooting Guides

Issue 1: Poor Mass Balance in Stability Studies

Description: The sum of the assay of this compound and the percentage of all known degradation products is significantly less than 100%.

Possible Causes Troubleshooting Actions
Non-chromophoric Degradants: Some degradation products may not have a UV chromophore and are therefore not detected by a UV detector.- Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. - A mass spectrometer (MS) is also an excellent tool for detecting non-chromophoric compounds.
Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.- Use headspace Gas Chromatography (GC) to analyze for volatile impurities.
Precipitation: Insoluble degradation products may have formed and precipitated out of the solution, and are therefore not injected into the HPLC system.- Visually inspect the sample for any precipitates. - If precipitation is observed, dissolve it in a suitable solvent and analyze separately.
Strongly Retained Degradants: Some degradation products might be very non-polar and are not eluting from the HPLC column under the current gradient conditions.- Extend the gradient run time and include a high-organic wash step at the end of the gradient to elute any strongly retained compounds.
Incorrect Response Factors: The response factor of the degradation products might be significantly different from that of this compound, leading to an inaccurate calculation of their percentage.- If the degradation products are isolated and identified, determine their individual response factors relative to this compound and use these for accurate quantification.
Issue 2: Inconsistent Stability Results Between Batches

Description: Different batches of this compound show significantly different stability profiles under the same storage conditions.

Possible Causes Troubleshooting Actions
Differences in Impurity Profile: The starting impurity profile of the batches may be different. Some impurities can act as catalysts for degradation reactions.- Analyze the impurity profile of the different batches at the start of the stability study (t=0) using a validated analytical method.
Variations in Physical Properties: Differences in particle size, crystal form (polymorphism), or moisture content can affect the solid-state stability of a drug substance.- Characterize the physical properties of the different batches using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Karl Fischer titration.
Excipient Variability (for Drug Product): If it is a formulated product, variations in the grade or supplier of excipients can impact stability.- Ensure that the same source and grade of excipients are used across all batches. - Perform compatibility studies between this compound and the excipients.
Packaging Differences: Inconsistencies in the container closure system can lead to different levels of exposure to moisture and oxygen.- Verify that all batches are packaged in the same type of container closure system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to generate its degradation products for the development and validation of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep the solutions at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C in an oven. Withdraw samples at 1, 3, and 7 days. Also, heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, preferably HPLC with a PDA detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify the peaks corresponding to degradation products.

    • Determine the extent of degradation in each condition. The target degradation is typically 5-20%.[7]

    • Assess the peak purity of the this compound peak to ensure no co-eluting degradants.

    • Perform mass balance calculations.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its process-related impurities and degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 column of standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values.

    • Use a gradient elution to separate compounds with a wide range of polarities.

  • Method Optimization:

    • Inject a mixture of the unstressed this compound and the stressed samples (where significant degradation was observed) to evaluate the separation.

    • Optimize the gradient profile, flow rate, and column temperature to achieve adequate resolution (>1.5) between this compound and all degradation products.

  • Detection Wavelength:

    • Use a PDA detector to acquire the UV spectra of this compound and its degradation products.

    • Select a wavelength that provides a good response for all compounds of interest, or use multiple wavelengths if necessary.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its impurities and degradants.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M, 1M HCl) HPLC HPLC-PDA Analysis Acid->HPLC Analyze Base Base Hydrolysis (0.1M, 1M NaOH) Base->HPLC Analyze Oxidation Oxidation (3%, 30% H2O2) Oxidation->HPLC Analyze Thermal Thermal (80°C solid, 60°C solution) Thermal->HPLC Analyze Photo Photolytic (ICH Q1B) Photo->HPLC Analyze LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Peaks Isolation Isolation (Prep-HPLC) LCMS->Isolation Isolate Unknowns NMR NMR for Structure Elucidation Isolation->NMR Confirm Structure API This compound API API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to

Caption: Workflow for a forced degradation study of this compound.

Stability_Troubleshooting Start Instability Observed (e.g., decreased assay, new peaks) CheckStorage Verify Storage Conditions (Temp, Humidity, Light) Start->CheckStorage MassBalance Assess Mass Balance CheckStorage->MassBalance LowMassBalance Low Mass Balance? MassBalance->LowMassBalance IdentifyPeaks Identify New Peaks End End IdentifyPeaks->End Root Cause Identified ReviewMethod Review Analytical Method ReviewMethod->IdentifyPeaks LowMassBalance->ReviewMethod Yes NewPeaks New Peaks Present? LowMassBalance->NewPeaks No NewPeaks->IdentifyPeaks Yes NewPeaks->End No

Caption: Logical troubleshooting flow for this compound stability issues.

References

Technical Support Center: Minimizing Off-Target Effects of Heptamidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific off-target effects of Heptamidine is limited. However, this compound is documented as a close analog of Pentamidine, a well-characterized antiprotozoal agent.[1][2] This guide leverages the established knowledge of Pentamidine's pharmacology and general principles of off-target effect investigation to provide a comprehensive resource for researchers working with this compound. The strategies and protocols outlined here are intended to serve as a robust framework for identifying, validating, and mitigating the off-target effects of this compound and other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound and its potential for off-target effects?

A1: this compound is an inhibitor of the calcium-binding protein S100B.[1][2] As a Pentamidine-related compound, its on-target mechanism likely involves interference with nucleic acid and protein synthesis, similar to Pentamidine, which is known to bind to DNA and inhibit topoisomerase enzymes.[3][4][5]

Given this mechanism, potential on-target effects are expected in rapidly proliferating cells or organisms where DNA replication and transcription are highly active. Off-target effects can arise from interactions with other cellular components. For Pentamidine, known off-target effects include nephrotoxicity, pancreatitis, and effects on glucose metabolism and cardiac function.[6] Therefore, it is prudent to investigate similar potential off-target liabilities for this compound.

Q2: We have synthesized this compound. What are the initial steps to profile its off-target effects?

A2: A systematic, tiered approach is recommended to build a comprehensive off-target profile for a novel compound like this compound.

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[7][8] This can provide an early indication of potential liabilities.

  • Broad Panel Screening: The cornerstone of initial off-target profiling is to screen the compound against a large, diverse panel of receptors, enzymes (especially kinases), ion channels, and transporters. This provides a broad survey of potential interactions.

  • Dose-Response Studies: For any "hits" identified in the broad panel screen, it is crucial to perform dose-response studies to determine the potency (e.g., IC50 or EC50) of this compound at these off-targets. This will help to establish a therapeutic window between the on-target and off-target activities.

Q3: Our initial screen shows that this compound has activity against several kinases. What are the next steps for validation?

A3: A "hit" from a primary screen requires rigorous validation to confirm the interaction and assess its biological relevance.

  • Orthogonal Assays: Confirm the initial finding using a different assay technology.[9] For example, if the primary screen was a biochemical assay measuring enzyme inhibition, a follow-up biophysical assay such as Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding.[10]

  • Cell-Based Assays: Investigate whether this compound can engage the kinase target in a cellular context. This is a critical step to understand if the off-target interaction is likely to occur in a physiological system.[10]

  • Selectivity Profiling: Compare the potency of this compound against the identified off-target kinases to its potency against the primary target (S100B). This will determine the selectivity of the compound.

Q4: We are observing an unexpected cellular phenotype that does not align with the known function of S100B. How can we identify the responsible off-target?

A4: An unexpected phenotype is a strong indicator of a biologically significant off-target interaction. The following approaches can help to de-convolute the underlying mechanism:

  • Phenotypic Screening: Compare the observed phenotype with established databases of phenotypes induced by well-characterized pharmacological agents.

  • Chemical Proteomics: Techniques such as affinity chromatography using an immobilized version of this compound can be employed to "pull down" interacting proteins from cell lysates. These interacting partners can then be identified by mass spectrometry.

  • Transcriptomic and Proteomic Profiling: Analyze changes in gene and protein expression in cells treated with this compound to identify affected signaling pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High number of hits in a broad screening panel Compound promiscuity, assay interference, or high screening concentration.1. Perform dose-response curves for all hits to determine potency. 2. Use orthogonal assays to confirm hits and rule out assay artifacts. 3. Consider re-screening at a lower, more physiologically relevant concentration.
In vitro off-target activity does not translate to a cellular effect Poor cell permeability, rapid metabolism of the compound, or the off-target is not accessible in the cellular context.1. Assess the cell permeability of this compound. 2. Investigate the metabolic stability of the compound in the cell line of interest. 3. Confirm the expression and localization of the off-target protein in the cells.
Observed toxicity at concentrations required for on-target effect Off-target effect with high potency or a narrow therapeutic window.1. Thoroughly characterize the dose-response of the toxicity. 2. Attempt to identify the off-target responsible for the toxicity through the methods described in FAQ Q4. 3. Consider medicinal chemistry efforts to modify the structure of this compound to improve selectivity.

Data Presentation

Table 1: Template for Summarizing On- and Off-Target Potency of this compound

Target Assay Type IC50 / EC50 (µM) Selectivity Ratio (Off-target IC50 / On-target IC50) Notes
S100B (On-target)e.g., Fluorescence PolarizationN/A
Kinase X (Off-target)e.g., KinaseGlo
Ion Channel Y (Off-target)e.g., Patch Clamp
GPCR Z (Off-target)e.g., Calcium Flux

Table 2: Example Off-Target Profile for Pentamidine (for reference)

Off-Target Effect Organ System Clinical Manifestation Reference
NephrotoxicityKidneyIncreased serum creatinine, renal dysfunction
Hypoglycemia/HyperglycemiaPancreas/MetabolicFluctuations in blood glucose levels[11]
PancreatitisPancreasInflammation of the pancreas[6]
Cardiac ArrhythmiasCardiovascularQTc prolongation, torsades de pointes[12]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to a protein of interest within a cellular environment.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Antibodies for the target protein (for Western blot) or ELISA kit

  • PCR tubes or plate

  • Thermal cycler

  • Centrifuge

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and with vehicle control for a specified time.

  • Harvesting: Harvest the cells and wash them with PBS.

  • Heating: Resuspend the cell pellet in lysis buffer and aliquot the lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Precipitation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: General Workflow for Kinase Off-Target Validation

1. Primary Screen:

  • Submit this compound for screening against a broad panel of kinases at a single concentration (e.g., 10 µM).

2. Hit Confirmation:

  • For any kinase where inhibition is observed (e.g., >50% inhibition), perform a 10-point dose-response curve to determine the IC50 value.

3. Orthogonal Assay:

  • Select a subset of confirmed hits for validation in an orthogonal assay. If the primary screen was a radiometric assay, a suitable orthogonal assay would be a biophysical method like SPR or a label-free method.

4. Cell-Based Assay:

  • For high-potency off-targets, develop a cell-based assay to assess target engagement in a physiological context. This could involve measuring the phosphorylation of a known substrate of the kinase in cells treated with this compound.

5. Selectivity Analysis:

  • Compare the IC50 values obtained for the off-target kinases with the IC50 or EC50 for the on-target (S100B) to determine the selectivity profile of this compound.

Visualizations

cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathways Heptamidine1 This compound S100B S100B Inhibition Heptamidine1->S100B DownstreamOnTarget Modulation of Downstream Effectors S100B->DownstreamOnTarget TherapeuticEffect Therapeutic Effect DownstreamOnTarget->TherapeuticEffect Heptamidine2 This compound Kinase Kinase Inhibition Heptamidine2->Kinase IonChannel Ion Channel Modulation Heptamidine2->IonChannel DNA DNA Binding Heptamidine2->DNA Signaling Altered Cell Signaling Kinase->Signaling IonChannel->Signaling Toxicity Potential Toxicity DNA->Toxicity Signaling->Toxicity

Caption: Proposed signaling pathways for this compound.

Start Start: Novel Compound (this compound) InSilico In Silico Prediction Start->InSilico BroadScreen Broad Panel Off-Target Screen (Kinases, GPCRs, Ion Channels) InSilico->BroadScreen DoseResponse Dose-Response Studies (Determine IC50/EC50) BroadScreen->DoseResponse HitValidation Hit Validation DoseResponse->HitValidation OrthogonalAssay Orthogonal Assay (e.g., SPR, CETSA) HitValidation->OrthogonalAssay Hit SAR Structure-Activity Relationship (SAR) & Compound Optimization HitValidation->SAR No Hit CellBasedAssay Cell-Based Assay (Target Engagement & Phenotype) OrthogonalAssay->CellBasedAssay CellBasedAssay->SAR End End: Characterized Off-Target Profile SAR->End

Caption: Experimental workflow for off-target identification.

InitialHit Hit from Primary Screen PotencyCheck Is IC50 < 1µM? InitialHit->PotencyCheck CellularActivity Is it active in cells? PotencyCheck->CellularActivity Yes LowPriority Low Priority / Deprioritize PotencyCheck->LowPriority No SelectivityCheck Is it >100-fold selective over on-target? CellularActivity->SelectivityCheck Yes MediumPriority Medium Priority CellularActivity->MediumPriority No HighPriority High Priority for Follow-up SelectivityCheck->HighPriority No SelectivityCheck->MediumPriority Yes

References

Adjusting Heptamidine incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for aromatic diamidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues.

It has come to our attention that there may be inquiries regarding a compound referred to as "Heptamidine." Following a comprehensive review of scientific literature, this appears to be a less common term, and users may be referring to other well-known aromatic diamidines. This guide will focus on DAPI (4′,6-diamidino-2-phenylindole) as a representative aromatic diamidine due to its extensive documentation and use in cellular and molecular biology. The principles and troubleshooting advice provided here are often applicable to other aromatic diamidines, such as Pentamidine and Diminazene aceturate (Berenil).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for aromatic diamidines like DAPI?

A1: Aromatic diamidines, including DAPI, primarily function by binding to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2] This interaction is non-covalent and can interfere with DNA replication and transcription, leading to various cellular effects.[3][4]

Q2: Why is incubation time a critical parameter when using DAPI?

A2: Incubation time is crucial as it directly impacts the extent of DNA binding and, consequently, the observed cellular response. Insufficient incubation can lead to weak signals or incomplete effects, while excessive incubation, especially with live cells, can lead to cytotoxicity and non-specific binding.[5][6] Optimal incubation ensures a balance between achieving the desired experimental outcome and maintaining cell health.

Q3: Can DAPI be used for live-cell imaging?

A3: Yes, DAPI can be used for live-cell imaging, but it is generally not recommended for long-term studies. While it can cross the cell membrane of live cells, it does so less efficiently than in fixed cells and can be toxic at higher concentrations or with prolonged exposure.[1][5][7] For live-cell imaging, shorter incubation times and lower concentrations are essential. Alternatives like Hoechst 33342 are often preferred for live-cell applications due to lower toxicity.[7][8]

Q4: What are the downstream cellular effects of DAPI binding to DNA?

A4: Beyond its use as a DNA stain, the binding of aromatic diamidines to DNA can trigger significant cellular responses. By occupying the DNA minor groove, these compounds can displace DNA-bound proteins, disrupt nucleosome structure, and modulate gene expression, affecting pathways related to the cell cycle, proliferation, and apoptosis.[3][4][9][10] For example, the aromatic diamidine Pentamidine has been shown to inhibit the PI3K/AKT signaling pathway.[11][12]

Troubleshooting Guide: Adjusting Incubation Time for Optimal Results

IssuePossible CauseRecommended Solution
Weak or No Signal Insufficient Incubation Time: The compound has not had enough time to bind to the DNA.Increase the incubation time in increments (e.g., 5-minute intervals) and reassess the signal. For fixed cells, a 5-15 minute incubation is often sufficient.[6]
Low Compound Concentration: The concentration of the aromatic diamidine is too low for effective binding.Increase the concentration of the compound. For DAPI, a typical starting concentration for fixed cells is 300 nM.[6]
Poor Cell Permeabilization (for fixed cells): The compound cannot efficiently reach the nucleus.Ensure adequate permeabilization with a suitable detergent (e.g., Triton X-100) for a sufficient duration.
High Background Signal Excessive Incubation Time: Prolonged incubation can lead to non-specific binding to other cellular components.Reduce the incubation time. For DAPI staining of fixed cells, 1-5 minutes is often adequate.[6][13]
High Compound Concentration: Too much compound can result in unbound molecules contributing to background fluorescence.Decrease the concentration of the aromatic diamidine.
Inadequate Washing: Unbound compound remains in the sample.Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) after incubation.[14]
Cell Death or Altered Morphology (especially in live cells) Cytotoxicity from Prolonged Incubation: Aromatic diamidines can be toxic to live cells over time.Significantly reduce the incubation time for live-cell experiments. For DAPI, aim for under 5 minutes.[5] Consider using a less toxic alternative for long-term imaging.
Phototoxicity: The illumination source used for imaging can cause cellular damage, which may be exacerbated by the presence of the DNA-binding compound.Minimize the exposure time and intensity of the excitation light. Use an antifade mounting medium for fixed cells.
Inconsistent Results Variable Incubation Times: Inconsistency in timing between experiments.Use a timer to ensure precise and reproducible incubation periods for all samples.
Temperature Fluctuations: Temperature can affect the rate of cellular uptake and binding.Perform incubations at a consistent, controlled temperature (e.g., room temperature or 37°C).

Quantitative Data Summary

The optimal incubation time for DAPI is application-dependent. The following table summarizes recommended starting points based on common experimental setups.

ApplicationCell StateDAPI ConcentrationRecommended Incubation TimeReference(s)
Fluorescence Microscopy Fixed & Permeabilized Adherent Cells300 nM1-5 minutes[6][13]
Fluorescence Microscopy Fixed & Permeabilized Suspension Cells3 µM15 minutes[6]
Flow Cytometry Fixed & Permeabilized Cells3 µM15 minutes[6]
Live Cell Imaging Live Adherent or Suspension Cells<1 µg/mL< 5 minutes (use with caution)[5]
Chromosome FISH Fixed Cells30 nM30 minutes[6]

Experimental Protocols

Protocol 1: DAPI Staining of Fixed and Permeabilized Adherent Cells for Fluorescence Microscopy

Objective: To visualize the nuclei of adherent cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI stock solution (e.g., 1 mg/mL)

  • Antifade mounting medium

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare the DAPI working solution by diluting the stock solution to 300 nM in PBS.

  • Incubate the cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.[6][13]

  • Wash the cells three times with PBS for 5 minutes each to remove unbound DAPI.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).

Protocol 2: Optimizing Incubation Time for a Test Aromatic Diamidine

Objective: To determine the optimal incubation time for a novel or uncharacterized aromatic diamidine.

Materials:

  • Cells of interest (adherent or suspension)

  • Test aromatic diamidine

  • Appropriate cell culture medium and buffers

  • Instrumentation for measuring the desired endpoint (e.g., fluorescence microscope, plate reader for viability assays)

Procedure:

  • Establish a Time Course: Design an experiment with a range of incubation times. A logarithmic scale (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) can be effective for initial screening.

  • Prepare Samples: Seed cells at a consistent density. For each time point, prepare replicate samples to be treated with the test compound and control samples (vehicle only).

  • Compound Addition: Add the test aromatic diamidine at a fixed, relevant concentration to the treatment wells.

  • Incubation: Incubate the samples for the designated amount of time under standard cell culture conditions.

    • For Staining: Fix, permeabilize (if necessary), and image the cells to assess signal intensity and localization.

    • For Functional Effects: Perform a cell viability assay (e.g., MTT, CellTiter-Glo), a gene expression analysis (e.g., qPCR), or a cell cycle analysis (e.g., flow cytometry).

  • Data Analysis: Quantify the results for each time point. Plot the measured response (e.g., fluorescence intensity, cell viability) as a function of incubation time.

  • Determine Optimal Time: The optimal incubation time will be the shortest duration that produces a robust and statistically significant desired effect without inducing significant toxicity or off-target effects.

Visualizations

Signaling_Pathway_Aromatic_Diamidines cluster_0 Cellular Exterior cluster_2 Nucleus Aromatic_Diamidine Aromatic Diamidine (e.g., DAPI, Pentamidine) PI3K PI3K Aromatic_Diamidine->PI3K Inhibits (e.g., Pentamidine) DNA Nuclear DNA (A-T Rich Minor Groove) Aromatic_Diamidine->DNA Binds to Minor Groove AKT AKT PI3K->AKT Activates p_AKT p-AKT (Active) AKT->p_AKT Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Transcription_Factors Transcription Factors DNA->Transcription_Factors Displaces Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis Experimental_Workflow_Optimization start Start: Define Experimental Goal prep Prepare Cell Cultures start->prep choose_conc Select Fixed Compound Concentration prep->choose_conc time_course Set Up Time Course Experiment (e.g., 5m, 30m, 2h, 24h) choose_conc->time_course incubate Incubate Cells with Compound time_course->incubate assay Perform Assay at Each Time Point (e.g., Staining, Viability) incubate->assay analyze Analyze Data: Plot Response vs. Time assay->analyze decision Optimal Incubation Time? analyze->decision end End: Use Optimized Time decision->end Yes troubleshoot Troubleshoot (Adjust Concentration, Check Cell Health) decision->troubleshoot No troubleshoot->choose_conc

References

Technical Support Center: Troubleshooting Heptamidine Spectral Shifts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heptamidine and related heptamethine cyanine (B1664457) dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected spectral shifts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected spectral shifts when working with this compound?

A1: The fluorescence properties of this compound, a heptamethine cyanine dye, are highly sensitive to its environment. The most common factors that can induce shifts in its absorption and emission spectra are:

  • Solvent Polarity: Changes in the polarity of the solvent can alter the energy levels of the ground and excited states of the molecule, leading to spectral shifts.

  • pH of the Solution: The protonation state of the this compound molecule can significantly impact its electronic structure and, consequently, its spectral properties.

  • Concentration and Aggregation: At higher concentrations, this compound molecules may form aggregates (dimers, H-aggregates, or J-aggregates), which exhibit different spectral characteristics compared to the monomeric form.

  • Photobleaching: Prolonged exposure to excitation light can lead to the photochemical degradation of this compound, causing a decrease in fluorescence intensity and potential spectral changes.

Q2: I observed a blue shift (hypsochromic shift) in my this compound emission spectrum. What could be the cause?

A2: A blue shift in the emission spectrum of a heptamethine cyanine dye like this compound is often observed when moving to a more polar solvent, such as from dichloromethane (B109758) to methanol.[1][2] This can also be indicative of the formation of H-aggregates, which typically show a blue-shifted absorption band compared to the monomer.[3]

Q3: My this compound solution shows a red shift (bathochromic shift) in its absorption spectrum. What does this indicate?

A3: A red shift in the absorption spectrum can be caused by several factors. For some heptamethine cyanine dyes, an increase in pH leading to the deprotonation of certain functional groups can cause a red shift.[4] Additionally, the formation of J-aggregates, a specific type of molecular aggregation, is characterized by a sharp, red-shifted absorption band.

Q4: The fluorescence intensity of my this compound sample is decreasing over time during my experiment. What is happening and how can I prevent it?

A4: A continuous decrease in fluorescence intensity upon exposure to excitation light is a classic sign of photobleaching.[5] Heptamethine cyanine dyes are susceptible to photooxidation. To minimize photobleaching, you can:

  • Reduce the intensity of the excitation light.

  • Minimize the duration of light exposure.

  • Use an anti-fade reagent in your sample medium if appropriate for your experiment.

  • Ensure your sample is deoxygenated, as photooxidation is often mediated by singlet oxygen.

Troubleshooting Guides

Issue 1: Inconsistent Absorption/Emission Maxima Across Experiments

Symptoms: The λmax of absorption or emission for this compound varies between different experimental setups or on different days.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent Polarity Variation Ensure the same grade and source of solvent is used for all experiments. Even small variations in solvent purity or water content can alter polarity and affect spectral properties. Prepare fresh solvent for each set of experiments.
pH Fluctuation Buffer your solutions to maintain a constant pH. The spectral properties of many heptamethine cyanines are pH-dependent. Verify the pH of your final this compound solution.
Temperature Differences Perform experiments at a controlled temperature. Temperature can influence solvent properties and the kinetics of molecular interactions.
Instrument Calibration Regularly check the calibration of your spectrophotometer or fluorometer using known standards.
Issue 2: Concentration-Dependent Spectral Shifts

Symptoms: The shape and position of the absorption or emission spectra change as the concentration of this compound is varied. A new shoulder or peak may appear at higher concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Aggregation Heptamethine cyanine dyes are known to aggregate at higher concentrations.[6][7][8] This can lead to the formation of H-aggregates (blue-shifted absorption) or J-aggregates (red-shifted absorption). To troubleshoot this: - Perform a concentration-dependent study to identify the concentration at which aggregation begins. - Work at concentrations below this threshold. - Consider using a small amount of a non-polar organic solvent (if compatible with your experiment) to disrupt aggregates.
Inner Filter Effect At high concentrations, the sample can reabsorb emitted fluorescence, leading to a distortion of the emission spectrum and a decrease in intensity. Dilute your sample to an absorbance of less than 0.1 at the excitation wavelength to minimize this effect.

Quantitative Data

The following tables summarize typical spectral properties of heptamethine cyanine dyes in different environments. Note that these are representative values for this class of dyes, and the exact values for this compound may vary.

Table 1: Representative Solvatochromic Shifts of a Heptamethine Cyanine Dye

SolventPolarity Index (ET(30))Absorption λmax (nm)Emission λmax (nm)
Dichloromethane40.7~790~810
Acetonitrile45.6~785~805
Methanol55.4~780~800

Data is representative for heptamethine cyanine dyes and illustrates the general trend of a hypsochromic (blue) shift with increasing solvent polarity.[2]

Table 2: pH-Dependent Spectral Properties of a Heptamethine Cyanine Dye with a Piperazine Moiety

pHFormAbsorption λmax (nm)Relative Fluorescence Intensity
< 5Protonated~820Low
> 8Neutral~780High

This table illustrates the general trend of a bathochromic (red) shift in the absorption spectrum upon protonation at acidic pH for certain heptamethine cyanine dyes. The pKa for such dyes is often in the range of 5.0-7.0.[4]

Experimental Protocols

Protocol 1: Standard Measurement of this compound Fluorescence Spectrum
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent such as DMSO or DMF.

  • Preparation of Working Solution: Dilute the stock solution in the desired experimental buffer or solvent to a final concentration that results in an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. A typical starting concentration is 1-10 µM.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

    • Set the excitation wavelength to the known absorption maximum of this compound in the specific solvent. If unknown, first measure the absorption spectrum.

  • Blank Measurement: Record the emission spectrum of the solvent or buffer blank.

  • Sample Measurement: Record the emission spectrum of the this compound solution over the expected emission range.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering from the solvent.

Protocol 2: Investigating the Effect of Solvent Polarity
  • Prepare a series of this compound solutions at the same concentration in different solvents of varying polarity (e.g., toluene, chloroform, dichloromethane, acetone, acetonitrile, methanol).

  • For each solution, measure the absorbance spectrum to determine the λmax of absorption.

  • Measure the fluorescence emission spectrum for each solution, using the corresponding absorption λmax as the excitation wavelength.

  • Plot the absorption and emission maxima as a function of a solvent polarity scale (e.g., ET(30)) to visualize the solvatochromic effect.

Protocol 3: Assessing pH Dependence
  • Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 10).

  • Add a constant aliquot of this compound stock solution to each buffer to achieve the same final concentration.

  • Measure the absorption and fluorescence emission spectra for each pH point.

  • Plot the absorbance at a specific wavelength and the maximum fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve to determine the pKa of the fluorophore.[9][10]

Visualizations

Troubleshooting_Workflow start Unexpected Spectral Shift Observed check_solvent Verify Solvent Identity and Purity start->check_solvent check_ph Measure and Buffer pH start->check_ph check_concentration Perform Concentration-Dependent Study start->check_concentration check_photobleaching Monitor Fluorescence Intensity Over Time start->check_photobleaching issue_resolved Issue Resolved check_solvent->issue_resolved check_ph->issue_resolved check_concentration->issue_resolved check_photobleaching->issue_resolved

Caption: A troubleshooting workflow for unexpected this compound spectral shifts.

Environmental_Effects cluster_solvent Solvent Polarity cluster_ph pH cluster_concentration Concentration This compound This compound Fluorescence High Polarity High Polarity This compound->High Polarity Increase Low Polarity Low Polarity This compound->Low Polarity Decrease Acidic (Protonation) Acidic (Protonation) This compound->Acidic (Protonation) Decrease Basic (Deprotonation) Basic (Deprotonation) This compound->Basic (Deprotonation) Increase High Concentration High Concentration This compound->High Concentration Increase Low Concentration Low Concentration This compound->Low Concentration Decrease Blue Shift Blue Shift High Polarity->Blue Shift Red Shift Red Shift Low Polarity->Red Shift Spectral Shift (e.g., Red) Spectral Shift (e.g., Red) Acidic (Protonation)->Spectral Shift (e.g., Red) Spectral Shift (e.g., Blue) Spectral Shift (e.g., Blue) Basic (Deprotonation)->Spectral Shift (e.g., Blue) Aggregation (H or J) Aggregation (H or J) High Concentration->Aggregation (H or J) Monomer Emission Monomer Emission Low Concentration->Monomer Emission

Caption: The influence of environmental factors on this compound's fluorescence.

Aggregation_Model Monomer Monomer (Normal Absorption/Emission) High_Concentration Increased Concentration Monomer->High_Concentration H_Aggregate H-Aggregate (Blue-Shifted Absorption) High_Concentration->H_Aggregate Side-by-Side Stacking J_Aggregate J-Aggregate (Red-Shifted Absorption) High_Concentration->J_Aggregate Head-to-Tail Stacking

Caption: A model for concentration-dependent aggregation of this compound.

References

Heptamidine Photobleaching: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing heptamidine (B1681504) in fluorescence microscopy, photobleaching—the irreversible photochemical destruction of a fluorophore—can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound photobleaching and ensure the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound photobleaching and why does it occur?

A1: this compound photobleaching is the process by which this compound molecules lose their ability to fluoresce after exposure to excitation light. This occurs when the fluorophore, in an excited state, undergoes chemical reactions, often with molecular oxygen, leading to the formation of non-fluorescent products. This process is influenced by factors such as the intensity and duration of light exposure, the concentration of oxygen in the sample's microenvironment, and the intrinsic photostability of the this compound molecule itself.

Q2: How can I tell if my this compound signal loss is due to photobleaching?

A2: A key indicator of photobleaching is a gradual decrease in fluorescence intensity over time during continuous or repeated exposure to excitation light. To confirm this, you can image a fresh, unexposed area of your sample; if the initial fluorescence is significantly brighter than the previously imaged area, photobleaching is the likely cause.

Q3: What are the primary strategies to prevent this compound photobleaching?

A3: The three main strategies to combat photobleaching are:

  • Optimizing imaging parameters: This involves using the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a satisfactory signal-to-noise ratio.

  • Controlling the chemical environment: The use of antifade reagents in your mounting medium can significantly reduce photobleaching by scavenging reactive oxygen species.

  • Choosing appropriate experimental conditions: This includes proper sample preparation and handling to minimize exposure to ambient light before imaging.

Troubleshooting Guides

Problem 1: Rapid loss of this compound fluorescence signal during imaging.

Possible Cause: High excitation light intensity or prolonged exposure.

Troubleshooting Steps:

  • Reduce Excitation Intensity: Lower the laser power or use neutral density filters to attenuate the excitation light.

  • Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that provides a clear image.

  • Use a More Sensitive Detector: If available, a more sensitive camera can detect weaker signals, allowing for a reduction in excitation intensity.

  • Image a New Field of View: For fixed samples, avoid repeatedly imaging the same area. Move to a fresh region of the slide for each new acquisition.

Problem 2: this compound fluorescence is initially bright but fades quickly, even with optimized imaging parameters.

Possible Cause: Lack of or ineffective antifade reagent.

Troubleshooting Steps:

  • Incorporate an Antifade Reagent: Mount your samples in a commercially available antifade mounting medium or a freshly prepared solution containing an antifade agent.

  • Select the Appropriate Antifade Reagent: The effectiveness of antifade reagents can be fluorophore-dependent. While specific comparative data for this compound is limited, common antifade agents to consider are:

    • p-Phenylenediamine (PPD): Highly effective but can be toxic and may not be suitable for live-cell imaging.

    • n-Propyl gallate (NPG): A widely used antioxidant antifade agent.

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A quenching agent that reduces the lifetime of the triplet state.

  • Ensure Freshness of Antifade Reagents: The efficacy of some antifade reagents can diminish over time. Use freshly opened commercial reagents or prepare solutions as needed.

Problem 3: High background fluorescence obscuring the this compound signal.

Possible Cause: Autofluorescence from the sample or mounting medium.

Troubleshooting Steps:

  • Use a Control Sample: Image an unstained sample using the same settings to determine the level of intrinsic autofluorescence.

  • Choose Fluorophores with Longer Wavelengths: Autofluorescence is often more pronounced in the blue and green spectral regions. If your experimental design allows, consider using a red or far-red this compound analog.

  • Spectral Unmixing: If your imaging software supports it, you can acquire a spectral profile of the autofluorescence from a control sample and subtract it from your experimental images.

  • Check Mounting Medium: Some antifade reagents can contribute to background fluorescence. Test different mounting media to find one with minimal background in your channel of interest.

Data Presentation

Antifade ReagentPrimary Mechanism of ActionAdvantagesDisadvantages
p-Phenylenediamine (PPD) Free radical scavengerHighly effective at reducing photobleaching.Can be toxic, may reduce initial fluorescence intensity, and can be unstable.
n-Propyl gallate (NPG) AntioxidantLess toxic than PPD, effective for many fluorophores.May not be as potent as PPD.
DABCO Triplet state quencherReduces photobleaching by preventing the formation of reactive oxygen species.Can reduce the initial fluorescence intensity of some dyes.

Experimental Protocols

General Protocol for Immunofluorescence Staining with this compound

This protocol provides a general workflow. Optimization of incubation times, concentrations, and washing steps may be necessary for your specific application.

  • Cell Seeding: Seed cells on sterile coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1-5% Bovine Serum Albumin in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation (if using an unlabeled primary):

    • Dilute the this compound-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the coverslips from the dish and mount them on a microscope slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the samples as soon as possible using a fluorescence microscope with the appropriate filter sets for this compound. Minimize light exposure to the sample.

Mandatory Visualizations

Logical Workflow for Troubleshooting this compound Photobleaching

G Troubleshooting this compound Photobleaching start Rapid Signal Loss Observed q1 Are imaging parameters optimized? start->q1 optimize Reduce Excitation Intensity Decrease Exposure Time q1->optimize No q2 Is an effective antifade reagent being used? q1->q2 Yes a1_yes Yes a1_no No optimize->q2 add_antifade Incorporate Antifade Reagent (e.g., PPD, NPG, DABCO) q2->add_antifade No q3 Is there high background fluorescence? q2->q3 Yes a2_yes Yes a2_no No add_antifade->q3 troubleshoot_bg Use Controls Consider Spectral Unmixing Test Different Mounting Media q3->troubleshoot_bg Yes solution Problem Resolved q3->solution No a3_yes Yes a3_no No troubleshoot_bg->solution

Caption: A flowchart outlining the logical steps for troubleshooting this compound photobleaching.

This compound Cellular Uptake Pathway

While the precise signaling pathways directly modulated by this compound as a fluorescent probe are not well-defined, its cellular uptake as a member of the cyanine (B1664457) dye family involves several mechanisms.

G This compound Cellular Uptake This compound This compound (Extracellular) oatp Organic Anion-Transporting Polypeptides (OATPs) This compound->oatp endocytosis Endocytosis This compound->endocytosis membrane Plasma Membrane intracellular This compound (Intracellular) oatp->intracellular endocytosis->intracellular

Caption: Simplified diagram of potential cellular uptake pathways for this compound.

Technical Support Center: Optimizing Heptamidine Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Heptamidine in pre-clinical animal models. It includes frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section covers common queries regarding the formulation, administration, and mechanism of this compound.

Formulation and Solubility

Q1: What is the best way to dissolve this compound for in vivo experiments?

A1: this compound, often supplied as this compound Dimethanesulfonate, is soluble in DMSO up to 100 mg/mL.[1][2][3] For aqueous solutions, it is considered water-soluble, although increasing the methylene (B1212753) linker length in this class of compounds generally correlates with decreased solubility.[4] It is crucial to start with a fresh, high-quality solvent like DMSO and then perform serial dilutions in a suitable vehicle (e.g., saline, PBS) for the final formulation. Always verify the final formulation for any precipitation before administration.

Q2: Which vehicles are recommended for administering this compound to animal models?

A2: The choice of vehicle is critical and depends on the administration route and the desired formulation characteristics. For soluble compounds like this compound, common vehicles include:

  • Sterile Saline (0.9% NaCl): The most common choice for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections due to its isotonic nature.

  • Phosphate-Buffered Saline (PBS): Another standard isotonic vehicle suitable for most parenteral routes.

  • Water for Injection (WFI): Can be used, but saline or PBS are generally preferred to minimize injection site irritation.

When using a co-solvent like DMSO to achieve initial solubility, the final concentration of DMSO in the administered formulation should be kept to a minimum (ideally <5-10%) to avoid vehicle-induced toxicity.

Q3: My this compound solution is precipitating after dilution. What should I do?

A3: Precipitation indicates that the compound's solubility limit has been exceeded in the final vehicle.

  • Increase Co-solvent: You may need to slightly increase the percentage of the initial co-solvent (e.g., DMSO) in your final formulation. However, be mindful of the maximum tolerated co-solvent concentration for your chosen animal model and administration route.

  • Adjust pH: Check if adjusting the pH of the vehicle (within a physiologically tolerated range of ~5-9) improves solubility.

  • Consider a different vehicle: For compounds with challenging solubility, vehicles like cyclodextrins (e.g., HP-β-CD) can be used to improve aqueous solubility.

  • Prepare Fresh: Always prepare the final dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.

Dosing and Administration

Q1: What are the common routes of administration for this compound in mice or rats?

A1: The most common routes for systemic delivery in rodent models are parenteral.[5][6] Intraperitoneal (IP) injection is a frequently mentioned method for administering this compound and its analogs in mouse models.[7][8] Other standard routes include intravenous (IV) for rapid and complete bioavailability, and subcutaneous (SC) for slower absorption. The choice depends on the experimental goal, such as mimicking a specific clinical route or achieving a particular pharmacokinetic profile.

Q2: Are there any published pharmacokinetic data for this compound?

A2: Specific, quantitative pharmacokinetic parameters for this compound (such as Cmax, T1/2, AUC) are not extensively detailed in currently available literature. Diamidine compounds are known to be studied for their pharmacokinetic properties, but specific values for this compound are not well-documented.[9][10][11] Researchers should plan a preliminary pharmacokinetic study in their specific animal model to determine these crucial parameters, which will inform the optimal dosing regimen for efficacy and toxicity studies.

Q3: What is a typical dose for this compound in a mouse model?

A3: Dosing can be highly variable depending on the disease model and study objective. In a mouse model of Myotonic Dystrophy, a dose of 40 mg/kg administered daily was used; however, this dose was associated with significant toxicity, as some mice did not survive a one-week regimen.[12] This highlights a narrow therapeutic window. It is strongly recommended to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model before proceeding to efficacy studies.

Efficacy and Mechanism of Action

Q1: What is the primary mechanism of action for this compound currently being investigated?

A1: this compound is primarily investigated as a potential therapeutic for Myotonic Dystrophy Type 1 (DM1).[4][12][13] Its proposed mechanism involves binding to the expanded CTG DNA repeats, which inhibits the transcription of the toxic CUG repeat RNA.[14] By reducing the levels of this toxic RNA, this compound helps to alleviate downstream pathological events, such as the sequestration of MBNL splicing factors and subsequent mis-splicing of key transcripts.[7][12][14] Another reported mechanism is the inhibition of the calcium-binding protein S100B.[1][6][15][16]

Section 2: Troubleshooting Guides

Problem 1: Unexpected Animal Toxicity or Mortality

Researchers have reported that this compound demonstrates higher toxicity compared to other diamidines like Pentamidine.[4][5][12] Some mice treated with 40 mg/kg/day did not survive for one week.[12]

Possible Cause Troubleshooting Step Expected Outcome
Dose is too high Conduct a Maximum Tolerated Dose (MTD) study with multiple dose groups. Start with a lower dose and escalate gradually.Identification of a non-lethal, tolerable dose for subsequent efficacy studies.
Vehicle Toxicity If using a co-solvent like DMSO, run a vehicle-only control group at the same concentration and volume to rule out vehicle effects. Ensure the final DMSO concentration is as low as possible.Determine if toxicity is compound-related or vehicle-related.
Rapid Administration (IV) For intravenous injections, administer the dose slowly to avoid acute cardiovascular effects.Reduced acute toxicity during or immediately after injection.
Formulation Issue Ensure the compound is fully dissolved and that there is no precipitation, which could cause emboli if administered intravenously. Prepare solutions fresh daily.Consistent and safe administration of the intended dose.

Problem 2: Lack of Efficacy or Inconsistent Results

Possible Cause Troubleshooting Step Expected Outcome
Poor Bioavailability Confirm the intended route of administration provides adequate systemic exposure. Consider switching from IP/SC to IV for a pilot study to ensure the compound reaches circulation.Understanding of whether the lack of efficacy is due to poor absorption or the compound's intrinsic activity.
Insufficient Dose The effective dose may be close to the toxic dose. Once the MTD is established, efficacy studies should use doses up to the MTD.Determine if a therapeutic effect can be achieved within a tolerable dose range.
Compound Degradation Ensure the dosing solution is prepared fresh and stored properly (e.g., protected from light, at the correct temperature) until administration.Consistent delivery of the active compound.
Metabolic Instability This compound's metabolic profile is not well-documented. The compound may be rapidly cleared in your animal model. A pilot pharmacokinetic study is the best way to assess this.Data on drug exposure over time (AUC) to correlate with efficacy readouts.

Section 3: Data Presentation

Table 1: General Administration Volume Guidelines for Animal Models

This table provides general, widely accepted maximum volume guidelines. Always consult your institution's IACUC protocols.

Route Species Max Volume (per site) Recommended Needle Gauge
Intravenous (IV) Mouse5 mL/kg (bolus)27-30 G
Rat5 mL/kg (bolus)23-25 G
Intraperitoneal (IP) Mouse10 mL/kg25-27 G
Rat10 mL/kg21-23 G
Subcutaneous (SC) Mouse10 mL/kg25-27 G
Rat5 mL/kg23-25 G
Oral (PO) Gavage Mouse10 mL/kg20-22 G (gavage needle)
Rat10 mL/kg18-20 G (gavage needle)
Table 2: Summary of Structure-Activity-Toxicity Relationships of Diamidines in DM1 Models

This table summarizes qualitative findings from structure-activity relationship (SAR) studies on Pentamidine and its analogs, including this compound.

Compound Methylene Linker Length Relative Efficacy (Splicing Rescue) Relative In Vivo Toxicity Reference
Propamidine3Lower than PentamidineNot specified, but cytotoxic in cells[12]
Pentamidine5EffectiveBaseline toxicity observed[5][9][12]
This compound 7 Higher than Pentamidine Higher than Pentamidine [4][5][12]
Furamidine(Furan ring)Similar to this compoundLower than Pentamidine/Heptamidine[4][5]

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution for IP Injection
  • Objective: To prepare a 10 mg/mL stock solution and a final dosing solution of 4 mg/mL in saline.

  • Materials:

    • This compound Dimethanesulfonate powder

    • Sterile DMSO

    • Sterile 0.9% Saline

    • Sterile, light-protected microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile tube.

    • To prepare a 10 mg/mL stock solution , add the appropriate volume of sterile DMSO. For example, add 1 mL of DMSO to 10 mg of this compound.

    • Vortex thoroughly until the powder is completely dissolved.

    • To prepare a 4 mg/mL final dosing solution for a 10 mL/kg injection volume (e.g., for a 25g mouse, the dose would be 40 mg/kg), perform a serial dilution.

    • Example Dilution: Take 400 µL of the 10 mg/mL stock solution and add it to 600 µL of sterile 0.9% saline to get a final volume of 1 mL. This results in a 4 mg/mL solution with 40% DMSO. Note: This DMSO concentration is high and may cause irritation. Further dilution to reduce DMSO percentage is recommended if possible, which may require adjusting the injection volume or starting stock concentration.

    • Vortex the final solution gently but thoroughly.

    • Visually inspect the solution for any signs of precipitation against a dark background.

    • Draw the required volume into a sterile syringe for injection. Use the solution immediately after preparation.

Protocol 2: Intraperitoneal (IP) Injection Protocol for Mice
  • Objective: To correctly administer a substance via the intraperitoneal route.

  • Materials:

    • Prepared dosing solution

    • Appropriate size syringe (e.g., 1 mL) and needle (e.g., 27 G)

    • Mouse restraint device or manual restraint method

  • Procedure:

    • Restrain the mouse securely, ensuring the abdomen is accessible. The animal should be tilted slightly head-down to move organs away from the injection site.

    • Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

    • Insert the needle at a 15-30 degree angle, bevel up.

    • Gently aspirate by pulling back the plunger slightly. If blood or yellowish fluid (urine) enters the syringe, withdraw the needle and reinject at a different site with a new needle.

    • If aspiration is clear, depress the plunger smoothly to inject the full volume.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Section 5: Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase formulation 1. Formulate this compound in Vehicle mtd_study 2. Conduct MTD Study (Dose-Ranging) formulation->mtd_study dosing 3. Administer Dose (e.g., IP Injection) mtd_study->dosing monitoring 4. Monitor Animal Health & Clinical Signs dosing->monitoring sampling 5. Collect Samples (Plasma, Tissue) monitoring->sampling bioanalysis 6. Bioanalysis (e.g., LC-MS) sampling->bioanalysis pk_pd 7. PK/PD Modeling & Efficacy Assessment bioanalysis->pk_pd

Caption: A typical experimental workflow for an in vivo this compound study.

Troubleshooting_Toxicity start Unexpected Toxicity or Mortality Observed check_dose Is the dose based on a prior MTD study? start->check_dose check_vehicle Was a vehicle-only control group run? check_dose->check_vehicle Yes action_mtd Action: Perform MTD study. Reduce dose. check_dose->action_mtd No check_formulation Was the formulation clear with no precipitate? check_vehicle->check_formulation Yes action_vehicle Action: Run vehicle control. Reduce co-solvent %. check_vehicle->action_vehicle No action_formulation Action: Reformulate. Prepare fresh solution. check_formulation->action_formulation No

Caption: A logic tree for troubleshooting unexpected toxicity.

Mechanism_of_Action This compound This compound dmpk_gene DMPK Gene with Expanded CTG Repeats This compound->dmpk_gene Binds to DNA rescue Splicing Correction This compound->rescue transcription Transcription dmpk_gene->transcription toxic_rna Toxic CUG Repeat RNA transcription->toxic_rna sequestration MBNL Protein Sequestration toxic_rna->sequestration mis_splicing Aberrant Splicing sequestration->mis_splicing mis_splicing->rescue Prevents

Caption: Proposed mechanism of this compound in Myotonic Dystrophy Type 1.

References

Validation & Comparative

Heptamidine and Pentamidine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of heptamidine (B1681504) and pentamidine (B1679287), two aromatic diamidine compounds. While pentamidine is a well-established therapeutic agent for various parasitic and fungal infections, comparative data for this compound is limited. This document summarizes the available experimental data, focusing on their synergistic antibacterial activity, and provides context based on the known efficacy of pentamidine against its primary targets.

Overview

Pentamidine has a broad spectrum of activity against several pathogens, including the fungus Pneumocystis jirovecii (the causative agent of Pneumocystis pneumonia or PCP), protozoan parasites of the genera Leishmania and Trypanosoma, and certain fungi.[1] It is used for both the treatment and prophylaxis of PCP, particularly in immunocompromised individuals.[2][3][4][5] Pentamidine is also a treatment option for African trypanosomiasis (sleeping sickness) and leishmaniasis.[6][7][8][9]

This compound, a close structural analog of pentamidine, has been investigated to a lesser extent. The primary available comparative data focuses on its role as a potentiator of antibiotics against multidrug-resistant Gram-negative bacteria.

Data Presentation: Synergistic Antibacterial Efficacy

A key study directly compared the ability of this compound and pentamidine to enhance the activity of antibiotics against Gram-negative bacteria. The Fractional Inhibitory Concentration Index (FICI) was used to quantify the degree of synergy, where a lower FICI value indicates greater synergy.

CompoundAntibioticOrganismFICI Value
This compound Erythromycin (B1671065)E. coli0.125
Pentamidine ErythromycinE. coli0.500

Data sourced from Bean DC, Wareham DW. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? J Lab Precis Med 2017;2:49.

These results indicate that this compound is a more potent synergist than pentamidine in enhancing the activity of erythromycin against E. coli.

Comparative Efficacy Against Protozoan Parasites

Extensive literature documents the efficacy of pentamidine against various protozoan parasites. However, to date, there is a notable lack of published studies directly comparing the efficacy of this compound against these same pathogens. The following tables summarize the established efficacy of pentamidine.

Pentamidine Efficacy in Leishmaniasis
Study TypeLeishmaniasis TypeCure RateReference
Systematic Review (Randomized Controlled Trials)Tegumentary78.8% (95% CI, 76.9–80.6%)[9][10]
Systematic Review (Observational Studies)Tegumentary92.7% (95% CI, 88.3–97.1%)[9][10]
Systematic Review (Randomized Controlled Trials)Visceral84.8% (95% CI, 82.6–87.1%)[9][10]
Systematic Review (Observational Studies)Visceral90.7% (95% CI, 84.1–97.3%)[9][10]
Randomized Clinical TrialCutaneous (L. guyanensis)58.1%[7]
Pilot Study (single 7 mg/kg dose)Cutaneous (L. guyanensis)55%[8]
Pentamidine Efficacy in Human African Trypanosomiasis (HAT)
Study PopulationStage of DiseaseCure RateReference
58 patients (T. b. gambiense)Early-late stage94%[6]
Phase 3 Clinical Trial (vs. Pafuramidine)First Stage (T. b. gambiense)95%[11]
Pentamidine Efficacy in Pneumocystis jirovecii Pneumonia (PCP)
Study TypeApplicationEfficacyReference
Retrospective Study (Pediatric Transplant)Prophylaxis0.3% breakthrough rate[12]
Retrospective Study (Pediatric Oncology)ProphylaxisNo probable or proven cases[3][5]
Retrospective Study (Pediatric Hematology/Oncology)ProphylaxisNo breakthrough cases[4]

Note: Direct comparative efficacy data for this compound against Leishmania, Trypanosoma, or Pneumocystis jirovecii is not available in the reviewed literature.

Mechanism of Action

The precise mechanism of action for aromatic diamidines like this compound and pentamidine is not fully elucidated but is believed to involve multiple targets within the pathogen.

cluster_drug Aromatic Diamidines (this compound, Pentamidine) cluster_cell Pathogen Cell cluster_nucleus Nucleus cluster_kinetoplast Kinetoplast (in Trypanosomes) cluster_cytoplasm Cytoplasm Drug This compound / Pentamidine DNA DNA (AT-rich regions) Drug->DNA Binds to minor groove Topoisomerase Topoisomerases Drug->Topoisomerase Inhibition Polymerases Polymerases Drug->Polymerases Inhibition kDNA kDNA Drug->kDNA Targets kDNA Choline_Transport Choline (B1196258) Transport Drug->Choline_Transport Inhibition Phospholipid_Synth Phospholipid Synthesis Choline_Transport->Phospholipid_Synth Leads to inhibition of

Figure 1: Proposed mechanisms of action for aromatic diamidines.

The primary proposed mechanisms include:

  • DNA Binding: Aromatic diamidines are known to bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription.

  • Enzyme Inhibition: These compounds can inhibit various DNA-dependent enzymes such as topoisomerases and polymerases.

  • Kinetoplast Targeting: In trypanosomatids, a key target is the kinetoplast DNA (kDNA), a unique network of circular DNA within the mitochondrion. Interference with kDNA is thought to be a primary mode of trypanocidal activity.[10]

  • Inhibition of Choline Transport: Studies have suggested that diamidines can inhibit choline transport into the parasite, which in turn disrupts phospholipid synthesis, a crucial process for membrane integrity.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from its corresponding bis-nitrile. A common method is the Pinner amidine synthesis.

Start Bis-nitrile Precursor Intermediate1 Pinner Salt Intermediate Start->Intermediate1 1. Reaction with Product This compound (Aromatic Diamidine) Intermediate1->Product 2. Treatment with Reagent1 HCl, Ethanol Reagent2 Ammonia (B1221849)

Figure 2: General workflow for the Pinner synthesis of this compound.

A detailed protocol involves the reaction of the bis-nitrile with an alcohol (e.g., ethanol) in the presence of hydrogen chloride to form the Pinner salt intermediate. This intermediate is then treated with ammonia to yield the final diamidine product.

In Vitro Antileishmanial Activity Assay

The following is a general protocol for assessing the in vitro activity of compounds against Leishmania parasites.

A Culture Leishmania promastigotes to logarithmic phase B Seed promastigotes in 96-well plates A->B C Add serial dilutions of test compounds (this compound, Pentamidine) B->C D Incubate for 48-72 hours C->D E Assess parasite viability (e.g., Resazurin (B115843) assay) D->E F Calculate IC50 values E->F

Figure 3: Workflow for in vitro antileishmanial susceptibility testing.

Protocol Details:

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C until they reach the logarithmic growth phase.[13]

  • Assay Setup: Promastigotes are harvested and their concentration is adjusted. A suspension of the parasites is then dispensed into 96-well plates.[13]

  • Compound Addition: Serial dilutions of the test compounds (this compound and pentamidine) and a reference drug (e.g., Amphotericin B) are added to the wells.[13]

  • Incubation: The plates are incubated for 65-72 hours at 26°C.[13]

  • Viability Assessment: Parasite viability is determined using a colorimetric method such as the resazurin reduction assay.[13]

  • Data Analysis: The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated from the dose-response curve.

In Vivo Trypanosomiasis Model

Animal models are crucial for evaluating the in vivo efficacy of trypanocidal compounds.

A Infect mice with Trypanosoma brucei B Allow parasitemia to develop A->B C Administer test compounds (this compound, Pentamidine) daily for a set period B->C D Monitor parasitemia levels in blood C->D E Assess survival and cure rates D->E

Figure 4: General workflow for an in vivo trypanosomiasis efficacy study.

Protocol Details:

  • Infection: Mice are infected intraperitoneally with a specific strain of Trypanosoma brucei.[14]

  • Parasitemia Monitoring: The level of parasitemia in the blood is monitored daily.

  • Treatment: Once a consistent level of parasitemia is established, treatment with the test compounds is initiated. The drugs are typically administered daily for a defined period (e.g., 4-10 days).[14]

  • Efficacy Assessment: The primary endpoints are the reduction in parasitemia and the number of animals that are cured (i.e., no detectable parasites at the end of the follow-up period).

Conclusion

Pentamidine is a well-characterized drug with proven efficacy against a range of protozoan and fungal pathogens. While direct comparative data for this compound's antiprotozoal activity is currently unavailable in the scientific literature, its superior performance as an antibiotic synergist against Gram-negative bacteria suggests it may possess unique properties worthy of further investigation. Future preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound, particularly against the pathogens for which pentamidine is currently a standard of care. Researchers are encouraged to utilize the outlined experimental protocols to generate comparative efficacy data.

References

Heptamidine vs. Other Diamidine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Heptamidine with other diamidine compounds, focusing on available experimental data regarding their antimicrobial properties. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways.

Introduction to Diamidines

Diamidines are a class of compounds characterized by two amidine groups. They have a long history of use as antimicrobial agents, particularly against protozoal parasites.[1] The dicationic nature of these molecules allows them to bind to the minor groove of DNA, interfering with DNA, RNA, and protein synthesis, which is a primary mechanism of their antiparasitic action.[2] Prominent members of this class include Pentamidine, which is used clinically to treat trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia.[1] This guide focuses on comparing this compound, a lesser-studied diamidine, with other compounds in this class, primarily in the context of their recently explored antibacterial activities.

Comparative Analysis of Antibacterial Activity

Recent research has explored the potential of diamidines as adjuvants to conventional antibiotics, particularly against Gram-negative bacteria. A key study synthesized and evaluated a series of bis-amidines, including this compound, Propamidine, and Pentamidine, for their ability to potentiate the activity of antibiotics that are typically effective only against Gram-positive bacteria.

Quantitative Data Summary

The following table summarizes the comparative in vitro data for this compound and other diamidines from a study investigating their synergistic antibacterial and inherent antimicrobial and hemolytic activities.

CompoundLinker LengthInherent Antimicrobial Activity (MIC in μg/mL)Synergistic Activity with Erythromycin (B1671065) (FICI)Hemolytic Activity (%)
Propamidine3≥2000.500<10 (non-hemolytic)
Pentamidine5≥2000.500<10 (non-hemolytic)
This compound 7 200 ≤0.125 9.2
Octamidine850≤0.15616
Nonamidine9500.094Not specified
Undecamidine1150≤0.15687

Data sourced from "Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens".

Key Observations:

  • Synergistic Activity: this compound demonstrates significantly enhanced synergistic activity with erythromycin against Gram-negative bacteria compared to Pentamidine and Propamidine, as indicated by its lower Fractional Inhibitory Concentration Index (FICI). A lower FICI value signifies greater synergy.

  • Inherent Antimicrobial Activity: While Propamidine and Pentamidine show little inherent antibacterial activity (MIC ≥200 μg/mL), this compound has a defined MIC of 200 μg/mL. Diamidines with longer alkyl chains (Octamidine, Nonamidine, and Undecamidine) exhibit greater inherent antimicrobial activity.

  • Hemolytic Activity: this compound displays a low level of hemolytic activity (9.2%), which is considered the "tipping point" before a significant increase in toxicity is observed with longer-chain diamidines like Octamidine and Undecamidine. Propamidine and Pentamidine are classified as non-hemolytic.

Mechanism of Action as Antibiotic Adjuvants

The synergistic effect of diamidines with antibiotics against Gram-negative bacteria is attributed to their ability to disrupt the outer membrane of these bacteria. This disruption increases the permeability of the membrane to other antibiotics that would otherwise be unable to reach their intracellular targets.

G Proposed Mechanism of Diamidines as Antibiotic Adjuvants cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane (LPS) Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cytoplasm Cytoplasm (Antibiotic Target) Target_Inhibition Inhibition of Intracellular Target Cytoplasm->Target_Inhibition This compound This compound Disruption Membrane Disruption This compound->Disruption Interacts with Antibiotic Antibiotic Increased_Permeability Increased Permeability Antibiotic->Increased_Permeability Enters through permeabilized membrane Disruption->Outer_Membrane Disruption->Increased_Permeability Increased_Permeability->Cytoplasm

References

Validating the Binding Affinity of Heptamidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Heptamidine, a diamidine compound with known antitrypanosomal activity. The primary molecular target of this compound and related diamidines is the kinetoplast DNA (kDNA) found in the mitochondria of trypanosomes. These compounds typically bind to the AT-rich minor groove of DNA, leading to the disruption of DNA replication and transcription, which ultimately results in parasite cell death.

This document summarizes available data on the binding affinity of this compound and compares it with other relevant diamidine compounds, Pentamidine and Diminazene. Detailed experimental protocols for commonly used techniques to assess binding affinity, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are also provided.

Comparative Binding Affinity Data

To provide a basis for comparison, the following table summarizes the available binding affinity data for the alternative diamidine compounds, Pentamidine and Diminazene, which also target kinetoplast DNA. Thermal denaturation (ΔTm) data is included as it provides a measure of the stabilization of the DNA duplex upon ligand binding, which is indicative of binding strength.

CompoundTargetMethodBinding Affinity (Kd)Thermal Denaturation (ΔTm in °C)Reference
Pentamidine AT-rich DNAVariousNot explicitly found as Kd2.1[2][3]
Diminazene (Berenil) G-quadruplex DNAITC, UV, NMR, MS~1 nMNot applicable[4]
Diminazene (Berenil) AT-rich duplex DNAVariousMicromolar rangeNot specified[4]

Experimental Protocols

Validating the binding affinity of a compound like this compound to its DNA target is crucial for understanding its mechanism of action and for the development of more potent derivatives. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques widely used for this purpose.

Surface Plasmon Resonance (SPR) for Small Molecule-DNA Interaction

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., this compound) and an analyte (e.g., a specific DNA sequence) immobilized on a sensor chip. The binding is detected as a change in the refractive index at the sensor surface.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilization Immobilize biotinylated DNA oligo on streptavidin-coated chip Injection Inject this compound over DNA surface Immobilization->Injection LigandPrep Prepare serial dilutions of this compound LigandPrep->Injection Association Monitor association (binding) phase Injection->Association Dissociation Inject buffer to monitor dissociation phase Association->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Sensorgram Generate sensorgram (Response vs. Time) Dissociation->Sensorgram Regeneration->Injection Fitting Fit data to a binding model Sensorgram->Fitting Kd_calc Determine Kd, kon, and koff Fitting->Kd_calc

Caption: General workflow for SPR analysis of small molecule-DNA binding.

Detailed Protocol:

  • Immobilization of DNA:

    • A streptavidin-coated sensor chip is used to capture biotinylated DNA oligonucleotides representing the target binding site (e.g., an AT-rich sequence from trypanosome kDNA).

    • The DNA is injected over the sensor surface until a stable baseline is achieved, indicating successful immobilization.

  • Ligand Preparation:

    • This compound is dissolved in a suitable buffer (e.g., HBS-EP) to create a stock solution.

    • A series of dilutions are prepared from the stock solution to cover a concentration range appropriate for the expected binding affinity.

  • SPR Analysis:

    • The prepared this compound dilutions are injected sequentially over the immobilized DNA surface.

    • The association phase is monitored in real-time as the drug flows over the surface.

    • Following the association phase, the buffer is injected to monitor the dissociation of the drug from the DNA.

    • Between different concentrations, the sensor surface is regenerated using a specific solution (e.g., a pulse of high salt buffer) to remove all bound ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software.

    • The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for Diamidine-DNA Binding

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis SamplePrep Prepare DNA solution in sample cell and This compound in syringe Titration Inject this compound into DNA solution in discrete aliquots SamplePrep->Titration BufferMatch Ensure identical buffer conditions for both BufferMatch->Titration HeatMeasurement Measure heat change after each injection Titration->HeatMeasurement Thermogram Generate thermogram (Heat vs. Molar Ratio) HeatMeasurement->Thermogram BindingIsotherm Integrate peaks to create a binding isotherm Thermogram->BindingIsotherm Fitting Fit isotherm to a binding model BindingIsotherm->Fitting ThermoParams Determine Kd, n, ΔH, and ΔS Fitting->ThermoParams Signaling_Pathway This compound This compound kDNA Kinetoplast DNA (kDNA) (AT-rich minor groove) This compound->kDNA Binds to Replication kDNA Replication Inhibition kDNA->Replication Transcription kDNA Transcription Inhibition kDNA->Transcription Topoisomerase Inhibition of Topoisomerase II kDNA->Topoisomerase Cell_Cycle Cell Cycle Arrest Replication->Cell_Cycle Protein_Synthesis Altered Mitochondrial Protein Synthesis Transcription->Protein_Synthesis Topoisomerase->Cell_Cycle Apoptosis Apoptosis-like Cell Death Protein_Synthesis->Apoptosis Cell_Cycle->Apoptosis

References

Unraveling the Cross-Reactivity Profile of Heptamidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptamidine, a member of the diamidine class of compounds, has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its cross-reactivity and off-target effects is crucial for advancing its development and ensuring its safety and efficacy. This guide provides a comparative analysis of the available data on the cross-reactivity of this compound, alongside detailed experimental methodologies to aid researchers in this critical area of investigation.

Summary of Bioactivity Data

The broader class of diamidine compounds, to which this compound belongs, is known to interact with DNA and may exhibit selective uptake in certain pathogens. This suggests that the mechanism of action and potential off-target effects might not be solely directed at specific protein targets but could also involve nucleic acid interactions. Further investigation into the binding profile of this compound is warranted to elucidate its precise molecular targets and potential for cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To thoroughly characterize the cross-reactivity profile of this compound, a multi-faceted approach employing a variety of in vitro assays is recommended. The following are detailed methodologies for key experiments that can be utilized to generate a comprehensive selectivity profile.

Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Assay Platform: A radiometric kinase assay, such as the ³³P-ATP filter binding assay, or a fluorescence-based assay can be employed.

  • Kinase Panel: A comprehensive panel of recombinant human kinases representing different families of the kinome should be used. Commercial services from companies like Reaction Biology or Promega offer extensive kinase profiling panels.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound to generate a range of concentrations for testing.

    • In a multi-well plate, combine the kinase, its specific substrate, ATP (spiked with ³³P-ATP for radiometric assays), and the test concentrations of this compound in a suitable assay buffer.

    • Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (vehicle only).

    • Incubate the reaction mixture at the optimal temperature and time for each kinase.

    • Terminate the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Receptor Binding Assays

Objective: To evaluate the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and other cell surface receptors.

Methodology:

  • Assay Format: Competitive radioligand binding assays are the gold standard.

  • Receptor Panel: A broad panel of membrane preparations from cells expressing specific human receptors should be utilized.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a multi-well filter plate, combine the receptor-containing membranes, a specific radiolabeled ligand for the target receptor, and varying concentrations of this compound in a binding buffer.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of the plate through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Lines: Use relevant human cell lines for the intended therapeutic area.

  • Procedure:

    • Treat intact cells with this compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the soluble protein fraction by Western blotting for specific candidate targets or by mass spectrometry for unbiased, proteome-wide target identification.

    • Binding of this compound to a protein is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the logical flow of cross-reactivity studies, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Target Identification cluster_mechanism Mechanism of Action Kinase_Profiling Kinase Panel (>300 kinases) Dose_Response IC50/Ki Determination Kinase_Profiling->Dose_Response Receptor_Binding Receptor Panel (GPCRs, Ion Channels) Receptor_Binding->Dose_Response CETSA Cellular Thermal Shift Assay (Target Engagement) Dose_Response->CETSA Cell_Based_Assays Functional Cellular Assays CETSA->Cell_Based_Assays DNA_Binding DNA Interaction Studies DNA_Binding->Cell_Based_Assays This compound This compound This compound->Kinase_Profiling This compound->Receptor_Binding This compound->DNA_Binding

Caption: Experimental workflow for this compound cross-reactivity profiling.

signaling_pathway_hypothesis cluster_cell Target Cell This compound This compound Primary_Target Primary Target (e.g., Enzyme/Receptor) This compound->Primary_Target Therapeutic Effect Off_Target_1 Off-Target 1 (e.g., Kinase) This compound->Off_Target_1 Side Effect A Off_Target_2 Off-Target 2 (e.g., GPCR) This compound->Off_Target_2 Side Effect B DNA DNA This compound->DNA Genotoxicity? Cellular_Response_1 Cellular_Response_1 Primary_Target->Cellular_Response_1 Signaling Cascade Cellular_Response_2 Cellular_Response_2 Off_Target_1->Cellular_Response_2 Altered Signaling Cellular_Response_3 Cellular_Response_3 Off_Target_2->Cellular_Response_3 Altered Signaling Cellular_Response_4 Cellular_Response_4 DNA->Cellular_Response_4 DNA Damage Response

Caption: Hypothesized signaling pathways for this compound's on- and off-target effects.

Conclusion

The comprehensive assessment of this compound's cross-reactivity is a critical step in its journey from a promising compound to a potential therapeutic agent. While current public data is sparse, the experimental protocols outlined in this guide provide a clear roadmap for researchers to generate the necessary data. By systematically evaluating its interactions with a wide range of molecular targets, the scientific community can build a robust understanding of this compound's selectivity profile, paving the way for its safe and effective clinical development.

Heptamidine in Focus: A Comparative Analysis Against Known S100B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapeutics, the calcium-binding protein S100B has emerged as a significant player in various pathologies, including melanoma and neurological disorders. This guide provides a detailed comparative analysis of Heptamidine, a potent S100B inhibitor, against its close analog Pentamidine and other compounds targeting this protein. The following sections present quantitative data, experimental methodologies, and a visualization of the S100B signaling pathway to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Quantitative Comparison of S100B Inhibitors

The inhibitory efficacy of this compound and its comparators against S100B is summarized below. The data highlights key metrics such as the half-maximal effective concentration (EC50) and the dissociation constant (Kd), which are crucial indicators of a compound's potency and binding affinity, respectively.

CompoundTargetAssay TypeEC50 (µM)Kd (µM)Cell LineReference
This compound (SBi4211) S100BCell Viability11.56.9MALME-3M (Melanoma)[1]
Pentamidine S100BCell Viability>5040 ± 5MALME-3M (Melanoma)[1][2]
Hexamidine (SBi4210) S100BCell ViabilityNo BindingNo BindingMALME-3M (Melanoma)[1]

EC50: The concentration of a drug that gives a half-maximal response. A lower EC50 value indicates higher potency. Kd: The dissociation constant, a measure of the affinity between a ligand (inhibitor) and a protein. A lower Kd value indicates a stronger binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of S100B inhibitors.

S100B Inhibition Assay (Fluorescence Polarization Competition Assay)

This assay is designed to identify and characterize inhibitors of S100B by measuring the displacement of a fluorescently labeled probe.[3]

  • Materials:

    • Purified S100B protein

    • Fluorescently labeled peptide probe (e.g., a p53-derived peptide)

    • Assay buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl2, 1 mM DTT)

    • Test compounds (this compound, Pentamidine, etc.) dissolved in DMSO

    • 384-well black plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the wells of a 384-well plate, add the assay buffer, the fluorescent probe at a fixed concentration, and the S100B protein.

    • Add the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum polarization) and no S100B (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% decrease in the polarization signal, is calculated by fitting the data to a dose-response curve.

Cellular Viability Assay (e.g., MTT Assay)

This assay determines the effect of S100B inhibitors on the viability of cancer cells that express S100B, such as the human melanoma cell line MALME-3M.[1]

  • Materials:

    • MALME-3M cells (wild-type and S100B knockdown)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (this compound, Pentamidine, etc.)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed MALME-3M cells (both wild-type and S100B knockdown) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The EC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The specificity of the compound for S100B is assessed by comparing the EC50 values between the wild-type and S100B knockdown cell lines.[4]

S100B Signaling Pathway and Inhibition

S100B exerts its effects through interaction with various target proteins. A key interaction in cancer is with the tumor suppressor protein p53. By binding to p53, S100B inhibits its transcriptional activity, thereby promoting cell survival and proliferation.[5][6] this compound and Pentamidine inhibit this interaction, restoring p53 function.[1] Extracellularly, S100B can activate the Receptor for Advanced Glycation End products (RAGE), leading to a pro-inflammatory signaling cascade.[7][8]

S100B_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular S100B_ext S100B RAGE RAGE Receptor S100B_ext->RAGE Activates ProInflammatory Pro-inflammatory Signaling RAGE->ProInflammatory p53 p53 CellCycle Cell Cycle Arrest Apoptosis p53->CellCycle Promotes S100B_int S100B S100B_int->p53 Inhibits CellProliferation Cell Proliferation S100B_int->CellProliferation Promotes This compound This compound / Pentamidine This compound->S100B_int Inhibits

Caption: S100B signaling and points of inhibition.

This guide provides a foundational comparison of this compound with other known S100B inhibitors. Further research and clinical studies are essential to fully elucidate the therapeutic potential of this compound in S100B-mediated diseases.

References

Heptamidine: An In Vitro and In Vivo Correlation and Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-parasitic activity of Heptamidine and its alternatives, focusing on the correlation between in vitro and in vivo efficacy. Due to the limited publicly available data specifically for this compound, this guide leverages data from its close structural analog, Pentamidine (B1679287), and other established anti-parasitic agents to provide a comparative framework. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support reproducibility and further research.

Comparative In Vitro and In Vivo Efficacy

The following tables summarize the available in vitro and in vivo efficacy data for Pentamidine and Amphotericin B against common parasitic targets. This data serves as a benchmark for the anticipated performance of this compound and other novel diamidine compounds.

Table 1: In Vitro Activity of Anti-parasitic Compounds

CompoundParasiteAssay TypeIC50Citation
PentamidineTrypanosoma bruceiGrowth Inhibition5.3 nM[1]
PentamidineLeishmania (intracellular amastigotes)Growth Inhibition15 µM[2]
Amphotericin BLeishmania donovani (amastigotes)Growth Inhibition0.02 - 0.06 µM[3]

Table 2: In Vivo Efficacy of Anti-parasitic Compounds

CompoundParasiteAnimal ModelDosing RegimenEfficacyCitation
Pentamidine (nanoparticle formulation)Leishmania majorMouseNot specified77% reduction in amastigotes[4]
PentamidineHuman LeishmaniasisHumanVariedPooled cure rate: 78.8% - 92.7%[5]
Amphotericin B (liposomal)Leishmania donovaniMouseNot specified>99% reduction in parasite burden[3]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the evaluation of this compound and its analogs.

In Vitro Intracellular Amastigote Assay

This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of Leishmania.

Principle: Host macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cell. The infected cells are then treated with the test compound, and the reduction in the number of intracellular amastigotes is quantified.[6]

Detailed Protocol:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1 or murine peritoneal macrophages) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[6][7]

  • Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[6][7]

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Remove the medium from the infected cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Amphotericin B).[6]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Quantification:

    • Microscopy: Fix the cells with methanol (B129727) and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope.

    • High-Content Imaging: Alternatively, stain the cells with a DNA dye (e.g., DAPI) and use an automated imaging system to quantify the number of host cell nuclei and intracellular amastigotes.[3]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in the number of amastigotes compared to the vehicle control.

Murine Model of Visceral Leishmaniasis

This in vivo model is essential for evaluating the systemic efficacy of anti-leishmanial compounds.

Principle: Mice, typically susceptible strains like BALB/c, are systemically infected with Leishmania donovani. The test compound is administered, and its efficacy is determined by the reduction in parasite burden in the liver and spleen.[8][9][10]

Detailed Protocol:

  • Animal Model: Use 6-8 week old female BALB/c mice.[8]

  • Parasite Inoculation: Infect the mice intravenously (via the tail vein) with 1 x 10^7 stationary-phase Leishmania donovani promastigotes.[8][9]

  • Compound Administration: At a specified time post-infection (e.g., 7 or 14 days), begin treatment with the test compound. The route of administration (e.g., intraperitoneal, oral) and dosing regimen will depend on the compound's properties. Include a vehicle-treated control group and a positive control group (e.g., treated with liposomal Amphotericin B).[10]

  • Assessment of Parasite Burden: At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.

    • Impression Smears: Make impression smears of the liver and spleen on glass slides, fix with methanol, and stain with Giemsa. Determine the Leishman-Donovan Units (LDUs) by counting the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.[9]

    • Quantitative PCR (qPCR): Homogenize a portion of the organs and extract DNA. Perform qPCR using primers specific for a Leishmania gene (e.g., kDNA) to quantify the parasite load.[9]

  • Data Analysis: Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle control group. Determine the 50% effective dose (ED50), the dose that causes a 50% reduction in parasite burden.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the experimental processes and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model iv_start Macrophage Culture iv_infect Infection with Promastigotes iv_start->iv_infect iv_transform Transformation to Amastigotes iv_infect->iv_transform iv_treat Treatment with this compound/Alternatives iv_transform->iv_treat iv_quant Quantification of Amastigotes iv_treat->iv_quant iv_ic50 IC50 Determination iv_quant->iv_ic50 inv_treat Treatment with this compound/Alternatives iv_ic50->inv_treat Inform Dosing inv_start Mouse Infection inv_start->inv_treat inv_endpoint Endpoint: Assess Parasite Burden inv_treat->inv_endpoint inv_ed50 ED50 Determination inv_endpoint->inv_ed50

Caption: Experimental workflow for in vitro and in vivo evaluation.

ivivc_relationship in_vitro In Vitro Efficacy (IC50) correlation In Vitro-In Vivo Correlation (IVIVC) in_vitro->correlation in_vivo In Vivo Efficacy (ED50) in_vivo->correlation pk_pd Pharmacokinetics & Pharmacodynamics pk_pd->correlation

Caption: Conceptual model of In Vitro-In Vivo Correlation (IVIVC).

signaling_pathway This compound This compound Mitochondrion Parasite Mitochondrion This compound->Mitochondrion kDNA kDNA Replication Mitochondrion->kDNA Inhibition ATP_Synthase ATP Synthesis Mitochondrion->ATP_Synthase Disruption Apoptosis Apoptosis kDNA->Apoptosis ATP_Synthase->Apoptosis

Caption: Putative mechanism of action of diamidines on parasite mitochondria.

References

Validating the Specificity of Heptamidine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptamidine has emerged as a promising inhibitor of the calcium-binding protein S100B, a target implicated in melanoma and other pathologies. Validating the specificity of its mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's performance against its close analog, Pentamidine, and other S100B inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates potent inhibition of the S100B-p53 interaction, a key pathway in melanoma progression. While direct, comprehensive off-target profiling for this compound is not extensively published, data from its structural analog, Pentamidine, suggests potential interactions with a range of other biological targets. This guide underscores the importance of rigorous specificity testing and provides the foundational protocols for such validation.

Comparison of S100B Inhibitors

The development of S100B inhibitors has led to the discovery of several chemical scaffolds. Here, we compare this compound with Pentamidine and other notable inhibitors.

CompoundClassS100B Binding Affinity (IC50/Kd)Known Off-TargetsReference
This compound DiamidineIC50: ~5 µM (in cellular assays)Not extensively profiled; potential for off-targets similar to Pentamidine.[1]
Pentamidine DiamidineIC50: >10 µM (in cellular assays)PRL phosphatases, Cytochrome P450 enzymes (minor), various receptors and ion channels, PD-L1.[2][3][4][1][2][3][4]
SC1982 Covalent Inhibitor-Not extensively profiled.[5]
Apomorphine Aporphine Alkaloid-Dopamine receptors.[6]
Ethidium Bromide Intercalating Agent-DNA.[6]

Experimental Validation of Specificity

To ascertain the specificity of this compound, a multi-pronged approach employing various biophysical and cellular assays is recommended.

Signaling Pathway of S100B Inhibition

The primary mechanism of action for S100B inhibitors like this compound is the disruption of the S100B-p53 protein-protein interaction. This restores the tumor suppressor function of p53, leading to cell cycle arrest and apoptosis in cancer cells where S100B is overexpressed.[1]

S100B_pathway cluster_0 Normal Cell cluster_1 Melanoma Cell p53 p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces S100B S100B (overexpressed) p53_inactive p53 (inactive) S100B->p53_inactive binds and inhibits This compound This compound This compound->S100B inhibits

Fig 1. S100B signaling pathway and this compound's point of intervention.

Experimental Protocols

S100B-p53 Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a compound to disrupt the interaction between S100B and a fluorescently labeled p53-derived peptide.[7][8]

Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger S100B protein, the complex tumbles more slowly, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human S100B protein.

    • Fluorescently labeled p53 C-terminal peptide (e.g., with TAMRA).

    • Assay buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 1 mM DTT.

    • This compound and other test compounds dissolved in DMSO.

    • 384-well, low-volume, black microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of the fluorescently labeled p53 peptide at a final concentration of 5 nM in the assay buffer.

    • Prepare a solution of S100B at a final concentration of 100 nM in the assay buffer.

    • Serially dilute the test compounds in DMSO, and then dilute into the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • In the microplate, add 10 µL of the S100B solution to each well (except for the negative control wells, which receive 10 µL of assay buffer).

    • Add 5 µL of the test compound dilutions to the appropriate wells.

    • Add 5 µL of the fluorescent p53 peptide solution to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_workflow start Start reagents Prepare S100B, fluorescent p53 peptide, and inhibitors start->reagents plate Dispense reagents into 384-well plate reagents->plate incubate Incubate at RT for 30 min plate->incubate read Measure Fluorescence Polarization incubate->read analyze Calculate IC50 values read->analyze end End analyze->end

Fig 2. Workflow for the Fluorescence Polarization-based S100B-p53 interaction assay.
Target Engagement and Specificity in a Cellular Context (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful technique to verify that a drug binds to its intended target in a complex cellular environment.

Principle: Ligand binding stabilizes a target protein, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the drug, heated, and the amount of soluble target protein is quantified.

Protocol:

  • Reagents and Materials:

    • Melanoma cell line with high S100B expression (e.g., MALME-3M).

    • Cell culture medium and supplements.

    • This compound.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Antibodies for Western blotting (anti-S100B and a loading control like anti-GAPDH).

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Culture melanoma cells to ~80% confluency.

    • Treat the cells with this compound at various concentrations (and a vehicle control) for 1-2 hours.

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein concentration and perform Western blotting to detect the amount of soluble S100B.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the fraction of soluble S100B as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to a higher temperature indicates target engagement.

CETSA_workflow start Start treat_cells Treat cells with This compound start->treat_cells heat_cells Heat cells at various temperatures treat_cells->heat_cells lyse_cells Lyse cells and separate soluble fraction heat_cells->lyse_cells western_blot Western Blot for soluble S100B lyse_cells->western_blot analyze_data Generate and analyze melting curves western_blot->analyze_data end End analyze_data->end

Fig 3. Workflow for the Cellular Thermal Shift Assay (CETSA).
Broad Off-Target Profiling (Kinase Panel Screening)

Given that many small molecule inhibitors can have off-target effects on kinases, a broad kinase panel screen is a critical step in specificity validation.

Principle: The inhibitory activity of this compound is tested against a large panel of purified protein kinases at a fixed ATP concentration.

Protocol:

  • This is typically performed as a service by specialized contract research organizations (CROs).

  • This compound is provided to the CRO, and they perform radiometric or fluorescence-based assays to determine the percent inhibition of each kinase at one or more concentrations of the compound.

  • The results are provided as a list of kinases and the corresponding inhibition values.

Data Analysis:

  • The data is analyzed to identify any kinases that are significantly inhibited by this compound.

  • "Hits" from the primary screen are then typically followed up with dose-response studies to determine the IC50 for the off-target kinases.

Conclusion

Validating the specificity of this compound's mechanism of action is a multi-faceted process that requires a combination of in vitro biochemical assays, cell-based target engagement studies, and broad off-target profiling. The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously assess the selectivity of this compound and other S100B inhibitors. While this compound shows promise as a specific S100B inhibitor, further investigation into its off-target profile is warranted to ensure its safety and efficacy as a potential therapeutic agent.

References

Reproducibility in Cancer Therapy: A Comparative Analysis of Heptamethine Dyes and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comparative analysis of the experimental results of heptamethine cyanine (B1664457) dyes, often used in photothermal and photodynamic cancer therapy, and evaluates their performance against alternative therapeutic strategies. This report focuses on the available quantitative data, details the experimental protocols to aid in reproducibility, and visualizes key biological and experimental workflows.

The quest for effective and targeted cancer therapies has led to the development of various treatment modalities. Among these, photothermal therapy (PTT) and photodynamic therapy (PDT), often utilizing heptamethine cyanine dyes, have shown promise in preclinical models. However, the translation of these findings into clinical practice is often hampered by a lack of standardization and concerns about the reproducibility of experimental results.[1][2][3][4][5] This guide aims to address these concerns by presenting a consolidated overview of the existing data and methodologies.

Heptamethine Cyanine Dyes in Photothermal and Photodynamic Therapy

Heptamethine cyanine dyes, such as IR-780, are near-infrared (NIR) fluorescent dyes that can accumulate preferentially in tumor tissues.[6] This property, combined with their ability to generate heat (photothermal effect) or reactive oxygen species (photodynamic effect) upon NIR light irradiation, makes them attractive candidates for cancer therapy.

In Vitro Cytotoxicity

The cytotoxic effects of heptamethine cyanines have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity. However, it is crucial to note that IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., incubation time, drug formulation), and the specific assay used.

Cancer Cell LineCompoundIC50 (µM)Reference
MDA-MB-231 (Breast)[IR780][I] nanoparticles17[7]
MDA-MB-231 (Breast)[IR780][BETI] nanoGUMBOS4.6[7]
MCF-7 (Breast)[IR780][I] nanoparticles~25[7]
MCF-7 (Breast)[IR780][BETI] nanoGUMBOS~10[7]
MIA PaCa-2 (Pancreatic)[IR780][I] nanoparticles~30[7]
MIA PaCa-2 (Pancreatic)[IR780][BETI] nanoGUMBOS~15[7]
HTB-26 (Breast)Compound 1 (unspecified)10-50[8]
PC-3 (Prostate)Compound 1 (unspecified)10-50[8]
HepG2 (Liver)Compound 1 (unspecified)10-50[8]
HCT116 (Colon)Compound 2 (unspecified)0.34[8]
MCF-7 (Breast)Complex 4 (unspecified)0.63[9]
MCF-7 (Breast)Complex 5 (unspecified)0.78[9]
In Vivo Antitumor Efficacy

Preclinical animal models are essential for evaluating the in vivo efficacy of cancer therapies. Tumor volume reduction is a primary endpoint in these studies.

Animal ModelCancer TypeTreatmentOutcomeReference
MiceHCT116 Colon CancerQuCy7@mPEG NPs + Laser76% reduction in tumor size[10]
MiceHCT116 Colon CancerQuCy7 + Laser40% reduction in tumor size[10]
MiceHER2+ Breast Cancer2ICy7-Ab + Sonication3.5-fold reduction in tumor volume[11][12]
MiceHER2+ Breast CancerCy7-Ab + Sonication~1.4-1.6-fold suppression[11][12]
MiceMelanomaPhotothermal Therapy + CAR-TTumor growth suppressed for up to 20 days, 33% tumor-free

Alternative Therapeutic Strategies

Concerns about the limitations of PDT, such as the shallow penetration depth of light, have spurred the development of alternative therapies like sonodynamic therapy (SDT). SDT utilizes ultrasound, which can penetrate deeper into tissues, to activate sonosensitizers and induce cytotoxicity.[13][14][15]

Sonodynamic Therapy (SDT)

SDT presents a promising alternative, particularly for deep-seated tumors. Comparative studies have shown that SDT can be as effective, and in some cases more effective, than PDT.

For instance, one study comparing aminolevulinic acid (ALA)-mediated PDT and SDT in a squamous cell carcinoma model found no statistically significant difference in efficacy.[13] However, in a melanoma model, Rose Bengal-mediated SDT was significantly more efficacious than PDT, likely because the ultrasound could bypass the light-filtering effect of melanin.[13]

Experimental Protocols

To enhance the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate drug_treatment Treat cells with varying concentrations of Heptamethine Dye cell_seeding->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate for 1-4 hours to allow formazan (B1609692) crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO, isopropanol) formazan_incubation->solubilization read_absorbance Measure absorbance at ~570 nm using a plate reader solubilization->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Photothermal Therapy

This protocol outlines a typical workflow for evaluating the efficacy of heptamethine dye-based PTT in a murine cancer model.

PTT_Workflow In Vivo Photothermal Therapy Workflow cluster_model Tumor Model Development cluster_treatment Treatment cluster_monitoring Monitoring and Analysis cell_injection Subcutaneous injection of cancer cells into mice tumor_growth Allow tumors to reach a specified volume cell_injection->tumor_growth dye_administration Intravenous or intratumoral injection of Heptamethine Dye tumor_growth->dye_administration accumulation Allow dye to accumulate in the tumor (e.g., 24 hours) dye_administration->accumulation laser_irradiation Irradiate the tumor with a near-infrared laser accumulation->laser_irradiation tumor_measurement Measure tumor volume at regular intervals laser_irradiation->tumor_measurement body_weight Monitor body weight as an indicator of toxicity laser_irradiation->body_weight histology Histological analysis of tumors and major organs post-euthanasia tumor_measurement->histology body_weight->histology

Caption: General workflow for in vivo photothermal therapy experiments.

Signaling Pathways

The therapeutic effects of heptamethine cyanine dyes and their alternatives are mediated through various signaling pathways, primarily leading to cell death.

PTT_PDT_Signaling Signaling Pathways in PTT and PDT cluster_stimulus External Stimulus cluster_agent Therapeutic Agent cluster_effect Primary Effects cluster_cellular Cellular Response NIR_Light Near-Infrared Light Heptamethine_Dye Heptamethine Cyanine Dye NIR_Light->Heptamethine_Dye Hyperthermia Hyperthermia (PTT) Heptamethine_Dye->Hyperthermia ROS Reactive Oxygen Species (PDT) Heptamethine_Dye->ROS Protein_Denaturation Protein Denaturation Hyperthermia->Protein_Denaturation Membrane_Damage Membrane Damage Hyperthermia->Membrane_Damage ROS->Membrane_Damage DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Protein_Denaturation->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathways activated by PTT and PDT.

Conclusion and Future Directions

The experimental data for heptamethine cyanine dyes in cancer therapy are promising, yet the field would greatly benefit from increased standardization of experimental protocols to improve the reproducibility and comparability of results.[1][2][3][4][5] Alternative therapies like sonodynamic therapy offer advantages, particularly for deeper tumors, and warrant further comparative investigation. Future studies should focus on head-to-head comparisons of different therapeutic modalities under standardized conditions and should include rigorous reporting of experimental details to facilitate validation and clinical translation. The development of well-defined and reproducible protocols is paramount for advancing these promising cancer treatments from the laboratory to the clinic.

References

A Head-to-Head Comparison of Diamidine Derivatives: A Focus on Pentamidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Heptamidine": Initial literature searches did not yield specific data for a compound named "this compound." However, the structurally similar and extensively studied diamidine, Pentamidine, offers a wealth of comparative data for its derivatives. This guide will therefore focus on Pentamidine and its analogues as a representative and well-documented class of diamidine compounds, providing researchers, scientists, and drug development professionals with a thorough comparative analysis.

Pentamidine is an antimicrobial drug that has been used to treat various protozoal infections.[1] Its derivatives have been a subject of extensive research to enhance efficacy, broaden the spectrum of activity, and reduce toxicity.[2][3] This guide provides a head-to-head comparison of Pentamidine and its derivatives, summarizing their biological activities, mechanisms of action, and structure-activity relationships based on available experimental data.

Mechanism of Action

The primary mechanism of action for Pentamidine and its derivatives involves interaction with the DNA of pathogenic organisms.[1] These compounds are known to bind to the minor groove of DNA, particularly at AT-rich sequences.[4] This interaction can interfere with DNA replication and transcription, leading to cell death.[1] Additionally, some derivatives have been shown to disrupt the mitochondrial membrane potential and interfere with polyamine biosynthesis in pathogens.[1]

A key area of recent research has been the development of Pentamidine analogues that can overcome antibiotic resistance in bacteria. Some derivatives act as synergists, disrupting the outer membrane of Gram-negative bacteria and making them susceptible to other antibiotics.[3][4]

cluster_0 Cellular Entry and Targeting cluster_1 Intracellular Action Pentamidine_Derivative Pentamidine Derivative Pathogen_Cell_Membrane Pathogen Cell Membrane Pentamidine_Derivative->Pathogen_Cell_Membrane Transport DNA_Minor_Groove DNA Minor Groove (AT-rich regions) Pathogen_Cell_Membrane->DNA_Minor_Groove Mitochondria Mitochondria Pathogen_Cell_Membrane->Mitochondria Polyamine_Biosynthesis Polyamine Biosynthesis Pathway Pathogen_Cell_Membrane->Polyamine_Biosynthesis DNA_Replication_Transcription_Inhibition Inhibition of DNA Replication & Transcription DNA_Minor_Groove->DNA_Replication_Transcription_Inhibition Disruption_of_Membrane_Potential Disruption of Mitochondrial Membrane Potential Mitochondria->Disruption_of_Membrane_Potential Inhibition_of_Polyamines Inhibition of Polyamine Synthesis Polyamine_Biosynthesis->Inhibition_of_Polyamines Cell_Death Pathogen Cell Death DNA_Replication_Transcription_Inhibition->Cell_Death Disruption_of_Membrane_Potential->Cell_Death Inhibition_of_Polyamines->Cell_Death

Caption: Mechanism of Action of Pentamidine Derivatives.

Comparative Biological Activity

The biological activity of Pentamidine derivatives varies significantly with structural modifications. The length and nature of the linker connecting the two amidine groups, as well as substitutions on the aromatic rings, play a crucial role in determining their efficacy and spectrum of activity. The following table summarizes the minimum inhibitory concentrations (MICs) of Pentamidine against a selection of bacteria, as reported in the literature.

OrganismMethodMIC (µg/mL)Reference
Staphylococcus aureusBroth microdilution3[4]
Staphylococcus epidermidis ATCC 29997Broth microdilution16[4]
Tropheryma whippleiBroth microdilution0.125–0.25[4]
Coxiella burnetiiqPCR~0.6[4]
Escherichia coli ATCC 8739Agar dilution125[4]
Escherichia coli ATCC 10536Agar dilution125[4]
Escherichia coliBroth microdilution200[4]
Pseudomonas aeruginosa ATCC 9027Agar dilution500[4]
Pseudomonas aeruginosa ATCC 15442Agar dilution750[4]

Note: This table presents data for the parent compound, Pentamidine. Comparative data for specific derivatives is often presented in the context of individual studies and can be highly variable depending on the specific analogue and the target organism.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of Pentamidine derivatives reveals several key trends:

  • Linker Chain Length: The length of the alkyl or heterocyclic linker between the two terminal amidinophenoxy groups influences the DNA binding affinity and biological activity.

  • Amidine Group Modification: Modifications to the amidine groups can affect the compound's basicity and interaction with biological targets.

  • Aromatic Ring Substitution: Introducing substituents on the aromatic rings can alter the lipophilicity, cell permeability, and target specificity of the derivatives.

Systematic studies on analogues have shown that the activity is highly dependent on the length of the polyamine chain and the size of the substituents.[5] For instance, in a series of spermidine (B129725) analogues, it was found that there is an optimal chain length for various activities, and larger alkyl substituents tend to decrease activity.[5]

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Pentamidine derivatives against bacterial strains, based on standard broth microdilution methods.

Objective: To determine the lowest concentration of a Pentamidine derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Pentamidine derivative stock solution (of known concentration)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Drug Dilutions: Serially dilute the Pentamidine derivative stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add a fixed volume of the standardized bacterial inoculum to each well containing the drug dilution. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the Pentamidine derivative at which there is no visible turbidity (growth) in the well.

Start Start Prepare_Dilutions Prepare Serial Dilutions of Pentamidine Derivative Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental Workflow for MIC Determination.

Therapeutic Applications

Pentamidine is primarily used for the treatment of protozoal infections such as Pneumocystis jirovecii pneumonia (PCP), leishmaniasis, and African trypanosomiasis.[1] Research into its derivatives aims to expand these applications to include:

  • Anticancer agents: Some derivatives have shown promising activity against various cancer cell lines.

  • Antifungal agents: The activity of Pentamidine against fungi like Pneumocystis jirovecii suggests potential for broader antifungal applications of its derivatives.

  • Antibacterial synergists: As mentioned, certain derivatives can potentiate the activity of conventional antibiotics against resistant Gram-negative bacteria.[3]

Conclusion

While the specific compound "this compound" is not prominently featured in the available scientific literature, the extensive research on the closely related Pentamidine and its derivatives provides a solid foundation for understanding the therapeutic potential and structure-activity relationships within this class of diamidines. The development of novel analogues continues to be a promising avenue for discovering new antimicrobial, anticancer, and resistance-modifying agents. Further comparative studies focusing on a wider range of derivatives and target organisms are necessary to fully elucidate their therapeutic potential.

References

Unraveling the Therapeutic Efficacy of Diamidines: A Comparative Analysis of Pentamidine and Hexamidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the statistical analysis of treatment effects for Pentamidine (B1679287) and Hexamidine (B1206778), two prominent diamidines in antimicrobial therapy. This guide provides researchers, scientists, and drug development professionals with a comparative look at their performance, supported by experimental data and detailed methodologies.

Due to the limited availability of specific data for "Heptamidine," this guide focuses on the closely related and extensively studied diamidine compounds: Pentamidine and Hexamidine. These agents are particularly significant in the treatment of Acanthamoeba keratitis, a severe and often difficult-to-treat corneal infection.

Comparative Efficacy in Acanthamoeba Keratitis

The primary clinical application discussed in the literature for these diamidines is in the management of Acanthamoeba keratitis. Treatment protocols often involve a combination of a biguanide (B1667054) and a diamidine.

Table 1: Summary of Quantitative Data on Treatment Outcomes

ParameterPentamidineHexamidineAlternative Treatments (Biguanides)Source
Typical Concentration 0.1% (as isethionate)0.1% (as diisethionate)0.02% - 0.06% (PHMB or Chlorhexidine)[1][2]
Clinical Application Often used in combination therapy, particularly in cases resistant to other treatments. Intravenous administration has been explored for severe cases prior to keratoplasty.Used topically, often in conjunction with other antimicrobials, and has shown effectiveness in cases where other treatments have failed.Considered first-line therapy for Acanthamoeba keratitis, often used in combination with diamidines.[1][3][4]
Reported Efficacy A retrospective study on intravenous pentamidine before therapeutic keratoplasty in eight eyes with severe Acanthamoeba keratitis reported a microbiological cure in 62.5% of eyes.[5]Successful management of two patients with Acanthamoeba keratitis was reported with hexamidine diisethionate 0.1% eye drops, which was found to be amoebicidal in vitro against the isolated strains.[3]A retrospective study showed that a combination of PHMB and propamidine (B86517) (a diamidine) significantly improved visual acuity in over 79% of Acanthamoeba keratitis cases.[2][2][3][5]
In Vitro Activity Effective against Acanthamoeba trophozoites and cysts.Reported to be effective against both Acanthamoeba trophozoites and cysts in vitro.[2]PHMB has demonstrated high in vitro potency against both trophozoites and cysts, with minimum trophozoite amebicidal concentrations as low as 2.5 μg/mL.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for in vitro and in vivo evaluations of diamidine treatments.

In Vitro Amoebicidal Assay:

  • Acanthamoeba Culture: Acanthamoeba strains are cultured on non-nutrient agar (B569324) plates coated with a layer of heat-killed E. coli.

  • Drug Preparation: Stock solutions of Pentamidine and Hexamidine are prepared in a suitable solvent and then diluted to various concentrations with sterile distilled water.

  • Trophozoite Viability Assay: Trophozoites are harvested, washed, and resuspended in an appropriate buffer. The amoebal suspension is then incubated with different concentrations of the drugs for a specified period (e.g., 24, 48, 72 hours). Viability can be assessed using methods such as trypan blue exclusion, MTT assay, or flow cytometry.

  • Cysticidal Assay: Cysts are generated by transferring trophozoites to a nutrient-deficient medium. The mature cysts are then treated with the drugs for an extended period (e.g., 7 days). The viability of cysts is determined by their ability to excyst back into trophozoites when transferred to a fresh culture medium.

Retrospective Clinical Study Protocol for Intravenous Pentamidine:

  • Patient Selection: A retrospective chart review is performed on patients diagnosed with Acanthamoeba keratitis who were treated with intravenous pentamidine prior to therapeutic keratoplasty. Inclusion criteria would typically include failure of conventional topical antiamoebic therapy.

  • Data Collection: Medical records are reviewed to extract data on patient demographics, clinical presentation, previous treatments, dosage and duration of intravenous pentamidine, surgical outcomes (graft survival, microbiological cure), and visual acuity.

  • Outcome Measures: The primary outcomes are defined as microbiological cure (absence of recurrent infection), graft survival (maintenance of a clear corneal graft), and visual outcome (improvement, stabilization, or worsening of best-corrected visual acuity).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods. For example, descriptive statistics are used to summarize patient characteristics and outcomes. Kaplan-Meier survival analysis may be used to assess graft survival over time.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for diamidines against Acanthamoeba are not fully elucidated but are thought to involve disruption of cellular and nuclear functions.

Pentamidine's Proposed Mechanism of Action:

Pentamidine is believed to interfere with microbial nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins.[6] It exhibits a strong affinity for DNA and can intercalate into the DNA helix, disrupting replication and transcription.[7] Additionally, it can interfere with topoisomerase function and disrupt mitochondrial membrane potential, leading to a depletion of ATP.[7]

Pentamidine_Mechanism Pentamidine Pentamidine DNA Acanthamoeba DNA Pentamidine->DNA Intercalation Mitochondria Mitochondria Pentamidine->Mitochondria Disrupts Membrane Potential Metabolism Nuclear Metabolism (DNA, RNA, Protein Synthesis) Pentamidine->Metabolism Inhibition Replication DNA Replication & Transcription ATP ATP Production CellDeath Amoebal Cell Death Metabolism->CellDeath Replication->CellDeath ATP->CellDeath

Caption: Proposed mechanism of action for Pentamidine against Acanthamoeba.

General Experimental Workflow for Drug Efficacy Testing:

The process of evaluating a new antiamoebic compound involves a structured workflow from initial screening to clinical application.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Screening Initial Compound Screening TrophozoiteAssay Trophozoite Viability Assay Screening->TrophozoiteAssay CysticidalAssay Cysticidal Assay TrophozoiteAssay->CysticidalAssay AnimalModel Animal Model of Keratitis CysticidalAssay->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity Efficacy Treatment Efficacy Evaluation AnimalModel->Efficacy Phase1 Phase I (Safety) Toxicity->Phase1 Efficacy->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Comparison) Phase2->Phase3

Caption: General experimental workflow for antiamoebic drug development.

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Heptamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of Heptamidine, ensuring the safety of all laboratory personnel. Adherence to these procedures is critical to minimize exposure risk and maintain a safe research environment.

This compound Hazard Analysis and Risk Assessment

This compound is a chemical that requires careful handling due to its potential health effects.[1][2] It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] Therefore, a thorough risk assessment must be conducted before any handling of this compound.

Summary of Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1][2]
Eye Damage/Irritation Causes serious eye damage.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through all potential routes: dermal, ocular, and respiratory.

PPE Ensemble for this compound Handling:

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile gloves (minimum 0.2mm thickness). Change outer glove immediately upon contamination or every 30 minutes.[3][4]Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols, preventing contact with eyes and mucous membranes.
Lab Coat/Gown A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the powdered form of this compound to prevent inhalation of dust particles.[3]Minimizes the risk of respiratory tract irritation.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Detailed Experimental Protocol: Preparation of a 10 mM this compound Solution

This protocol outlines the safe procedure for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical tubes (15 mL and 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Analytical balance

  • Vortex mixer

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE as specified in the table above. All handling of solid this compound must be performed within a certified chemical fume hood.[5]

  • Weighing: Tare a sterile 15 mL conical tube on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube.

  • Solubilization: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the conical tube containing the this compound powder to achieve a 10 mM concentration.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved.

  • Storage: Label the tube clearly with the compound name, concentration, date, and your initials. Store the solution at -20°C for long-term use.[6]

  • Decontamination: Wipe down the work area within the fume hood, the analytical balance, and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol).

  • Waste Disposal: Dispose of all contaminated disposable items, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.[7]

This compound Handling and Emergency Response Workflow

The following diagram illustrates the standard operating procedure for handling this compound and the appropriate emergency response in case of an exposure event.

Heptamidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start: this compound Handling Task risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Full PPE risk_assessment->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh_dissolve Weigh and Dissolve this compound fume_hood->weigh_dissolve label_store Label and Store Solution weigh_dissolve->label_store spill_exposure Spill or Exposure Occurs weigh_dissolve->spill_exposure decontaminate Decontaminate Work Area & Equipment label_store->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands task_complete End: Task Complete wash_hands->task_complete evacuate Evacuate Area spill_exposure->evacuate Major Spill notify_supervisor Notify Supervisor & EHS spill_exposure->notify_supervisor Any Incident seek_medical Seek Immediate Medical Attention notify_supervisor->seek_medical Exposure sds Provide SDS to Medical Personnel seek_medical->sds

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。